molecular formula C19H28O B1588420 Ph94b CAS No. 23062-06-8

Ph94b

カタログ番号: B1588420
CAS番号: 23062-06-8
分子量: 272.4 g/mol
InChIキー: NYVFCEPOUVGTNP-DYKIIFRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PH94B is being developed by Pherin Pharmaceuticals, Inc. for the treatment of social phobias (generalized anxiety disorder). It is a member of a new family of pharmaceutical compounds called vomeropherins.
FASEDIENOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVFCEPOUVGTNP-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032322
Record name 4,16-Androstadien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-06-8
Record name Androsta-4,16-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-4,16-dien-3-ol, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,16-Androstadien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fasedienol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PH94B: A Technical Overview of its Novel Mechanism of Action for Social Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PH94B (fasedienol) is an investigational, first-in-class, synthetic neuroactive steroid formulated as a rapid-onset nasal spray for the acute treatment of social anxiety disorder (SAD). Its proposed mechanism of action represents a significant departure from current anxiolytic therapies. Administered in microgram doses, this compound acts peripherally on nasal chemosensory receptors, triggering a cascade of neural signals that modulate fear and anxiety circuits in the brain without requiring systemic absorption or direct action on central nervous system (CNS) neurons. This document provides a detailed technical guide on the mechanism of action of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the proposed signaling pathways.

Introduction: A Novel Peripherally-Acting Anxiolytic

Social Anxiety Disorder is a prevalent and often debilitating condition characterized by intense fear and avoidance of social situations. Current pharmacological treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are associated with a delayed onset of action, systemic side effects, and, in the case of benzodiazepines, the potential for abuse and dependence.[1]

This compound emerges as a potential paradigm shift in anxiety treatment. It is an odorless, synthetic neuroactive steroid, also known as a pherine, designed for intranasal administration. Its mechanism is not dependent on systemic uptake or crossing the blood-brain barrier. Instead, it leverages the direct neural connection between the nasal passages and the limbic system to achieve rapid anxiolytic effects, typically within 15 minutes.[2][3] Preclinical and clinical evidence suggests that this compound modulates the olfactory-amygdala neural circuits involved in the pathophysiology of anxiety, primarily through the indirect regulation of GABAergic neurons.[4] This novel mechanism avoids the direct activation of GABA-A receptors, a key differentiator from benzodiazepines, potentially offering a safer, non-sedating, on-demand treatment option.[5]

Proposed Mechanism of Action

The anxiolytic effect of this compound is initiated by its binding to chemosensory receptors located in the nasal epithelium. This interaction does not produce an olfactory sensation but instead generates a neural signal that is transmitted via the olfactory nerves to the olfactory bulb. From the olfactory bulb, these signals project directly to key nuclei within the limbic system, most notably the amygdala, a critical hub for processing fear and anxiety.[4]

The proposed neural cascade is as follows:

  • Peripheral Binding: Intranasally administered this compound binds to and activates a subset of peripheral chemosensory receptors in the nasal passages.[2][3]

  • Olfactory Bulb Activation: This binding event triggers depolarization and activation of subsets of neurons in the olfactory bulb.

  • Modulation of the Amygdala: These olfactory bulb neurons then transmit signals to the limbic amygdala, specifically targeting forward inhibitory GABAergic neurons in the centrolateral (CeL) and centromedial (CeM) nuclei.

  • Downstream Effects: The activation of these inhibitory neurons is hypothesized to suppress the fear and anxiety response by regulating downstream circuits involving the bed nucleus of the stria terminalis (BNST), the hypothalamus, and monoaminergic centers like the locus coeruleus (LC) and ventral tegmental area (VTA). This leads to a rapid reduction in sympathetic nervous system tone, resulting in decreased heart rate, respiratory rate, and electrodermal activity, which are physiological manifestations of anxiety.[6]

Signaling Pathway Diagram

The following diagram illustrates the hypothesized neural circuit mediating the anxiolytic effects of this compound.

PH94B_Mechanism_of_Action cluster_nasal Nasal Cavity (Peripheral) cluster_cns Central Nervous System (CNS) This compound This compound (Intranasal) NasalReceptors Chemosensory Receptors (Nasal Epithelium) This compound->NasalReceptors Binding & Activation OlfactoryBulb Olfactory Bulb NasalReceptors->OlfactoryBulb Neural Signal Transmission Amygdala Limbic Amygdala (CeL/CeM Nuclei) OlfactoryBulb->Amygdala GABA Forward Inhibitory GABAergic Neurons Amygdala->GABA Activation BNST_HYP BNST / Hypothalamus GABA->BNST_HYP Inhibition LC_VTA Locus Coeruleus (LC) / Ventral Tegmental Area (VTA) GABA->LC_VTA Inhibition Anxiolysis Anxiolytic Effect (Reduced Sympathetic Tone) BNST_HYP->Anxiolysis LC_VTA->Anxiolysis Biodistribution_Workflow start Long-Evans Rats admin Intranasal Administration of [14C]this compound start->admin collection Tissue Collection at Predetermined Time Points admin->collection analysis Quantification of Radioactivity (e.g., Autoradiography) collection->analysis result Determine Tissue Distribution Profile analysis->result Clinical_Trial_Flow cluster_v2 Visit 2 (Baseline) cluster_v3 Visit 3 (Treatment) v2_placebo Administer Placebo (Single-Blind) v2_psc Public Speaking Challenge (5 min) v2_placebo->v2_psc v2_suds Record SUDS Score v2_psc->v2_suds eligibility SUDS ≥ 70? v2_suds->eligibility v3_random Randomize (1:1) v3_drug Administer Fasedienol (3.2 µg) v3_random->v3_drug v3_placebo Administer Placebo v3_random->v3_placebo v3_psc Public Speaking Challenge (5 min) v3_drug->v3_psc v3_placebo->v3_psc v3_suds Record SUDS Score v3_psc->v3_suds v3_cgi Record CGI-I / PGI-C v3_suds->v3_cgi end Analyze Data v3_cgi->end start Screen SAD Patients start->v2_placebo eligibility->v3_random Yes eligibility->end No

References

Fasedienol (PH94B): A Technical Guide on its Neuroactive Steroid Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasedienol (developmental code: PH94B) is a first-in-class, investigational neuroactive steroid, chemically designated as 3β-androsta-4,16-dien-3-ol, formulated as a rapid-onset intranasal spray for the acute treatment of anxiety in adults with Social Anxiety Disorder (SAD).[1][2] Its novel mechanism of action is fundamentally different from all currently approved anxiolytics. Administered in low microgram doses, fasedienol acts locally on nasal chemosensory neurons, triggering a cascade of neural signals that modulate the fear and anxiety circuits in the brain, notably the amygdala.[3] This action is achieved without requiring systemic absorption or direct activity on brain neurons, contributing to a favorable safety and tolerability profile.

Positive Phase 3 data from the PALISADE-2 trial demonstrate statistically significant and clinically meaningful reductions in anxiety during a public speaking challenge.[4][5] This technical guide provides an in-depth overview of fasedienol's mechanism, pharmacodynamics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Fasedienol's anxiolytic effects are initiated by a unique "nose-to-brain" pathway that does not rely on systemic distribution.[6]

  • Peripheral Activation : Upon intranasal administration, fasedienol binds to and activates chemosensory receptors on peripheral neurons in the nasal passages, potentially including those in the vomeronasal organ (VNO).[1] It lacks affinity for classical steroid hormone receptors.[2][7]

  • Olfactory Bulb Signaling : This peripheral activation generates signals that are transmitted to specific subsets of neurons within the olfactory bulb.[3]

  • Amygdala Modulation : These olfactory neurons, in turn, project to and modulate the neurocircuitry of the limbic system, particularly the amygdala, which is critically involved in processing fear and anxiety.[8] The proposed mechanism involves the stimulation of GABAergic inhibitory neurons in the amygdala, leading to a rapid attenuation of the sympathetic "fight or flight" response.[1][9]

This mechanism is distinct from benzodiazepines, which directly potentiate GABA-A receptors throughout the brain, and from antidepressants like SSRIs, which require chronic administration to alter neurotransmitter levels systemically.[9][10] Fasedienol's action is localized and circuit-based, leading to rapid effects without systemic side effects, abuse potential, or physical dependence.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the proposed nose-to-brain mechanism of action for fasedienol.

Fasedienol_MOA cluster_nasal Nasal Cavity (Periphery) cluster_brain Central Nervous System cluster_effect Physiological Effect Fasedienol Fasedienol (Intranasal Spray) Receptors Chemosensory Receptors (VNO) Fasedienol->Receptors Binds & Activates OB Olfactory Bulb Neurons Receptors->OB Signal Transduction Amygdala Limbic System (Amygdala) OB->Amygdala Neural Projection GABA Modulation of GABAergic Neurons Amygdala->GABA SNS Attenuated Sympathetic Nervous System Tone GABA->SNS Anxiolysis Rapid Anxiolysis SNS->Anxiolysis

Caption: Proposed Mechanism of Action of Fasedienol.

Pharmacodynamics & Receptor Activity

Fasedienol's pharmacodynamic effects are characterized by rapid, localized neurophysiological changes. It directly activates isolated human vomeronasal receptor cells with a half-maximal effective concentration (EC50) of 200 nM.[2][7] Studies measuring the local electrogram of nasal chemosensory neurons (EGNR) show that fasedienol, unlike various steroidal hormones, produces a significant increase in EGNR amplitude, confirming direct target engagement in the nasal mucosa.[13]

This neuronal activation translates into rapid changes in autonomic nervous system (ANS) activity, consistent with a sympatholytic (calming) effect.[8][13]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data from pharmacodynamic studies.

ParameterFasedienolControl/Placebop-valueGenderReference
EGNR Amplitude (mV) 5.00.6< 0.001Male[8][13]
5.70.6< 0.001Female[8][13]
Heart Rate Change Significant ReductionNo significant change< 0.01Mixed[8][13]
Respiratory Rate Change Significant ReductionNo significant change< 0.05Mixed[8][13]
Electrodermal Activity Significant ReductionNo significant change< 0.05Mixed[8][13]
Vomeronasal Cell EC50 200 nM (0.2 µM)N/AN/AN/A[2][7]

Clinical Efficacy in Social Anxiety Disorder

The efficacy of fasedienol has been primarily evaluated in the PALISADE Phase 3 program, using a standardized public speaking challenge to induce anxiety in subjects with SAD.[14]

PALISADE-2 Phase 3 Trial Results

The PALISADE-2 trial was a multi-center, randomized, double-blind, placebo-controlled study that met its primary and secondary endpoints.[4][15]

EndpointParameterFasedienol (n=70)Placebo (n=71)Between-Group Differencep-valueReference
Primary Mean Change in SUDS Score¹-13.8-8.0-5.80.015[4][5]
Secondary CGI-I Responders²37.7%21.4%16.3%0.033[4][16]
Exploratory PGI-C Responders³40.6%18.6%22.0%0.003[16]
Exploratory ≥20-point SUDS Improvement35.7%18.6%17.1%0.020[4][5]

¹SUDS (Subjective Units of Distress Scale): Patient-rated scale from 0 (no anxiety) to 100 (highest anxiety).[17] ²CGI-I (Clinical Global Impression of Improvement): Clinician-rated scale; responders are 'very much' or 'much' less anxious.[16][17] ³PGI-C (Patient Global Impression of Change): Patient-rated scale; responders are 'very much' or 'much' less anxious.[16]

Safety and Tolerability

Across all clinical trials, fasedienol has demonstrated a favorable safety and tolerability profile.[4][12] Its mechanism, which avoids systemic absorption, is believed to contribute to this profile.[11] In the PALISADE-2 trial, no severe or serious adverse events (AEs) were reported, and no single treatment-emergent AE occurred at a rate above 1.5%.[4][16]

Experimental Protocols & Methodologies

PALISADE Phase 3 Program Clinical Trial Protocol

The PALISADE-2, -3, and -4 trials follow a similar design to assess the acute efficacy of fasedienol during an anxiety-provoking challenge.[11][6][18]

Key Design Elements:

  • Study Type : Multi-center, randomized, double-blind, placebo-controlled.[14][16]

  • Population : Adults aged 18-65 with a DSM-5 diagnosis of Social Anxiety Disorder.[18]

  • Inclusion Criteria : Liebowitz Social Anxiety Scale (LSAS) total score ≥70.[14][18]

  • Exclusion Criteria : Comorbid psychiatric conditions like bipolar disorder, psychosis; recent use of psychotropic medications or therapy.[18]

Experimental Procedure:

  • Screening (Visit 1) : Assess eligibility, including diagnosis and LSAS score.[16][19]

  • Baseline Challenge (Visit 2) : All subjects receive a placebo nasal spray and then participate in a 5-minute public speaking challenge (PSC). Patient-rated SUDS are recorded. Subjects must achieve a SUDS score of ≥70 to proceed.[16][19]

  • Treatment Visit (Visit 3) : Approximately one week after Visit 2, eligible subjects are randomized to receive either fasedienol (3.2 µg) or a placebo intranasally.[16][19]

  • Treatment Challenge : Following drug administration, subjects undergo a second 5-minute PSC, during which SUDS scores are again recorded.[16][19]

  • Post-Challenge Assessments : The CGI-I is completed by a trained clinician, and the PGI-C is completed by the subject.[16]

Clinical Trial Workflow Diagram

The following diagram outlines the workflow for the PALISADE Phase 3 trials.

PALISADE_Workflow Screening Visit 1: Screening - DSM-5 Diagnosis of SAD - LSAS Score ≥70 Baseline Visit 2: Baseline (All Subjects) Screening->Baseline PlaceboAdmin1 Administer Placebo Nasal Spray Baseline->PlaceboAdmin1 PSC1 Public Speaking Challenge #1 (5 min) PlaceboAdmin1->PSC1 SUDS_Check Record SUDS Score ≥70? PSC1->SUDS_Check Randomization Visit 3: Randomization (1:1 Ratio) SUDS_Check->Randomization Yes End End of Study SUDS_Check->End No (Screen Fail) Arm_A Group A: Administer Fasedienol (3.2 µg) Randomization->Arm_A Arm_B Group B: Administer Placebo Randomization->Arm_B PSC2_A Public Speaking Challenge #2 Arm_A->PSC2_A PSC2_B Public Speaking Challenge #2 Arm_B->PSC2_B Assess_A Post-Challenge Assessments: - SUDS (Primary Endpoint) - CGI-I (Secondary) - PGI-C (Exploratory) PSC2_A->Assess_A Assess_B Post-Challenge Assessments: - SUDS (Primary Endpoint) - CGI-I (Secondary) - PGI-C (Exploratory) PSC2_B->Assess_B Assess_A->End Assess_B->End

Caption: Workflow of the PALISADE Phase 3 Clinical Trials.

References

Modulating the Olfactory-Amygdala Circuit for Anxiety: A Technical Overview of Ph94b (Fasedienol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ph94b (fasedienol) is an investigational, first-in-class, rapid-onset pherine nasal spray currently in late-stage clinical development for the acute treatment of social anxiety disorder (SAD).[1] Its novel mechanism of action, which involves the modulation of the olfactory-amygdala neural circuit, fundamentally differentiates it from current anxiolytic treatments.[2][3] Administered intranasally in low microgram doses, fasedienol activates peripheral nasal chemosensory neurons that ultimately regulate fear and anxiety circuits in the amygdala without requiring systemic absorption or direct interaction with central nervous system neurons.[4][5] This whitepaper provides a comprehensive technical overview of this compound, including its proposed mechanism of action, a summary of clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and clinical workflows.

Introduction: The Olfactory-Amygdala Circuit in Anxiety

The amygdala, a key component of the limbic system, plays a primary role in processing emotional responses, particularly fear and anxiety.[6][7] The olfactory system has a uniquely direct and powerful connection to the emotional centers of the brain.[8] Olfactory neurons project directly to the amygdala, allowing for the rapid and potent influence of scents on emotional states.[9] This intimate neuroanatomical relationship forms the basis of the olfactory-amygdala circuit, a critical pathway in the modulation of anxiety. Dysregulation of this circuit is implicated in the pathophysiology of anxiety disorders. This compound is designed to leverage this pathway to achieve rapid anxiolytic effects.

This compound (Fasedienol): Mechanism of Action

This compound is a synthetic neuroactive steroid, specifically 4,16-androstadien-3β-ol, a positional isomer of the endogenous pheromone androstadienol.[1][10] Unlike traditional anxiolytics such as benzodiazepines, which act as positive allosteric modulators of GABA-A receptors throughout the brain, this compound's mechanism is localized to the nasal passages and the subsequent neural circuits.[4][5][11]

The proposed mechanism of action is as follows:

  • Nasal Administration and Receptor Binding: Administered as a nasal spray, this compound binds to and activates chemosensory receptors on peripheral neurons in the nasal epithelium.[4][11]

  • Signal Transduction to the Olfactory Bulb: Activation of these nasal chemosensory neurons generates a signal that is transmitted to the olfactory bulb.[4]

  • Modulation of the Amygdala: Neurons from the olfactory bulb then project to the amygdala, where they modulate the activity of local neural circuits involved in fear and anxiety.[4][10] This is believed to involve the regulation of inhibitory GABAergic neurons within the amygdala.[4]

  • Anxiolytic Effect: The modulation of amygdalar circuits leads to a rapid reduction in anxiety symptoms.[4]

Crucially, this compound does not require systemic absorption to exert its effects, and plasma concentrations are typically below the limit of detection.[4][5] This localized action is thought to contribute to its favorable safety profile, which is devoid of the sedation and abuse liability associated with benzodiazepines.[4][11]

Signaling Pathway of this compound

Ph94b_Mechanism_of_Action cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound Chemosensory_Neurons Peripheral Nasal Chemosensory Neurons This compound->Chemosensory_Neurons Binds to receptors Olfactory_Bulb Olfactory Bulb Chemosensory_Neurons->Olfactory_Bulb Activates Amygdala Limbic Amygdala Olfactory_Bulb->Amygdala Neural Projection GABAergic_Neurons Inhibitory GABAergic Neurons Amygdala->GABAergic_Neurons Modulates Anxiolytic_Effect Reduction of Fear and Anxiety GABAergic_Neurons->Anxiolytic_Effect Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy, safety, and tolerability of this compound in adults with social anxiety disorder. The primary efficacy endpoint in many of these studies is the change in the Subjective Units of Distress Scale (SUDS) during a public speaking challenge.

Study Phase Endpoint This compound (3.2 µg) Placebo Significance Reference
Phase 2 Mean reduction in SUDS score during public speaking challengeSignificantly greater than placebo-p < 0.05[10]
Phase 3 (PALISADE-2) Primary, secondary, and exploratory efficacy endpointsMet-Positive Results
Phase 3 (Open-Label) Mean reduction on Liebowitz Social Anxiety Scale (LSAS)-16 points (1 month), -20 points (2 months), -24 points (3 months)N/AClinically Meaningful[2]
Healthy Volunteers Electroneurogram (EGNR) Amplitude IncreaseMales: 5.0 mV, Females: 5.7 mV0.6 mVp < 0.001[12]
Healthy Volunteers Autonomic Nervous System ResponseRapid reduction in respiratory rate, heart rate, and electrodermal activityNo significant changep < 0.05[12]

Experimental Protocols

The clinical development of this compound has utilized a standardized experimental model to induce anxiety in a controlled setting, allowing for the objective assessment of the drug's acute effects.

Public Speaking Challenge (PSC) Model

A common paradigm in this compound clinical trials is the public speaking challenge.[13][14][15]

  • Screening Phase (3-35 days): Subjects undergo screening to confirm a diagnosis of Social Anxiety Disorder (SAD) based on the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5), often confirmed with the Mini-International Neuropsychiatric Interview (MINI).[13][15] Inclusion criteria typically require a Liebowitz Social Anxiety Scale (LSAS) total score of ≥70.[13]

  • Treatment Phase:

    • Eligible subjects are randomized to receive either this compound (typically a 3.2 µg dose) or a placebo nasal spray.[13]

    • The nasal spray is self-administered approximately 15-20 minutes before the PSC.[4][13]

    • Subjects then participate in a 5-minute public speaking challenge, often delivered in front of an audience or camera.[13][14][15]

    • During the challenge, subjects are asked to rate their anxiety levels using the SUDS, which is recorded by a trained observer.[13][15]

  • Follow-up Phase: Safety and psychiatric assessments are repeated at follow-up visits.[14][15]

Key Inclusion and Exclusion Criteria
  • Inclusion:

    • Adults aged 18-65 years.[13][16]

    • Current diagnosis of SAD (DSM-5).[13]

    • LSAS total score ≥70 at screening.[13]

  • Exclusion:

    • Concomitant use of other anxiolytics (e.g., benzodiazepines, beta-blockers).[13][15][16]

    • Clinically significant nasal pathology or anosmia.[13][16]

    • Significant risk of suicidal behavior.[13][16]

    • Recent participation in other clinical trials involving this compound.[13][15]

Clinical Trial Workflow for this compound

Clinical_Trial_Workflow Screening Screening (3-35 days) - DSM-5 Diagnosis of SAD - LSAS Score ≥70 Randomization Randomization Screening->Randomization Ph94b_Arm This compound Nasal Spray (3.2 µg) Self-administered 20 mins before challenge Randomization->Ph94b_Arm Group 1 Placebo_Arm Placebo Nasal Spray Self-administered 20 mins before challenge Randomization->Placebo_Arm Group 2 PSC Public Speaking Challenge (5 mins) Ph94b_Arm->PSC Placebo_Arm->PSC SUDS_Assessment SUDS Assessment (Patient-rated anxiety) PSC->SUDS_Assessment Follow_Up Follow-Up Visit (Safety and Psychiatric Assessments) SUDS_Assessment->Follow_Up

Caption: Standardized public speaking challenge workflow.

Safety and Tolerability

Across multiple studies, this compound has been generally well-tolerated.[14] Long-term, open-label studies with as-needed administration (up to four times daily) have not identified new safety signals.[2][16] The most common treatment-emergent adverse event (TEAE) reported is headache.[2] Notably, in a Phase 3 open-label safety trial, only 2.9% of participants discontinued due to a TEAE.[14] The safety profile of this compound is consistent with its proposed mechanism of action, which avoids systemic distribution and direct CNS effects.[2][3]

Conclusion and Future Directions

This compound represents a novel approach to the treatment of social anxiety disorder, directly targeting the olfactory-amygdala circuit to achieve rapid anxiolytic effects without the side effects and safety concerns associated with current systemic medications.[3][11] The data from clinical trials support its potential as a fast-acting, on-demand treatment for anxiety-provoking situations.[5][14] Ongoing and future research will continue to elucidate the nuances of its mechanism and confirm its efficacy and safety in broader patient populations. The development of this compound highlights the therapeutic potential of targeting specific neural circuits through unconventional pathways for the treatment of neuropsychiatric disorders.

References

The Binding Affinity of PH94B to Nasal Chemosensory Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH94B (fasedienol) is a novel, first-in-class investigational neuroactive steroid formulated as a nasal spray for the acute treatment of anxiety disorders, most notably Social Anxiety Disorder (SAD). Its mechanism of action is fundamentally distinct from current anxiolytics, as it does not require systemic uptake or direct action on central nervous system (CNS) receptors to exert its therapeutic effects.[1][2][3] Instead, this compound is administered intranasally in microgram doses and acts on peripheral chemosensory neurons within the nasal passages.[1][4] This local action triggers neural circuits that modulate brain regions associated with fear and anxiety, such as the amygdala.[2][5] This document provides a detailed technical guide on the binding affinity and mechanism of action of this compound at these nasal chemosensory receptors, based on publicly available data.

Quantitative Data on this compound Bioactivity

While specific binding affinity constants such as Kd or Ki are not extensively detailed in the public domain, in vitro and in vivo studies have provided quantitative measures of this compound's potent bioactivity. These findings indicate a high affinity for a subset of G-protein coupled nasal chemosensory receptors.[6]

ParameterValueDescriptionSource
EC50 0.2 µMHalf-maximal effective concentration for inducing inward currents in isolated human vomeronasal receptor cells.[4][6]--INVALID-LINK--
ED50 0.4 µgEffective dose for 50% of maximal depolarization of the human nasal chemosensory epithelium in vivo.[6]--INVALID-LINK--
Clinical Dose 3.2 µgAcute administrative dose used in Phase 3 clinical trials for Social Anxiety Disorder.[7]--INVALID-LINK--

Mechanism of Action and Signaling Pathway

This compound is a synthetic neuroactive steroid that acts as a pherine.[5] Unlike classical neurosteroids, it does not bind to steroidal hormone receptors or directly modulate GABA-A receptors, the primary target of benzodiazepines.[3] Its anxiolytic effect is initiated by binding to chemosensory receptors on neurons in the nasal epithelium, believed to be concentrated in the vomeronasal organ (VNO) region.[4][6]

The precise receptor subtype that this compound interacts with has not been definitively identified in published literature. However, it is proposed to be a member of the vomeronasal receptor family, likely a G-protein coupled receptor (GPCR).[6] Upon binding, a rapid signaling cascade is initiated within the chemosensory neuron, leading to depolarization and the generation of an action potential. This signal is then transmitted via the olfactory nerves to the accessory olfactory bulb and subsequently to limbic areas of the brain, including the amygdala and hypothalamus, which are critically involved in the regulation of fear and anxiety.[2][5]

This proposed mechanism is supported by preclinical studies showing that intranasally administered radiolabeled this compound is largely confined to the nasal passages, with minimal or undetectable levels in the CNS.[1][3]

PH94B_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_cns Central Nervous System (CNS) This compound This compound Receptor Nasal Chemosensory Receptor (GPCR) This compound->Receptor Binding Neuron Chemosensory Neuron Receptor->Neuron Activation Depolarization Depolarization (Ca²+ Influx) Neuron->Depolarization Initiates Olfactory_Bulb Accessory Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmission Limbic_System Limbic System (Amygdala, Hypothalamus) Olfactory_Bulb->Limbic_System Neural Circuit Modulation Anxiolytic_Effect Anxiolytic Effect Limbic_System->Anxiolytic_Effect Results in

Proposed signaling pathway of this compound.

Experimental Protocols

The quantitative data and mechanistic understanding of this compound are derived from a combination of in vitro and in vivo electrophysiological studies.

In Vitro Patch-Clamp Electrophysiology on Isolated Human Vomeronasal Cells

This technique is employed to measure the direct effect of this compound on the electrical properties of individual nasal chemosensory neurons.

Methodology Outline:

  • Cell Isolation: Human vomeronasal receptor cells are isolated from biopsy tissues. The specific protocols for isolation are proprietary but would generally involve enzymatic digestion and mechanical dissociation to obtain individual sensory neurons.

  • Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance "gigaseal" with the membrane of an isolated neuron. This allows for the measurement of ion flow through channels in the cell membrane.

  • This compound Application: this compound, at varying concentrations, is applied to the isolated neuron.

  • Data Acquisition: The resulting inward currents (depolarization) are recorded. The concentration of this compound that produces 50% of the maximum response is determined as the EC50 value.[4][6]

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Biopsy Nasal Tissue Biopsy Isolation Isolation of Vomeronasal Receptor Cells Biopsy->Isolation Gigaseal Gigaseal Formation on Cell Membrane Isolation->Gigaseal Patch_Pipette Glass Micropipette (Patch Pipette) Patch_Pipette->Gigaseal PH94B_Application Application of this compound (Varying Concentrations) Gigaseal->PH94B_Application Recording Record Inward Currents (Whole-Cell Configuration) PH94B_Application->Recording Dose_Response Generate Dose-Response Curve Recording->Dose_Response EC50 Calculate EC₅₀ Value Dose_Response->EC50

Workflow for in vitro patch-clamp experiments.
In Vivo Electrogram of the Nasal Chemosensory Epithelium (Electro-olfactogram - EOG)

This in vivo technique measures the summated electrical response of a population of chemosensory neurons in the nasal epithelium upon stimulation.

Methodology Outline:

  • Subject Preparation: The study is conducted on human volunteers.

  • Electrode Placement: A non-polarizable recording electrode is placed on the surface of the nasal chemosensory mucosa, often in the region of the vomeronasal organ. A reference electrode is placed elsewhere.

  • This compound Administration: A controlled dose of aerosolized this compound is delivered to the nasal cavity.

  • Signal Recording: The change in electrical potential (depolarization) of the nasal epithelium is recorded. The dose that elicits 50% of the maximal response is determined as the ED50.[6]

Conclusion

This compound represents a novel approach to anxiolytic therapy, with a mechanism of action centered on the peripheral nasal chemosensory system. The available data indicates that it is a potent activator of these neurons, initiating a rapid neural signaling cascade that modulates brain centers for fear and anxiety without requiring systemic distribution. Further research to identify the specific receptor subtype(s) and fully elucidate the downstream signaling components will provide a more complete understanding of this innovative therapeutic agent.

References

Preclinical Evidence for the Anxiolytic Effects of Ph94b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ph94b (Fasedienol) is a first-in-class, intranasally administered, synthetic neuroactive steroid currently in late-stage clinical development for the acute treatment of anxiety disorders, most notably Social Anxiety Disorder (SAD). Preclinical evidence indicates a novel mechanism of action that differentiates it from all currently approved anxiolytics, including benzodiazepines. This compound is proposed to exert its anxiolytic effects through the local activation of chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the amygdala, a key brain region involved in fear and anxiety processing. This mechanism does not require systemic absorption or direct interaction with GABA-A receptors, suggesting a favorable safety profile with a reduced risk of systemic side effects commonly associated with current anxiolytic medications. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its mechanism of action, biodistribution, and physiological effects.

Mechanism of Action

This compound's anxiolytic properties are attributed to its unique mechanism of action, which initiates in the peripheral nervous system and remotely modulates central neural circuits.

1.1. Peripheral Activation of Chemosensory Neurons

Administered as a nasal spray in microgram doses, this compound is designed to act locally on chemosensory receptors of neurons within the nasal epithelium.[1][2][3][4] These neurons are distinct from olfactory neurons responsible for the sense of smell; this compound itself is odorless.

1.2. Modulation of Amygdala-Centered Neural Circuits

The activated nasal chemosensory neurons transmit signals via the olfactory bulbs to the limbic system, particularly the amygdala.[5] This neural signaling is believed to modulate the activity of circuits within the amygdala that are implicated in the expression of fear and anxiety.[5] This indirect modulation of central circuits from the periphery is a key differentiator of this compound's mechanism.

1.3. Distinction from Benzodiazepines

A crucial aspect of this compound's preclinical profile is its lack of direct activity at GABA-A receptors.[3][4] In vitro electrophysiology studies have demonstrated that this compound does not act as a positive allosteric modulator of GABA-A receptors, the primary mechanism of benzodiazepines.[3][4] This distinction suggests that this compound may not produce the sedative, cognitive-impairing, and dependence-inducing effects associated with benzodiazepine use.

Preclinical Data

The following sections present the available quantitative preclinical data for this compound. It is important to note that while numerous sources allude to the anxiolytic effects of this compound in preclinical models, detailed quantitative data from traditional rodent behavioral assays of anxiety (e.g., elevated plus-maze, stress-induced hyperthermia) are not extensively available in the public domain.

2.1. Biodistribution Studies

A key preclinical study in laboratory rats investigated the distribution of a single intranasal dose of radiolabeled [14C]this compound.[1] The results strongly support the proposed localized mechanism of action.

Table 1: Tissue Distribution of [14C]this compound Following Intranasal Administration in Rats [1]

TissueDistribution
Nasal PassagesLargely confined to this area
Central Nervous System (Brain)Minimal or undetectable levels
Other Tissues (Systemic Circulation)Minimal or undetectable levels

2.2. In Vitro Receptor Binding Studies

To elucidate the molecular mechanism of action, in vitro studies were conducted to assess the interaction of this compound with GABA-A receptors.

Table 2: In Vitro Effects of this compound on GABA-A Receptors [3][4]

AssayFinding
GABA-A Receptor ModulationNo direct activation or positive allosteric modulation observed
Comparison with BenzodiazepinesMechanism of action is distinct from benzodiazepines

2.3. Human Nasal Mucosa Electrophysiology and Autonomic Nervous System Response

A study in healthy human volunteers investigated the physiological response to intranasal this compound administration by measuring the electrogram of the nasal chemosensory mucosa (EGNR) and autonomic nervous system (ANS) parameters.

Table 3: Effects of Intranasal this compound (0.4 µg) on Nasal Electrophysiology and Autonomic Nervous System in Healthy Volunteers [6]

ParameterResultp-value
EGNR Amplitude (mV)
Male5.0 (vs. 0.6 for control)< 0.001
Female5.7 (vs. 0.6 for control)< 0.001
Autonomic Nervous System
Respiratory RateSignificantly reduced vs. control< 0.05
Heart RateSignificantly reduced vs. control< 0.01
Electrodermal ActivitySignificantly reduced vs. control< 0.05
Subjective Feeling 81% reported feeling less tense/more relaxedN/A

Experimental Protocols

3.1. Radiolabeled Biodistribution Study in Rats

  • Objective: To determine the tissue distribution of this compound following intranasal administration.[1]

  • Test System: Laboratory rats.[1]

  • Test Article: Radiolabeled carbon-14 this compound ([14C]this compound).

  • Administration: A single intranasal dose.

  • Methodology:

    • A cohort of laboratory rats received a single intranasal administration of [14C]this compound.

    • At various time points post-administration, tissues including the nasal passages, brain, and other major organs were collected.

    • The concentration of radioactivity in each tissue was quantified to determine the distribution of the compound.

  • Key Findings: The majority of the administered dose was localized to the nasal passages, with minimal to no detectable radioactivity in the brain and systemic circulation, supporting a local mechanism of action.

3.2. In Vitro Electrophysiology Study

  • Objective: To investigate the direct effects of this compound on GABA-A receptors.[3][4]

  • Test System: Cell lines expressing human GABA-A receptors.

  • Methodology:

    • Patch-clamp electrophysiology was used to measure ion flow through GABA-A receptors in the presence of GABA.

    • This compound was applied to the cells at various concentrations to assess its ability to modulate the GABA-A receptor response.

    • The effects of this compound were compared to those of known GABA-A receptor modulators, such as benzodiazepines.

  • Key Findings: this compound did not directly activate or positively modulate GABA-A receptors, indicating a mechanism of action distinct from that of benzodiazepines.[3][4]

3.3. Human Nasal Electrophysiology and Autonomic Response Study

  • Objective: To measure the physiological response to intranasal this compound in humans.[6]

  • Subjects: Healthy adult male and female volunteers.[6]

  • Test Article: this compound (0.4 µg) administered as a nasal spray.[6]

  • Control: Vehicle (propylene glycol) nasal spray.[6]

  • Methodology:

    • The local electrogram of the nasal chemosensory mucosa (EGNR) was continuously monitored.

    • Autonomic nervous system parameters, including respiratory rate, heart rate, and electrodermal activity, were recorded before and after administration of the test article or control.

    • Subjective feelings of relaxation or tension were also reported.

  • Key Findings: this compound significantly increased EGNR amplitude and reduced markers of sympathetic autonomic nervous system activity, consistent with an anxiolytic effect.[6]

Visualizations

4.1. Proposed Signaling Pathway of this compound

Ph94b_Signaling_Pathway cluster_periphery Nasal Periphery cluster_cns Central Nervous System (CNS) This compound This compound (Intranasal) ChemosensoryNeuron Chemosensory Neuron (Nasal Epithelium) This compound->ChemosensoryNeuron Binds to Receptors OlfactoryBulb Olfactory Bulb ChemosensoryNeuron->OlfactoryBulb Neural Signal Amygdala Amygdala OlfactoryBulb->Amygdala Modulates Neural Circuits AnxiolyticEffect Anxiolytic Effect (Suppression of Fear & Anxiety) Amygdala->AnxiolyticEffect

Proposed signaling pathway of this compound.

4.2. Experimental Workflow for Preclinical Biodistribution Study

Biodistribution_Workflow start Start admin Intranasal Administration of [14C]this compound to Rats start->admin wait Time Points (e.g., 15 min, 1 hr, 6 hr) admin->wait collect Tissue Collection (Nasal Passages, Brain, etc.) wait->collect quantify Quantification of Radioactivity collect->quantify analyze Data Analysis & Interpretation quantify->analyze end End analyze->end

Workflow of the preclinical biodistribution study.

Conclusion

The available preclinical evidence for this compound supports a novel and differentiated mechanism for the acute treatment of anxiety. Its localized action in the nasal periphery, coupled with its lack of direct GABA-A receptor modulation, presents a promising therapeutic profile. While the current body of public-domain preclinical data provides a strong foundation for its mechanism of action, further publication of detailed behavioral data from well-established animal models of anxiety would be beneficial to the scientific community for a more comprehensive understanding of its anxiolytic potential. The ongoing late-stage clinical trials will be crucial in ultimately defining the efficacy and safety of this innovative therapeutic candidate.

References

An In-depth Technical Guide on PH94B and its Effect on GABAergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PH94B is a first-in-class, odorless, rapid-onset neuroactive steroid nasal spray in late-stage clinical development for the acute treatment of social anxiety disorder (SAD). Its mechanism of action represents a significant departure from traditional anxiolytics, such as benzodiazepines. Preclinical and clinical data indicate that this compound does not exert its anxiolytic effects through direct interaction with GABAergic neurons. Instead, it acts peripherally on chemosensory neurons in the nasal epithelium, triggering a neural cascade that indirectly modulates the activity of GABAergic circuits in the amygdala, a key brain region involved in fear and anxiety processing. This whitepaper provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its indirect effects on GABAergic neurons. It includes a summary of key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions worldwide. While existing treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, can be effective, they are often associated with a delayed onset of action, systemic side effects, and the potential for dependence and abuse. This compound (also known as fasedienol) offers a novel therapeutic approach. Administered intranasally at microgram doses, it produces rapid-onset anxiolytic effects within approximately 15 minutes without the need for systemic uptake and distribution to the brain.[1][2] This unique profile is attributed to its distinct mechanism of action, which differentiates it from direct GABAA receptor modulators.

Mechanism of Action of this compound

The proposed mechanism of action of this compound is initiated by its binding to chemosensory receptors located on neurons in the nasal passages.[3][4] This interaction triggers a cascade of neural signals that are transmitted to the brain, ultimately leading to the suppression of fear and anxiety. A critical aspect of this mechanism is that this compound does not need to cross the blood-brain barrier to exert its therapeutic effects.[5][6]

Indirect Modulation of GABAergic Neurons in the Amygdala

Evidence suggests that the neural signals originating from the nasal chemosensory neurons travel to the olfactory bulb and then project to the amygdala, particularly the central amygdala.[7] The central amygdala is a critical hub for processing fear and anxiety-related behaviors and is densely populated with GABAergic neurons. This compound is believed to indirectly regulate the activity of these inhibitory GABAergic neurons, leading to a reduction in the hyperexcitability of the amygdala associated with anxiety states.[7] This indirect modulation of GABAergic circuits is a key differentiator from benzodiazepines, which directly bind to and potentiate GABAA receptors throughout the central nervous system.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro GABAA Receptor Modulation
CompoundTestConcentration RangeResultEC50/IC50
This compound GABAA Receptor Potentiation0.03 - 10 µMNo significant potentiationNot calculable
GABAA Receptor Agonist ActivityUp to 10 µMNo agonist effectsNot applicable
GABAA Receptor Antagonist ActivityUp to 10 µMNo antagonist effectsNot applicable
Diazepam GABAA Receptor Potentiation0.003 - 1.0 µMPotentiation up to 300%72 nM
Bicuculline GABAA Receptor Antagonist Activity0.032 - 100 µMAntagonistic effects1.6 µM
GABA GABAA Receptor Agonist Activity0.1 - 30 µMAgonist effects4.7 µM

Data sourced from in vitro patch recording electrophysiology studies conducted by Eurofins Discovery.[7]

Table 2: Clinical Efficacy in Social Anxiety Disorder (PALISADE-2 Trial)
Outcome MeasureThis compound (n=70)Placebo (n=71)p-value
Change in mean SUDS score -13.8-8.00.015
CGI-I Responders 37.7%21.4%0.033

SUDS: Subjective Units of Distress Scale; CGI-I: Clinical Global Impression of Improvement. Data from a public speaking challenge in adults with SAD.

Experimental Protocols

In Vitro GABAA Receptor Modulation Study

Objective: To determine if this compound directly modulates the function of human GABAA receptors.

Methodology:

  • Cell Line: Cells transfected with human GABAA α1/β2/γ2 receptors were used.

  • Technique: In vitro patch recording electrophysiology (whole-cell voltage-clamp).

  • Procedure:

    • Cells were voltage-clamped at a holding potential of -60 mV.

    • Test compounds (this compound, Diazepam, Bicuculline, GABA) were applied at various concentrations to the perfusate for 2 seconds, followed by a 60-second wash.

    • Peak inward currents in response to the application of GABA in the presence of the test compound were measured.

    • To assess agonist properties, test compounds were applied in the absence of GABA.

    • To assess antagonist properties, the ability of the test compound to inhibit GABA-induced currents was measured.

  • Data Analysis: Concentration-response curves were generated to determine EC50 (for agonists and potentiators) and IC50 (for antagonists) values. A potentiation or inhibition effect of less than 25% was considered non-significant.[7]

Preclinical Tissue Distribution Study

Objective: To determine the distribution of this compound in the brain and peripheral tissues following intranasal administration in rats.

Methodology:

  • Subjects: Male and female Long-Evans rats.

  • Test Article: Radiolabeled [14C]-PH94B.

  • Procedure:

    • A single intranasal dose of [14C]-PH94B was administered to the rats.

    • At various time points post-administration, tissues (including brain, nasal turbinates, and other organs) and blood were collected.

    • The concentration of radioactivity in each tissue was quantified.

  • Key Finding: The highest concentration of radiolabeled this compound was found in the nasal turbinates, with minimal or undetectable levels in the central nervous system, indicating limited systemic absorption and brain penetration.[6][8]

Clinical Trial for Social Anxiety Disorder (PALISADE Program)

Objective: To evaluate the efficacy, safety, and tolerability of this compound for the acute treatment of anxiety in adults with SAD.

Methodology:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with a diagnosis of SAD.

  • Procedure:

    • Screening Visit: Participants were assessed for eligibility.

    • Baseline Visit (Visit 2): All participants received a single-blind placebo nasal spray and then underwent a 5-minute public speaking challenge. Their anxiety levels were assessed using the Subjective Units of Distress Scale (SUDS).

    • Treatment Visit (Visit 3): Participants who experienced significant anxiety at the baseline visit were randomized to receive either this compound or a placebo in a double-blind manner, followed by a second public speaking challenge. SUDS scores were recorded again.

  • Primary Endpoint: Change in SUDS score from baseline to the treatment visit.

Visualizations

PH94B_Signaling_Pathway This compound This compound (Nasal Spray) Nasal_Chemosensory_Neurons Nasal Chemosensory Neurons This compound->Nasal_Chemosensory_Neurons Activation Olfactory_Bulb Olfactory Bulb Nasal_Chemosensory_Neurons->Olfactory_Bulb Signal Transmission Medial_Amygdala Medial Amygdala Olfactory_Bulb->Medial_Amygdala Neural Projection Central_Amygdala_GABA Central Amygdala GABAergic Neurons Medial_Amygdala->Central_Amygdala_GABA Indirect Regulation Anxiolytic_Effect Anxiolytic Effect Central_Amygdala_GABA->Anxiolytic_Effect Modulation of Fear/Anxiety Circuits

Caption: Proposed signaling pathway of this compound.

In_Vitro_Electrophysiology_Workflow start Start cell_prep Prepare cells expressing human GABAA receptors start->cell_prep patch_clamp Establish whole-cell voltage-clamp (-60 mV) cell_prep->patch_clamp compound_app Apply test compounds (this compound, Diazepam, etc.) patch_clamp->compound_app data_acq Record peak inward currents compound_app->data_acq analysis Analyze data and generate concentration-response curves data_acq->analysis end End analysis->end

Caption: In Vitro Electrophysiology Experimental Workflow.

PALISADE_Clinical_Trial_Workflow screening Screening Visit (Eligibility Assessment) baseline Baseline Visit (Visit 2) - Single-blind placebo - Public speaking challenge - SUDS assessment screening->baseline randomization Randomization baseline->randomization treatment_arm Treatment Visit (Visit 3) - Administer this compound - Public speaking challenge - SUDS assessment randomization->treatment_arm placebo_arm Treatment Visit (Visit 3) - Administer Placebo - Public speaking challenge - SUDS assessment randomization->placebo_arm analysis Data Analysis (Compare change in SUDS) treatment_arm->analysis placebo_arm->analysis

Caption: PALISADE Clinical Trial Workflow.

Conclusion

This compound represents a paradigm shift in the treatment of anxiety disorders. Its novel mechanism of action, which involves the peripheral activation of nasal chemosensory neurons and subsequent indirect modulation of central GABAergic circuits in the amygdala, distinguishes it from all currently available anxiolytics. The lack of direct GABAA receptor binding and minimal systemic exposure contribute to its favorable safety and tolerability profile, devoid of the sedative and cognitive side effects associated with benzodiazepines. The rapid onset of action and as-needed administration offer a significant advantage for individuals with social anxiety disorder. Further research into the precise neural circuits modulated by this compound will continue to elucidate its unique therapeutic effects and potential applications in other anxiety-related conditions.

References

PH94B (Fasedienol): A Technical Overview of its Potential as a Novel Treatment for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PH94B (fasedienol) is a first-in-class, investigational neuroactive steroid formulated as a rapid-onset nasal spray. Its novel mechanism of action, which involves the peripheral activation of nasal chemosensory neurons without systemic absorption, distinguishes it from current anxiolytic treatments. While the primary clinical development of fasedienol has focused on Social Anxiety Disorder (SAD), its unique pharmacological profile suggests therapeutic potential across a spectrum of anxiety-related conditions. This technical guide provides a comprehensive overview of the existing data on fasedienol, its proposed mechanism of action, and the current state of research into its efficacy in anxiety disorders beyond SAD, with a particular focus on Adjustment Disorder with Anxiety (AjDA).

Mechanism of Action

Fasedienol's proposed mechanism of action is fundamentally different from traditional anxiolytics like benzodiazepines or selective serotonin reuptake inhibitors (SSRIs). It is designed to be administered intranasally in low microgram doses, acting locally on peripheral chemosensory neurons in the nasal passages.[1][2] This local action is believed to trigger a cascade of neural signals that ultimately modulate brain circuits associated with fear and anxiety, particularly the amygdala.[1][3]

Key characteristics of fasedienol's mechanism include:

  • Peripheral Activation: Fasedienol binds to receptors on peripheral nasal chemosensory neurons, initiating a neural signaling cascade.[1]

  • No Systemic Absorption: Preclinical studies in laboratory rats using radiolabeled fasedienol have shown that the compound is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the central nervous system (CNS).[1][2] This lack of systemic uptake is a key differentiator, suggesting a lower risk of systemic side effects.

  • Indirect Neuromodulation: The activation of nasal chemosensory neurons leads to the stimulation of subsets of neurons in the olfactory bulb. These neurons, in turn, connect to and modulate the neurocircuitry of the limbic amygdala, a brain region critically involved in processing fear and anxiety.

  • GABAergic System Involvement: The therapeutic effects of fasedienol are thought to be mediated by the indirect regulation of GABAergic neurons in the central amygdala.[4] However, unlike benzodiazepines, fasedienol does not directly bind to or act as a positive allosteric modulator of GABA-A receptors.[1] This suggests a potential for anxiolysis without the sedative effects and abuse potential associated with benzodiazepines.

Signaling Pathway of this compound (Fasedienol)

PH94B_Mechanism_of_Action cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound (Fasedienol) Nasal Spray ChemosensoryNeuron Peripheral Nasal Chemosensory Neuron This compound->ChemosensoryNeuron Binds to Receptors OlfactoryBulb Olfactory Bulb ChemosensoryNeuron->OlfactoryBulb Signal Transduction Amygdala Limbic Amygdala (Fear & Anxiety Circuitry) OlfactoryBulb->Amygdala Neural Connection GABA Modulation of GABAergic Neurons Amygdala->GABA Anxiolysis Anxiolytic Effect GABA->Anxiolysis

Caption: Proposed mechanism of action of intranasal this compound (fasedienol).

Clinical Development in Social Anxiety Disorder (SAD)

The most extensive clinical data for fasedienol comes from its development program for the acute treatment of SAD. The PALISADE program, consisting of multiple Phase 3 clinical trials, has evaluated the efficacy, safety, and tolerability of fasedienol in adults with SAD. These trials typically utilize a public speaking challenge to induce anxiety and measure the acute effects of the drug.

Key Efficacy and Safety Findings in SAD

The PALISADE-2 Phase 3 trial met its primary and secondary endpoints, demonstrating a statistically significant reduction in anxiety compared to placebo.[5]

PALISADE-2 Trial: Key Outcomes Fasedienol Placebo p-value
Primary Endpoint: Mean Change in SUDS Score -13.8-8.00.015
Secondary Endpoint: CGI-I Responders 37.7%21.4%0.033
Exploratory Endpoint: PGI-C Responders 40.6%18.6%0.003
Exploratory Endpoint: ≥20-point SUDS Improvement 35.7%18.6%0.020

SUDS: Subjective Units of Distress Scale; CGI-I: Clinical Global Impression of Improvement; PGI-C: Patient's Global Impression of Change.

Across clinical trials, fasedienol has been generally well-tolerated, with no severe or serious adverse events reported.[5] The safety profile is consistent with its proposed mechanism of limited systemic exposure.

Potential in Other Anxiety Disorders

The novel mechanism of action of fasedienol, which targets the fundamental neurocircuitry of fear and anxiety in the amygdala, provides a strong rationale for its potential therapeutic application in other anxiety disorders. While clinical development in these areas is still in its early stages, some progress has been made, particularly in Adjustment Disorder with Anxiety.

Adjustment Disorder with Anxiety (AjDA)

VistaGen Therapeutics has completed a Phase 2a clinical trial (NCT04404192) to evaluate the efficacy, safety, and tolerability of fasedienol for the treatment of AjDA.[6]

Experimental Protocol: Phase 2a Study in AjDA (NCT04404192)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled clinical trial.[7]

  • Participants: Approximately 40 adults diagnosed with Adjustment Disorder with Anxiety.[6]

  • Intervention: this compound (fasedienol) nasal spray administered four times per day for four weeks.[7]

  • Primary Outcome Measure: The change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score at the end of the four-week treatment period.[6][7]

  • Status: The last patient completed the study protocol in January 2023, and topline results were anticipated in the first quarter of 2023.[7] As of the date of this document, the quantitative results of this trial have not been publicly released.

Experimental Workflow: Phase 2a Trial of this compound in AjDA

AjDA_Trial_Workflow Start Screening & Enrollment Baseline Baseline Assessment (HAM-A Score) Start->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_this compound 4 Weeks Treatment: This compound Nasal Spray (4x daily) Randomization->Treatment_this compound Treatment_Placebo 4 Weeks Treatment: Placebo Nasal Spray (4x daily) Randomization->Treatment_Placebo Endpoint Week 4 Assessment (Primary Endpoint: Change in HAM-A) Treatment_this compound->Endpoint Treatment_Placebo->Endpoint FollowUp Follow-up (Safety Assessment) Endpoint->FollowUp End Study Completion FollowUp->End

Caption: Workflow for the Phase 2a clinical trial of this compound in AjDA.

Other Potential Indications

VistaGen Therapeutics has indicated potential clinical development of fasedienol for other anxiety-related conditions, including:

  • Generalized Anxiety Disorder (GAD)

  • Panic Disorder

  • Post-Traumatic Stress Disorder (PTSD)

  • Procedural Anxiety

  • Postpartum Anxiety

However, at present, there is a lack of publicly available preclinical or clinical data for fasedienol in these specific disorders. The rationale for its use in these conditions is based on the theoretical applicability of its mechanism of action to the shared neurobiological underpinnings of anxiety.

Preclinical Data and Rationale for Broader Application

The primary preclinical evidence supporting fasedienol's anxiolytic potential comes from studies demonstrating its localized action in the nasal cavity and its lack of direct GABA-A receptor modulation.[1][2] A study in healthy adult volunteers showed that intranasal fasedienol, but not steroidal hormones, activated the local electrogram of nasal chemosensory neurons and rapidly reduced autonomic nervous system responses, consistent with a sympatholytic effect.[8] A significant majority (81%) of participants reported feeling less tense and more relaxed after receiving fasedienol.[8]

While these studies were not conducted in specific models of GAD, Panic Disorder, or PTSD, the findings suggest a general anxiolytic effect that could be beneficial in conditions characterized by hyperarousal and sympathetic nervous system overactivity. Further preclinical research using established animal models of these specific anxiety disorders would be necessary to provide a more direct rationale for clinical development in these areas.

Data Summary

Table 1: Overview of this compound (Fasedienol) Clinical Trials

Anxiety Disorder Trial Phase Identifier Status Primary Endpoint Results
Social Anxiety Disorder (SAD) Phase 3 (PALISADE-2)NCT05011396CompletedChange in SUDS ScoreMet primary and secondary endpoints
Social Anxiety Disorder (SAD) Phase 3 (PALISADE-1)NCT04754802CompletedChange in SUDS ScoreDid not meet primary endpoint
Adjustment Disorder with Anxiety (AjDA) Phase 2aNCT04404192CompletedChange in HAM-A ScoreResults not yet publicly available

Table 2: Safety and Tolerability of this compound (Fasedienol) in a Long-Term, Open-Label SAD Study

Adverse Event Frequency
Treatment-Emergent Adverse Events (TEAEs) 56.8%
Considered Treatment-Related~20% of TEAEs
Most Common TEAEs (>5%) Headache (17%), COVID-19 Infection (11.4%)
Severe TEAEs 1.9% (none considered treatment-related)
Discontinuation due to TEAEs 2.9%

Conclusion and Future Directions

This compound (fasedienol) represents a promising and innovative approach to the treatment of anxiety disorders. Its unique, non-systemic mechanism of action offers the potential for rapid anxiolysis without the side effects and safety concerns associated with current systemic medications. While the clinical evidence is most robust for Social Anxiety Disorder, the completion of a Phase 2a trial in Adjustment Disorder with Anxiety marks a significant step towards exploring its broader utility.

For drug development professionals and researchers, the key next steps will be the public dissemination of the results from the Phase 2a AjDA trial. Positive results would provide a strong impetus for further investigation into other anxiety disorders. Additionally, preclinical studies in established animal models of Generalized Anxiety Disorder, Panic Disorder, and PTSD are warranted to build a more comprehensive data package and to elucidate any disorder-specific nuances in the therapeutic effects of fasedienol. The continued development of fasedienol could herald a new era of targeted, non-systemic treatments for a range of debilitating anxiety conditions.

References

Methodological & Application

Application Notes and Protocols for PH94B Intranasal Spray

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, delivery, and proposed mechanism of action of PH94B, an investigational pherine intranasal spray for the acute treatment of social anxiety disorder (SAD). The included protocols are intended to serve as a guide for the development and evaluation of similar intranasal drug delivery systems.

This compound Intranasal Spray Formulation

This compound, chemically known as fasedienol (4,16-androstadien-3β-ol), is a neuroactive steroid formulated as an aqueous-based solution for intranasal administration.[1][2] The formulation is designed for rapid onset of action by targeting chemosensory neurons in the nasal passages without the need for systemic absorption.[3]

Representative Formulation Composition

While the exact composition of the this compound clinical trial formulation is proprietary, a representative formulation for a sterile, multi-dose nasal spray can be developed based on common pharmaceutical practices.

ComponentFunctionRepresentative Concentration (w/v)
This compound (Fasedienol)Active Pharmaceutical Ingredient0.0008% - 0.0064% (to achieve doses of 0.8 µg to 6.4 µg per 100 µL spray)
Propylene GlycolVehicle/Solubilizer1.0% - 5.0%[4]
Sodium ChlorideTonicity-adjusting agentq.s. to achieve isotonicity (approx. 0.9%)
Sodium Phosphate (Monobasic and Dibasic)Buffering agentsq.s. to maintain pH between 4.5 and 6.5[5]
Benzalkonium ChloridePreservative (for multi-dose)0.01% - 0.02%
Purified WaterSolventq.s. to 100%
Manufacturing Protocol: Representative Process for a Sterile Nasal Solution

The manufacturing process for a sterile this compound nasal solution should be conducted under aseptic conditions.[6]

1.2.1. Compounding:

  • In a sterile, stainless-steel vessel, add approximately 80% of the final volume of purified water.

  • Sequentially dissolve the buffering agents (sodium phosphate monobasic and dibasic) and mix until fully dissolved.

  • Add and dissolve the tonicity-adjusting agent (sodium chloride).

  • In a separate vessel, dissolve the this compound active pharmaceutical ingredient in propylene glycol with gentle warming if necessary, to ensure complete dissolution.

  • Add the this compound-propylene glycol concentrate to the main compounding vessel and mix thoroughly.

  • If required for a multi-dose formulation, add and dissolve the preservative (benzalkonium chloride).

  • Adjust the pH of the solution to the target range (4.5-6.5) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide) if necessary.[5]

  • Add purified water to the final volume and mix until a homogenous solution is achieved.

1.2.2. Sterilization and Filling:

  • Sterilize the bulk solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptically fill the sterile solution into pre-sterilized nasal spray bottles.

  • Aseptically apply and torque the pre-sterilized nasal spray pumps onto the bottles.

1.2.3. Packaging and Labeling:

  • Label the filled bottles and package them into secondary containers with patient information leaflets.

Quality Control Protocols

A series of quality control tests are essential to ensure the safety, efficacy, and consistency of the this compound intranasal spray.[7][8]

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free from visible particles.
pH Potentiometry4.5 - 6.5
Osmolality Osmometer250 - 350 mOsm/kg
Viscosity Viscometer1 - 15 cP
This compound Content (Assay) HPLC-UV90.0% - 110.0% of label claim
Content Uniformity of Spray HPLC-UVRelative Standard Deviation (RSD) ≤ 6.0%
Droplet Size Distribution Laser DiffractionDv(50): 30 - 70 µm; NMT 10% of droplets < 10 µm
Spray Pattern and Plume Geometry High-speed camera with image analysisConsistent oval shape; defined plume angle and width
Microbial Limits (for multi-dose) USP <61> and <62>Total Aerobic Microbial Count ≤ 100 CFU/mL; Total Yeast and Mold Count ≤ 10 CFU/mL; Absence of Staphylococcus aureus and Pseudomonas aeruginosa
Sterility (for sterile products) USP <71>Must meet sterility requirements

Experimental Protocols

Protocol for In Vivo Biodistribution Study in Rodents

This protocol describes a non-invasive method to assess the biodistribution of intranasally administered this compound using PET/CT imaging.[9][10]

3.1.1. Materials:

  • This compound radiolabeled with a positron-emitting isotope (e.g., Zirconium-89).

  • Sprague-Dawley rats.

  • Intranasal administration device (e.g., micropipette or specialized nebulizer).

  • PET/CT scanner.

  • Anesthesia (e.g., isoflurane).

3.1.2. Procedure:

  • Anesthetize the rat using isoflurane.

  • Position the animal in a supine position to facilitate intranasal administration.

  • Administer a defined volume and concentration of radiolabeled this compound solution into one or both nostrils.

  • Immediately place the animal in the PET/CT scanner and acquire a baseline scan.

  • Perform serial scans at predetermined time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to monitor the distribution of the radiolabel.[9]

  • Following the final scan, euthanize the animal and harvest key organs (brain, olfactory bulbs, lungs, liver, kidneys, spleen, and blood).

  • Measure the radioactivity in each organ using a gamma counter to quantify the biodistribution.

  • Analyze the PET/CT images to visualize the spatial and temporal distribution of this compound in the whole body and specifically in the head and brain regions.

Protocol for Electrophysiological Recording from Chemosensory Neurons

This protocol outlines a method for recording the electrical activity of isolated chemosensory neurons in response to this compound, adapted from general electrophysiological techniques.[11][12]

3.2.1. Materials:

  • Isolated chemosensory neurons from a relevant animal model or human biopsy.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes for recording electrodes.

  • Extracellular and intracellular recording solutions.

  • This compound stock solution and perfusion system.

3.2.2. Procedure:

  • Prepare a suspension of isolated chemosensory neurons and plate them on a coverslip in a recording chamber.

  • Mount the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with extracellular solution.

  • Fabricate recording micropipettes and fill them with the intracellular solution.

  • Under visual guidance, approach a single neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Record the baseline electrical activity of the neuron (membrane potential and firing rate).

  • Apply this compound at various concentrations to the neuron via the perfusion system.

  • Record the changes in membrane potential and firing frequency in response to this compound application.

  • Analyze the data to determine the dose-response relationship and the nature of the neuronal response (excitatory or inhibitory).

Visualizations

Proposed Signaling Pathway of this compound in Chemosensory Neurons

PH94B_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_chemosensory_neuron Chemosensory Neuron cluster_brain Brain This compound This compound V1R Vomeronasal-like Receptor 1 (V1R1) This compound->V1R Binds G_protein G-protein (Gαi2/Gαo) V1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release TRPC2 TRPC2 Channel Opening IP3_DAG->TRPC2 Ca_release->TRPC2 Modulates Depolarization Depolarization TRPC2->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Amygdala Amygdala Olfactory_Bulb->Amygdala Modulates Anxiolytic_Effect Anxiolytic Effect Amygdala->Anxiolytic_Effect Leads to

Caption: Proposed intracellular signaling cascade of this compound in a chemosensory neuron.

Experimental Workflow for In Vivo Biodistribution Study

Biodistribution_Workflow start Start radiolabel Radiolabel this compound (e.g., with ⁸⁹Zr) start->radiolabel administer Intranasal Administration to Anesthetized Rodent radiolabel->administer pet_ct Serial PET/CT Imaging (0, 0.5, 1, 2, 4, 24h) administer->pet_ct euthanize Euthanasia & Organ Harvest pet_ct->euthanize analysis Data Analysis: Image Reconstruction & Radioactivity Quantification pet_ct->analysis gamma_count Gamma Counting of Organs euthanize->gamma_count gamma_count->analysis end End analysis->end Quality_Attributes cluster_performance In Vitro Performance cluster_outcome Clinical Outcome Formulation Formulation (API, Excipients, pH, Viscosity) Spray_Pattern Spray Pattern & Plume Geometry Formulation->Spray_Pattern Droplet_Size Droplet Size Distribution Formulation->Droplet_Size Content_Uniformity Spray Content Uniformity Formulation->Content_Uniformity Device Device (Pump, Actuator) Device->Spray_Pattern Device->Droplet_Size Device->Content_Uniformity Deposition Nasal Deposition Spray_Pattern->Deposition Droplet_Size->Deposition Efficacy Efficacy & Safety Content_Uniformity->Efficacy Deposition->Efficacy

References

Application Notes and Protocols for Ph94b (Fasedienol) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for Ph94b (fasedienol), an investigational neuroactive steroid nasal spray, as utilized in various clinical trials for the acute treatment of social anxiety disorder (SAD) and other anxiety disorders.

Mechanism of Action

This compound is a first-in-class, odorless, rapid-onset neuroactive steroid administered intranasally.[1][2] Its proposed mechanism of action is fundamentally different from current anti-anxiety medications. This compound is administered in microgram doses and activates peripheral chemosensory neurons in the nasal passages.[1] This activation triggers neural circuits that modulate the olfactory-amygdala pathway, involved in fear and anxiety, without requiring systemic uptake or direct action on the central nervous system (CNS).[1] This mechanism avoids the benzodiazepine-like side effects and safety concerns associated with direct GABA-A receptor modulation.[1] Studies in rats have shown that a single intranasal dose of this compound is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the CNS.[1] The onset of anxiolytic effects is rapid, typically occurring within 15 minutes of administration.[1][3][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow in a clinical trial setting.

cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound (Fasedienol) Nasal Spray ChemosensoryNeurons Peripheral Nasal Chemosensory Receptors This compound->ChemosensoryNeurons Binds to OlfactoryBulb Olfactory Bulb Neurons ChemosensoryNeurons->OlfactoryBulb Activates Amygdala Limbic Amygdala (Fear & Anxiety Circuits) OlfactoryBulb->Amygdala Modulates AnxiolyticEffect Anxiolytic Effect (Suppression of Fear & Anxiety) Amygdala->AnxiolyticEffect Leads to

Caption: Proposed signaling pathway of intranasal this compound.

Start Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., LSAS, HAM-D) Start->Baseline Randomization Randomization Baseline->Randomization TreatmentArm This compound Administration (e.g., 3.2 µg intranasally) ~15-20 min prior to challenge Randomization->TreatmentArm PlaceboArm Placebo Administration (intranasally) ~15-20 min prior to challenge Randomization->PlaceboArm Challenge Public Speaking Challenge (e.g., 5-minute speech) TreatmentArm->Challenge PlaceboArm->Challenge Outcome Primary Outcome Assessment (e.g., SUDS rating) Challenge->Outcome FollowUp Follow-up Visit (Safety & Psychiatric Assessments) Outcome->FollowUp

Caption: Experimental workflow for a this compound clinical trial.

Dosing and Administration Protocols in Clinical Trials

The following tables summarize the dosing and administration protocols for this compound in various clinical trials.

Table 1: this compound Dosing Regimens in Clinical Trials

Clinical Trial IdentifierPhaseDosageAdministration RouteFrequency
PALISADE-2 & PALISADE-3/433.2 µgIntranasal SprayAcute, as-needed before an anxiety-provoking event.
NCT0475480233.2 µgIntranasal SprayAcute administration prior to a public speaking challenge.[4]
NCT05030350Open-label Safety3.2 µgIntranasal SprayAs-needed, up to 4 times a day for up to 12 months.[5][6]
Phase 2 (for AjDA)2ANot SpecifiedIntranasal SprayNot Specified.[7]
NCT02622958Feasibility1.6 µg (females), 3.2 µg (males)Intranasal SprayAs-needed, no more than four doses per day.[8]
Phase 2 (in women)2Not SpecifiedIntranasal AerosolSingle dose prior to challenge.[9]
Phase 2 (Repeat Dose)23.2 µgIntranasal SprayAs-needed, up to 6 times per day for up to 12 months in open-label extension.[10]

Table 2: Administration Details

ParameterDescription
Formulation Water-based solution.[8]
Delivery System Nasal spray device.
Dose per Actuation Each spray delivers 50 µL, containing 0.8 µg of this compound.[8]
Administration Technique Self-administered intranasally. For a 1.6 µg dose, one spray (50 µL) is administered to each nostril. For a 3.2 µg dose, two sprays (100 µL) are administered to each nostril.[6][8]
Timing of Administration Approximately 15 to 20 minutes prior to an anticipated anxiety-provoking event or public speaking challenge.[8][9][10]

Experimental Protocols

Clinical trials for this compound have utilized standardized experimental protocols to induce anxiety and measure the efficacy of the drug.

Public Speaking Challenge (PSC)

A common method to induce social anxiety in a controlled setting is the Public Speaking Challenge.[4][11]

  • Procedure: Subjects are asked to prepare and deliver a speech, typically lasting 5 minutes, in front of an audience or while being recorded.[4][11]

  • Timing: The investigational product (this compound or placebo) is self-administered approximately 15-20 minutes before the start of the speech.[8][10]

  • Outcome Measures: Anxiety levels are assessed before, during, and after the challenge using validated scales.

Key Outcome Measures
  • Subjective Units of Distress Scale (SUDS): A self-rated scale from 0 (no anxiety) to 100 (maximum anxiety ever experienced) used to measure acute anxiety levels.[8][12] This is often the primary endpoint.

  • Liebowitz Social Anxiety Scale (LSAS): A clinician-rated scale to assess the severity of social anxiety. A total score of ≥50, ≥60, or ≥70 has been used as an inclusion criterion.[5][10][13]

  • Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to measure the severity of a patient's anxiety.[7]

  • Clinical Global Impression of Improvement (CGI-I) and Severity (CGI-S): Clinician-rated scales to assess the overall improvement and severity of the patient's condition.[13]

Patient Population: Inclusion and Exclusion Criteria

The following table summarizes common inclusion and exclusion criteria for this compound clinical trials for Social Anxiety Disorder.

Table 3: Summary of Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Age Adults, typically 18 to 65 years of age.[5][10]-
Diagnosis Current diagnosis of Social Anxiety Disorder (SAD) confirmed by DSM-5 and MINI.[10][13]History of bipolar disorder, schizophrenia, psychosis, or other primary Axis I disorders.[10][13]
SAD Severity LSAS total score ≥ 50, 60, or 70 at screening.[5][10][13] CGI-S score ≥ 4 at screening.[13]Two or more documented failed adequate treatment trials for SAD.[10][12]
Comorbidities -Clinically significant abnormalities in lab tests, ECG, or physical examination.[4][11] Significant risk of suicidal behavior.[10]
Concomitant Medications Stable doses of certain antidepressants (e.g., for at least 2 months) may be permitted.[5]Use of anxiolytics (e.g., benzodiazepines, beta-blockers) within 30 days of study entry.[4][5][11] Daily benzodiazepine use for 1 month or longer.[5][11] Use of other products for anxiety symptoms within 30 days.[4][5]
Other Normal olfactory function.[10][12] For women of childbearing potential, commitment to effective contraception and negative pregnancy tests.[4][5]Prior participation in a this compound clinical trial.[4][11] Clinically significant nasal pathology or trauma.[10][12] Currently receiving certain psychotherapies like CBT.[10][12]

References

Application Notes and Protocols for Electrophysiology Studies of PH94B on Nasal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PH94B (also known as fasedienol) is an investigational, first-in-class, odorless, and rapid-onset neuroactive steroid administered as a nasal spray for the acute treatment of anxiety disorders, particularly Social Anxiety Disorder (SAD).[1][2][3] Its novel mechanism of action involves the activation of peripheral chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the brain associated with fear and anxiety.[1][2] This mechanism is fundamentally different from current anxiolytics, such as benzodiazepines, as it does not require systemic uptake or direct action on GABA-A receptors in the central nervous system (CNS).[1][3] Preclinical and clinical electrophysiology studies have been instrumental in elucidating this unique mode of action.

These application notes provide a summary of the key electrophysiological findings and detailed protocols for replicating these seminal experiments. The data demonstrates that intranasal administration of this compound at microgram doses activates nasal chemosensory neurons, leading to downstream effects that mitigate anxiety.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiology studies of this compound on nasal neurons.

Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Human Nasal Chemosensory Neurons

ParameterValueCell TypeReference
Half maximal effective concentration (EC₅₀) for inducing inward currents0.2 µMHuman vomeronasal receptor cells[4]
Half maximal effective dose (ED₅₀) for increasing intracellular calcium1 µMIsolated human chemosensory neurons

Table 2: In Vivo Electrophysiological Effects of Intranasal this compound in Humans

ParameterDoseEffectPopulationp-valueReference
Depolarization of nasal chemosensory epithelium (ED₅₀)4x10⁻¹ µgDose-dependent depolarizationHuman volunteersN/A[4]
Electrogram of Nasal Chemosensory Neurons (EGNR) Amplitude0.4 µg5.0 mV (vs. 0.6 mV control)Healthy adult males< 0.001[5][6][7]
Electrogram of Nasal Chemosensory Neurons (EGNR) Amplitude0.4 µg5.7 mV (vs. 0.6 mV control)Healthy adult females< 0.001[5][6][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Human Vomeronasal Neurons

Objective: To measure the inward currents induced by this compound in isolated human vomeronasal neurons.

Materials:

  • Human vomeronasal organ (VNO) tissue samples

  • Enzymatic solution for cell dissociation (e.g., papain and dispase)

  • Poly-L-lysine coated glass coverslips

  • Recording chamber for microscopy

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2

  • This compound stock solution (in DMSO) and serial dilutions

Procedure:

  • Cell Isolation:

    • Obtain fresh human VNO tissue.

    • Mechanically and enzymatically dissociate the tissue to obtain single vomeronasal sensory neurons (VSNs).

    • Plate the isolated VSNs on poly-L-lysine coated coverslips and allow them to adhere.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent VSNs to the recording chamber and perfuse with the external solution.

    • Identify viable VSNs using the microscope.

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected VSN.

    • Hold the neuron at a membrane potential of -70 mV.

    • Apply different concentrations of this compound (e.g., ranging from nM to µM) to the neuron using a perfusion system.

    • Record the induced inward currents.

    • Wash out the drug with the external solution to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each this compound concentration.

    • Plot a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Calcium Imaging in Isolated Human Nasal Chemosensory Neurons

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound in isolated human nasal chemosensory neurons.

Materials:

  • Isolated human nasal chemosensory neurons (as in Protocol 1)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • External solution (as in Protocol 1)

  • Fluorescence microscopy setup with a light source for excitation at 340 nm and 380 nm and a detector for emission at ~510 nm

  • This compound stock solution and dilutions

Procedure:

  • Cell Loading:

    • Incubate the isolated neurons on coverslips with Fura-2 AM and a small amount of Pluronic F-127 in the external solution for 30-45 minutes at room temperature.

    • Wash the cells with the external solution to remove excess dye.

  • Calcium Imaging:

    • Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline [Ca²⁺]i level.

    • Apply different concentrations of this compound to the cells.

    • Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio upon this compound application.

    • Generate a dose-response curve and determine the ED₅₀.

Protocol 3: In Vivo Electrogram of Nasal Chemosensory Neurons (EGNR) Recording in Humans

Objective: To record the electrical activity from the surface of the nasal chemosensory mucosa in human volunteers in response to intranasal administration of this compound.

Materials:

  • Healthy human volunteers

  • This compound nasal spray (and placebo control)

  • Non-polarizable recording electrode (e.g., Ag/AgCl)

  • Reference electrode

  • High-impedance amplifier and data acquisition system

  • Aerosol delivery system for controlled administration

Procedure:

  • Subject Preparation:

    • Obtain informed consent from all participants.

    • Seat the participant comfortably in a quiet, controlled environment.

    • Gently place the recording electrode on the surface of the nasal septum mucosal lining.

    • Place the reference electrode on the skin (e.g., earlobe or forehead).

  • Recording:

    • Record a stable baseline EGNR for a few minutes.

    • Administer a controlled dose of aerosolized this compound or placebo onto the nasal mucosa.

    • Continuously record the EGNR for a defined period post-administration (e.g., 15-30 minutes).

  • Data Analysis:

    • Measure the amplitude of the EGNR before and after administration of this compound and placebo.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the responses between this compound and placebo groups.

Visualizations

PH94B_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound (Intranasal) NasalNeuron Peripheral Nasal Chemosensory Neuron This compound->NasalNeuron Activation OlfactoryBulb Olfactory Bulb NasalNeuron->OlfactoryBulb Neural Signal MedialAmygdala Medial Amygdala OlfactoryBulb->MedialAmygdala GABAergicNeuron GABAergic Neurons (Central Amygdala) MedialAmygdala->GABAergicNeuron Regulation AnxietyResponse Reduced Anxiety GABAergicNeuron->AnxietyResponse

Caption: Proposed signaling pathway of this compound from nasal neurons to the amygdala.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Tissue Human VNO Tissue Isolation Enzymatic Dissociation Tissue->Isolation Cells Isolated Nasal Chemosensory Neurons Isolation->Cells PatchClamp Whole-Cell Patch-Clamp Cells->PatchClamp CalciumImaging Calcium Imaging Cells->CalciumImaging Currents Inward Currents (EC₅₀) PatchClamp->Currents Calcium Intracellular Ca²⁺ (ED₅₀) CalciumImaging->Calcium Volunteers Human Volunteers Administration Intranasal this compound Administration Volunteers->Administration EGNR EGNR Recording Administration->EGNR Depolarization Nasal Epithelium Depolarization EGNR->Depolarization

Caption: Workflow for electrophysiological studies of this compound.

References

Application Notes and Protocols for Studying Fasedienol's Anxiolytic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing established animal models to investigate the anxiolytic properties of fasedienol (formerly PH94B), a novel, rapid-onset pherine nasal spray currently in late-stage clinical development for social anxiety disorder (SAD).[1][2]

Introduction to Fasedienol and its Novel Mechanism of Action

Fasedienol is a first-in-class, synthetic neuroactive steroid designed for intranasal administration.[3][4] Its proposed mechanism of action is fundamentally different from all currently approved anti-anxiety medications.[1] It acts locally on chemosensory neurons in the nasal passages, without requiring systemic absorption or direct activity on neurons in the central nervous system (CNS) to produce its rapid anxiolytic effects.[1] Preclinical studies in laboratory rats have confirmed that intranasally administered fasedienol remains largely confined to the nasal passages, with minimal to undetectable levels in other tissues, including the brain.[5]

The proposed pathway involves the activation of vomeronasal receptors in the nasal epithelium, which in turn stimulate subsets of neurons in the olfactory bulb.[1] These neurons then connect to neurocircuitry within the limbic system, particularly the amygdala, a key brain region involved in processing fear and anxiety.[1][2] This targeted engagement of the olfactory-amygdala circuit is believed to attenuate the sympathetic nervous system's "fight or flight" response, leading to a rapid reduction in anxiety.[2] Fasedienol does not potentiate GABA-A receptors, a common mechanism for traditional anxiolytics like benzodiazepines.[3]

Rationale for Animal Models in Fasedienol Research

While fasedienol has shown promising results in human clinical trials for social anxiety disorder, preclinical animal models are invaluable for elucidating its fundamental anxiolytic properties and exploring its potential in other anxiety-related conditions.[6] Standard behavioral paradigms in rodents, such as the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Marble Burying Test (MBT), are well-validated tools for screening compounds with anxiolytic or anxiogenic potential.

Although specific data on fasedienol's effects in these models are not extensively published, the anxiolytic effects of structurally related androstane steroids have been demonstrated in rodents, providing a strong rationale for evaluating fasedienol in these paradigms. These models will allow researchers to:

  • Objectively quantify the anxiolytic-like effects of fasedienol.

  • Determine the dose-response relationship of intranasally administered fasedienol.

  • Investigate the onset and duration of its anxiolytic action.

  • Compare the efficacy of fasedienol to standard-of-care anxiolytics.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Preclinical Pharmacokinetic Profile of Intranasal Fasedienol in Rats

TissueConcentration of Radiolabeled FasedienolReference
Nasal TurbinatesHighest Concentration[5]
BrainMinimal to Undetectable[5]
Other TissuesMinimal to Undetectable[5]

Table 2: Template for Elevated Plus Maze Data

Treatment GroupTime Spent in Open Arms (s)Number of Open Arm EntriesTime Spent in Closed Arms (s)Number of Closed Arm EntriesTotal Arm Entries
Vehicle Control
Fasedienol (Dose 1)
Fasedienol (Dose 2)
Fasedienol (Dose 3)
Positive Control (e.g., Diazepam)

Table 3: Template for Light-Dark Box Test Data

Treatment GroupTime Spent in Light Compartment (s)Latency to Enter Dark Compartment (s)Number of Transitions
Vehicle Control
Fasedienol (Dose 1)
Fasedienol (Dose 2)
Fasedienol (Dose 3)
Positive Control (e.g., Diazepam)

Table 4: Template for Marble Burying Test Data

Treatment GroupNumber of Marbles Buried (≥2/3 covered)Locomotor Activity (e.g., beam breaks)
Vehicle Control
Fasedienol (Dose 1)
Fasedienol (Dose 2)
Fasedienol (Dose 3)
Positive Control (e.g., SSRI)

Experimental Protocols

The following are detailed protocols for assessing the anxiolytic effects of fasedienol in rodents. It is crucial to habituate the animals to the testing room for at least 60 minutes before each experiment to minimize stress from the novel environment.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software and camera.

  • Fasedienol solution for intranasal administration.

  • Vehicle control solution.

  • Positive control (e.g., Diazepam).

  • Micropipette for intranasal administration.

  • 70% ethanol for cleaning.

Protocol:

  • Animal Preparation: House the animals in a quiet, temperature- and humidity-controlled room with a 12-hour light/dark cycle. Handle the animals for several days before the experiment to reduce handling stress.

  • Drug Administration:

    • Administer fasedienol or vehicle intranasally at a specific time point (e.g., 15 minutes) before the test. The volume should be small (e.g., 2-5 µL per nostril) to avoid drainage into the pharynx.

    • Administer the positive control (e.g., Diazepam, intraperitoneally) at its appropriate pre-treatment time (e.g., 30 minutes).

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Start the video recording and allow the animal to explore the maze for 5 minutes.

    • After 5 minutes, gently remove the animal from the maze and return it to its home cage.

    • Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and the total number of arm entries.

    • An increase in the time spent in the open arms and/or the number of open arm entries is indicative of an anxiolytic effect.

Light-Dark Box (LDB) Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[7][8]

Materials:

  • Light-dark box apparatus (a large, illuminated compartment and a small, dark compartment connected by an opening).

  • Video tracking software and camera.

  • Fasedienol solution for intranasal administration.

  • Vehicle control solution.

  • Positive control (e.g., Diazepam).

  • Micropipette for intranasal administration.

  • 70% ethanol for cleaning.

Protocol:

  • Animal Preparation: Follow the same housing and handling procedures as for the EPM.

  • Drug Administration: Administer fasedienol, vehicle, or positive control as described for the EPM.

  • Testing Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Start the video recording and allow the animal to explore the apparatus for 10 minutes.

    • After 10 minutes, remove the animal and return it to its home cage.

    • Clean the apparatus with 70% ethanol between trials.

  • Data Analysis:

    • Measure the time spent in the light compartment, the latency to first enter the dark compartment, and the total number of transitions between compartments.

    • An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

Marble Burying Test (MBT)

This test assesses anxiety-like and compulsive-like behaviors. Anxious mice tend to bury harmless objects (glass marbles) in their bedding. Anxiolytic drugs, particularly those affecting the serotonin system, tend to reduce this burying behavior.[9]

Materials:

  • Standard mouse cages with deep bedding (e.g., 5 cm).

  • Glass marbles (e.g., 20-25 per cage).

  • Fasedienol solution for intranasal administration.

  • Vehicle control solution.

  • Positive control (e.g., a selective serotonin reuptake inhibitor, SSRI).

  • Micropipette for intranasal administration.

Protocol:

  • Animal Preparation: Single-house the animals for a short period before the test to avoid social influences on burying behavior.

  • Apparatus Preparation: Place the marbles in an evenly spaced grid on top of the bedding in a clean cage.

  • Drug Administration: Administer fasedienol, vehicle, or positive control as described for the EPM.

  • Testing Procedure:

    • Place a single mouse in the prepared cage.

    • Leave the animal undisturbed for 30 minutes.

    • After 30 minutes, carefully remove the mouse and return it to its home cage.

  • Data Analysis:

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A significant reduction in the number of buried marbles suggests an anxiolytic effect.

    • It is also advisable to measure locomotor activity during the test to ensure that the reduction in burying is not due to sedation.

Visualizations

The following diagrams illustrate the proposed mechanism of action of fasedienol and the experimental workflow for its preclinical evaluation.

fasedienol_pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain Fasedienol Fasedienol (Intranasal Spray) V1R Vomeronasal Receptors (V1R) Fasedienol->V1R Binds to Chemosensory_Neurons Chemosensory Neurons V1R->Chemosensory_Neurons Activates Olfactory_Bulb Olfactory Bulb Chemosensory_Neurons->Olfactory_Bulb Neural Signal Amygdala Limbic Amygdala Olfactory_Bulb->Amygdala Modulates Neurocircuitry Anxiolytic_Effect Anxiolytic Effect (Attenuation of Sympathetic Tone) Amygdala->Anxiolytic_Effect Leads to

Caption: Proposed signaling pathway of fasedienol's anxiolytic action.

experimental_workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Admin Intranasal Administration Group_Assignment->Drug_Admin Drug_Prep Preparation of Fasedienol, Vehicle, & Positive Control Drug_Prep->Drug_Admin Behavioral_Test Behavioral Assay (EPM, LDB, or MBT) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Data Collection Behavioral_Test->Data_Collection Behavioral_Scoring Scoring of Behavioral Parameters Data_Collection->Behavioral_Scoring Stats Statistical Analysis Behavioral_Scoring->Stats Conclusion Conclusion on Anxiolytic Efficacy Stats->Conclusion

Caption: General workflow for preclinical evaluation of fasedienol.

logical_relationship cluster_models Selected Behavioral Paradigms Fasedienol Fasedienol: A Novel Anxiolytic Candidate Goal Goal: Assess Anxiolytic Properties in Preclinical Models Fasedienol->Goal Anxiety_Models Standard Animal Models of Anxiety Goal->Anxiety_Models EPM Elevated Plus Maze (Approach-Avoidance Conflict) Anxiety_Models->EPM Evaluates LDB Light-Dark Box (Aversion to Bright Light) Anxiety_Models->LDB Evaluates MBT Marble Burying Test (Neophobia/Repetitive Behavior) Anxiety_Models->MBT Evaluates Conclusion Quantifiable Anxiolytic-like Behavioral Endpoints EPM->Conclusion LDB->Conclusion MBT->Conclusion

Caption: Rationale for selecting animal models for fasedienol testing.

References

Application Notes and Protocols for Studying Intranasal Drug Delivery to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various techniques used to investigate the intranasal route for drug delivery to the central nervous system (CNS). This direct nose-to-brain pathway offers a promising non-invasive alternative to traditional systemic administration, bypassing the formidable blood-brain barrier (BBB). The following sections detail in vitro, in vivo, and analytical methodologies, supplemented with quantitative data for comparative analysis and visual workflows to guide experimental design.

Introduction to Nose-to-Brain Drug Delivery

Intranasal administration presents a unique opportunity to deliver therapeutics directly to the brain, potentially revolutionizing the treatment of a wide array of neurological disorders.[1][2] This route leverages the anatomical connection between the nasal cavity and the CNS, primarily through the olfactory and trigeminal nerve pathways.[1][2] This direct transport minimizes systemic exposure and associated side effects while allowing drugs that cannot cross the BBB to reach their intended target.[2][3][4] The efficiency of this delivery is influenced by various factors, including the physicochemical properties of the drug, the formulation, and the delivery device.[3]

In Vitro Models for Screening and Mechanistic Studies

In vitro models are indispensable tools for the initial screening of intranasal drug formulations and for elucidating the mechanisms of transport across the nasal epithelium and the BBB.[5] These models offer a controlled environment to assess permeability, cytotoxicity, and transport pathways.

Nasal Epithelial Cell Culture Models

Cell lines such as RPMI 2650 (human nasal septum carcinoma) and Calu-3 (human bronchial carcinoma) are commonly used to mimic the nasal epithelial barrier.[6]

Protocol 1: RPMI 2650 Cell Culture for Permeability Studies

  • Cell Seeding: Culture RPMI 2650 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, 1% non-essential amino acids (NEAA), and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.[5] Subculture cells every 5-6 days.[5] For permeability studies, coat Transwell® inserts with rat tail collagen type I.[5] Seed the cells at a density of 3.5 x 10^5 cells/cm².[5]

  • Air-Liquid Interface (ALI) Culture: Maintain submerged cultures for 48 hours post-seeding.[5] To induce differentiation and mimic the in vivo environment, establish an ALI by removing the apical medium.[5][6] Culture for at least 14 days at ALI.[5]

  • Permeability Assay:

    • Wash the apical and basolateral compartments with pre-warmed phosphate-buffered saline (PBS).

    • Add the drug formulation to the apical compartment and fresh culture medium to the basolateral compartment.

    • At predetermined time points, collect samples from the basolateral compartment.

    • Quantify the drug concentration using a suitable analytical method (e.g., LC-MS/MS).

    • Measure the transepithelial electrical resistance (TEER) before and after the experiment to assess the integrity of the cell monolayer.[6][7]

In Vitro Blood-Brain Barrier (BBB) Models

Co-culture models are employed to simulate the complex interactions of the neurovascular unit.[8]

Protocol 2: Primary Human Cell-Based BBB Co-Culture Model

This protocol is adapted from models using primary human brain microvascular endothelial cells (HBMECs), astrocytes, and pericytes.[8][9][10]

  • Astrocyte and Pericyte Seeding: Coat the bottom of a Transwell® plate with an appropriate extracellular matrix protein. Seed a mixed culture of primary human astrocytes and pericytes and culture for 4 days.[9]

  • Endothelial Cell Seeding: Coat the apical side of the Transwell® insert (0.4 µm pore size) with collagen.[11] Seed primary HBMECs on the insert.[9]

  • Co-culture: Place the insert containing HBMECs into the well with the astrocyte and pericyte co-culture. Culture for an additional 5 days to allow for the formation of a tight barrier.[9]

  • Permeability Assay:

    • Perform the permeability assay as described in Protocol 1 (steps 3a-d).

    • TEER values should be monitored to confirm barrier tightness. TEER values can reach up to 2500 Ω·cm² in advanced quadruple culture models.[10]

In Vivo Models for Efficacy and Pharmacokinetic Studies

Animal models, particularly rodents, are crucial for evaluating the in vivo performance of intranasal formulations, providing data on brain distribution, pharmacokinetics, and efficacy.[12]

Protocol 3: Intranasal Administration in Rodents

  • Animal Preparation: Acclimate mice or rats to handling for at least one week prior to the experiment.[13] Anesthesia is recommended to ensure accurate dosing and to minimize distress.[12][14][15] Isoflurane is a common choice for inhalation anesthesia.[15]

  • Dosing Procedure:

    • Once the animal is anesthetized, place it in a supine position.[15]

    • Using a micropipette, administer the formulation drop-wise to the nostrils, alternating between each nostril.[12][16]

    • Recommended maximum volumes are <0.05 mL for an adult mouse and 0.1 mL for an adult rat.[12] For mice, a typical total volume is 24 µL.[13]

  • Post-Administration Monitoring: Monitor the animal's breathing and allow it to recover from anesthesia on a warming pad.[12]

  • Tissue Collection: At designated time points, euthanize the animals according to approved protocols. Collect blood via cardiac puncture and perfuse the brain with ice-cold saline to remove remaining blood. Carefully dissect the brain and specific regions of interest (e.g., olfactory bulb, cerebrum, cerebellum).

Analytical Techniques for Drug Quantification

Accurate quantification of the drug in the brain and plasma is essential for determining the efficiency of nose-to-brain delivery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[17][18]

Protocol 4: Brain Tissue Homogenization and Drug Extraction

  • Homogenization:

    • Weigh the collected brain tissue.[19][20]

    • Add ice-cold homogenization buffer (e.g., PBS or a specific lysis buffer) at a ratio of 1:4 (w/v).[20]

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., a bead beater or Dounce homogenizer) until a uniform consistency is achieved.[20][21][22]

  • Protein Precipitation and Extraction:

    • To an aliquot of the brain homogenate, add a known amount of an internal standard (preferably a stable isotope-labeled version of the drug).[20]

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.[20]

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.[20]

    • Collect the supernatant containing the drug.[20]

  • Sample Preparation for LC-MS/MS:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[20]

    • Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.[20]

Protocol 5: LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 or other appropriate column to achieve chromatographic separation of the drug from matrix components.[23]

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the analyte and internal standard.[23]

  • Quantification: Generate a calibration curve using standards of known concentrations prepared in blank brain homogenate.[20] Calculate the drug concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Data Presentation and Analysis

Quantitative analysis is key to comparing the efficiency of different intranasal formulations and delivery strategies.

Key Pharmacokinetic Parameters

Two important parameters to quantify the extent of direct nose-to-brain transport are the Drug Targeting Efficiency (DTE%) and the Direct Transport Percentage (DTP%).[1][24]

  • DTE (%) : Compares the brain-to-blood AUC ratio after intranasal (IN) and intravenous (IV) administration. A value greater than 100% indicates more efficient brain targeting via the intranasal route.[24]

    • Formula: DTE (%) = [(AUCbrain_IN / AUCblood_IN) / (AUCbrain_IV / AUCblood_IV)] x 100

  • DTP (%) : Calculates the percentage of the drug that enters the brain directly from the nasal cavity, bypassing the systemic circulation.[24]

    • Formula: DTP (%) = [(AUCbrain_IN - ((AUCbrain_IV / AUCblood_IV) x AUCblood_IN)) / AUCbrain_IN] x 100

Comparative Data Tables

Table 1: Brain Targeting Efficiency of Various Intranasal Formulations

DrugFormulationAnimal ModelDTE (%)DTP (%)Reference
ClozapineMicellesMice39774.8[25]
DonepezilSolid Lipid Nanoparticles (SLNs)Rats288.7565.37[26]
DonepezilSolid Lipid Nanoparticles (SLNs)Rabbits533.9581.94[26]
AgomelatineSolid Lipid Nanoparticles (SLNs)-190.0247.38[26]
AsenapineNanostructured Lipid Carriers (NLCs)Rats207.251.7[26]
MidazolamChitosan-gelatin microspheresRats21262.52[27]

Note: DTE and DTP values are highly dependent on the drug, formulation, and experimental conditions.

Visualizing Experimental Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the proposed pathways of nose-to-brain drug delivery.

Experimental_Workflow_In_Vivo cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Formulation Drug Formulation IN_Admin Intranasal Administration Formulation->IN_Admin Animal_Prep Animal Acclimation & Anesthesia Animal_Prep->IN_Admin Tissue_Collection Blood & Brain Collection IN_Admin->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Drug Extraction Homogenization->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data_Analysis Pharmacokinetic Analysis (DTE, DTP) LCMS->Data_Analysis

Caption: Workflow for in vivo evaluation of intranasal drug delivery.

Nose_to_Brain_Pathways cluster_Pathways Transport Pathways Nasal_Cavity Nasal Cavity Olfactory_Epithelium Olfactory Epithelium Nasal_Cavity->Olfactory_Epithelium Direct Trigeminal_Nerves Trigeminal Nerves Nasal_Cavity->Trigeminal_Nerves Direct Systemic_Circulation Systemic Circulation Nasal_Cavity->Systemic_Circulation Indirect Brain Brain Olfactory_Epithelium->Brain Trigeminal_Nerves->Brain BBB Blood-Brain Barrier Systemic_Circulation->BBB BBB->Brain

Caption: Major pathways for nose-to-brain drug delivery.

References

Protocols for Assessing the Long-Term Safety of Ph94b (Fasedienol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the methodologies for assessing the long-term safety of Ph94b (fasedienol), an investigational pherine nasal spray for the acute treatment of anxiety in adults with social anxiety disorder (SAD). The information is compiled from publicly available clinical trial data and general guidelines for preclinical and clinical safety assessments of intranasal drug products.

Introduction to this compound and its Novel Mechanism of Action

This compound is a first-in-class, rapid-onset investigational pherine nasal spray. Its proposed mechanism of action is fundamentally different from all currently approved anti-anxiety medications. Administered intranasally in low microgram doses, fasedienol is designed to activate peripheral nasal chemosensory neurons that, in turn, trigger neural circuits in the limbic amygdala to suppress fear and anxiety. A key aspect of its safety profile is that it is pharmacologically active without requiring systemic distribution or direct activity on neurons in the brain, which minimizes systemic exposure and potential side effects. Preclinical studies in laboratory rats have shown that a single intranasal dose of radiolabeled this compound was largely confined to the nasal passages, with minimal or undetectable levels in other tissues, including the central nervous system.

Preclinical Long-Term Safety Assessment Protocol

While specific, detailed long-term toxicology study protocols for this compound are not publicly available, the following protocol is based on general principles and regulatory guidelines for nonclinical safety evaluation of intranasal drug products for chronic indications.

Objective: To evaluate the potential local and systemic toxicity of this compound following repeated intranasal administration in a relevant animal model for a duration that supports long-term clinical use.

Experimental Protocol: Repeated-Dose Intranasal Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)

  • Test System:

    • Species: Sprague-Dawley rats (or another appropriate rodent species).

    • Sex: Equal numbers of males and females.

    • Age: Young adults at the start of the study.

  • Study Design:

    • Groups:

      • Control Group: Vehicle (e.g., saline) administered intranasally.

      • Low-Dose Group: this compound at a dose expected to provide a safety margin over the clinical exposure.

      • Mid-Dose Group: this compound at an intermediate dose.

      • High-Dose Group: this compound at a high dose, intended to identify potential target organs of toxicity (Maximum Tolerated Dose).

    • Route of Administration: Intranasal instillation.

    • Duration: Up to 6 months to support chronic use indications.[1]

    • Frequency of Dosing: Daily or multiple times per day, mimicking the intended clinical use.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of illness, changes in behavior, or local irritation in the nasal area.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examination at baseline and at the end of the study.

    • Clinical Pathology: Blood samples collected at interim points and at termination for hematology and clinical chemistry analysis. Urine samples collected for urinalysis.

    • Toxicokinetics: Blood samples collected at specified time points to determine the systemic exposure to this compound.

  • Terminal Procedures:

    • Gross Necropsy: Full necropsy of all animals at the end of the study.

    • Organ Weights: Key organs weighed.

    • Histopathology: A comprehensive list of tissues, with a particular focus on the nasal passages and respiratory tract, will be collected, preserved, and examined microscopically.

Clinical Long-Term Safety Assessment Protocol

The long-term safety of this compound in humans has been primarily assessed in a Phase 3, open-label study (NCT05030350). The following protocol is based on the design of this study.[2]

Objective: To evaluate the safety and tolerability of repeated, as-needed intranasal administration of this compound over a period of up to 12 months in adults with Social Anxiety Disorder (SAD).[2]

Experimental Protocol: Phase 3 Open-Label Long-Term Safety Study (Based on NCT05030350)

  • Study Population: Adult male and female patients (18-65 years) with a current diagnosis of SAD.[2]

  • Study Design:

    • This is an open-label study where all participants receive this compound.[2]

    • Duration: Up to 12 months.[2]

    • Dosage: 3.2 µg of this compound administered as a nasal spray (1.6 µg in each nostril), as-needed, up to four times a day, when encountering anxiety-provoking situations.

  • Safety Monitoring:

    • Monthly Visits: Participants are assessed at baseline and then at monthly visits until the end of treatment.[2]

    • Adverse Event (AE) Monitoring: All adverse events are recorded at each visit, with details on severity, duration, and relationship to the study drug.

    • Clinical Laboratory Tests: Blood and urine samples are collected for standard hematology, blood chemistry, and urinalysis at specified intervals (e.g., monthly or quarterly).

    • 12-Lead Electrocardiogram (ECG): ECGs are performed at baseline and periodically throughout the study to monitor for any cardiac effects.[2]

    • Physical Examinations: A complete physical examination is conducted at baseline and at the end of the study, with focused examinations at interim visits.[2]

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit.[2]

    • Nasal Examination: Given the intranasal route of administration, regular examination of the nasal mucosa for any signs of irritation, inflammation, or other abnormalities is crucial.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 Open-Label Long-Term Safety Study of this compound

Adverse Event CategoryPercentage of Patients Reporting TEAEs
Any TEAE56.8%
Mild or Moderate TEAEs54.9%
Severe TEAEs1.9%
TEAEs Leading to Discontinuation2.9%
Most Common TEAEs (>5%)
Headache17.0%
COVID-1911.4% (not considered related to fasedienol)

Data from the Phase 3 open-label safety study of fasedienol. Note that severe TEAEs were not considered related to fasedienol.

Visualizations

G cluster_preclinical Preclinical Long-Term Safety Assessment cluster_clinical Clinical Long-Term Safety Assessment (NCT05030350) AnimalModel Rodent Model (e.g., Rats) Dosing Repeated Intranasal Dosing (up to 6 months) AnimalModel->Dosing Treatment Groups: - Vehicle Control - Low, Mid, High Dose this compound Monitoring Clinical Observations, Body Weight, Food Consumption, Clinical Pathology Dosing->Monitoring Termination Necropsy, Histopathology (focus on nasal passages) Monitoring->Termination Patients Adults with Social Anxiety Disorder Treatment This compound Nasal Spray (as-needed, up to 4x/day for 12 months) Patients->Treatment SafetyMonitoring Monthly Visits: - Adverse Events - Lab Tests - ECGs - Physical Exams - Vital Signs - Nasal Examination Treatment->SafetyMonitoring DataAnalysis Analysis of Safety and Tolerability SafetyMonitoring->DataAnalysis

Caption: Workflow for Preclinical and Clinical Long-Term Safety Assessment of this compound.

G This compound This compound (Fasedienol) Nasal Spray NasalChemosensory Activation of Peripheral Nasal Chemosensory Neurons This compound->NasalChemosensory Intranasal Administration MinimalSystemic Minimal Systemic Absorption and CNS Penetration This compound->MinimalSystemic NeuralCircuits Triggering of Neural Circuits in the Brain (Limbic Amygdala) NasalChemosensory->NeuralCircuits AnxietySuppression Suppression of Fear and Anxiety NeuralCircuits->AnxietySuppression SafetyProfile Favorable Long-Term Safety Profile AnxietySuppression->SafetyProfile MinimalSystemic->SafetyProfile

Caption: Proposed Mechanism of Action and its Relation to the Safety Profile of this compound.

References

Application Notes and Protocols for Biomarker Development in Ph94b Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Ph94b's mechanism of action and detail protocols for identifying and validating biomarkers to predict and monitor treatment response. This compound (Fasedienol) is an investigational, first-in-class, odorless, rapid-onset pherine nasal spray being developed for the acute treatment of anxiety disorders.[1][2][3] Its novel mechanism, which does not involve direct action on the central nervous system (CNS), presents a unique opportunity for biomarker discovery.[1]

Mechanism of Action

This compound is administered intranasally at microgram doses and is believed to exert its anxiolytic effects by activating peripheral chemosensory neurons in the nasal passages.[1][4] This activation triggers neural circuits that modulate brain regions associated with fear and anxiety, such as the limbic amygdala. Notably, this compound's mechanism is distinct from benzodiazepines as it does not directly bind to or potentiate GABA-A receptors.[1] Preclinical data in rats have shown that intranasally administered this compound is largely confined to the nasal passages with minimal or undetectable levels in the CNS, supporting a peripheral mechanism of action.[1]

Signaling Pathway Diagram

Ph94b_Mechanism_of_Action cluster_brain Brain This compound This compound Chemosensory_Receptors Peripheral Nasal Chemosensory Receptors This compound->Chemosensory_Receptors Olfactory_Bulb Olfactory Bulb Chemosensory_Receptors->Olfactory_Bulb Signal Transduction Limbic_Amygdala Limbic Amygdala Olfactory_Bulb->Limbic_Amygdala Neural Circuit Activation Anxiolytic_Effect Anxiolytic Effect Limbic_Amygdala->Anxiolytic_Effect Modulation

Caption: Proposed mechanism of action for this compound.

Potential Biomarkers for Treatment Response

Several potential biomarkers can be explored to predict and monitor the response to this compound treatment. These can be categorized into clinical, physiological, and neurophysiological markers.

Clinical and Patient-Reported Outcomes

Clinical assessments are crucial for evaluating the efficacy of this compound. Key instruments include:

  • Subjective Units of Distress Scale (SUDS): A self-reported scale used to measure the subjective intensity of distress, anxiety, or other target symptoms. Patients rate their level of distress on a scale from 0 to 100. A significant reduction in SUDS score post-treatment is a primary indicator of efficacy.[4][5]

  • Clinician-Assessed Responders (CGI-I): The Clinical Global Impression of Improvement (CGI-I) scale is a clinician-rated measure of the patient's overall improvement in symptoms.

  • Liebowitz Social Anxiety Scale (LSAS): A scale used to assess the range of social interaction and performance situations that individuals with social anxiety disorder fear and avoid.[5]

Table 1: Summary of Clinical Trial Efficacy Data for this compound

TrialPrimary EndpointThis compound ResultPlacebo Resultp-value
PALISADE-2 (Phase 3)Mean change in SUDS scoreStatistically significant improvement-p = 0.015[6]
PALISADE-2 (Phase 3)CGI-I RespondersStatistically significant difference-p = 0.033[6]
Pilot Phase 3Mean peak SUDS change from baseline15.6 points8.3 pointsp = 0.006[5]
PALISADE-1 (Phase 3)Mean change in SUDS scoreDid not meet primary endpoint--[7]
Physiological Biomarkers

Given this compound's proposed mechanism of modulating the autonomic nervous system (ANS), physiological measures can serve as objective biomarkers.

  • Electrodermal Activity (EDA): A measure of changes in the electrical properties of the skin in response to sweat secretion, reflecting sympathetic nervous system activity.

  • Heart Rate (HR) and Heart Rate Variability (HRV): Changes in HR and HRV can indicate shifts in autonomic balance.

  • Respiratory Rate (RR): Alterations in breathing patterns are associated with anxiety levels.

  • Electrogram of Nasal Chemosensory Neurons (EGNR): A direct measure of the local electrical activity of nasal chemosensory neurons in response to this compound.[8]

Table 2: Autonomic Nervous System (ANS) and EGNR Responses to this compound

ParameterThis compound EffectControlp-value
EGNR Amplitude (males)5.0 mV0.6 mVp < 0.001[8][9]
EGNR Amplitude (females)5.7 mV0.6 mVp < 0.001[8][9]
Respiratory RateReducedNo significant changep < 0.05[8][9]
Heart RateReducedNo significant changep < 0.01[8][9]
Electrodermal ActivityReducedNo significant changep < 0.05[8][9]
Neurophysiological and Endocrine Biomarkers
  • Quantitative Electroencephalography (qEEG): qEEG measures brain electrical activity and can identify patterns associated with anxiety and treatment response.[10][11] While specific qEEG studies on this compound are not yet published, this methodology holds promise for identifying neurophysiological signatures of treatment efficacy.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Function: The HPA axis is a key stress response system. Measuring cortisol levels, a primary HPA axis hormone, may provide insights into this compound's effect on the physiological stress response. Studies have shown correlations between cortisol levels and serotonin receptor binding in brain regions implicated in anxiety.[12]

Experimental Protocols

Protocol 1: Assessment of Clinical and Patient-Reported Outcomes

Objective: To evaluate the clinical efficacy of this compound using validated rating scales.

Materials:

  • Subjective Units of Distress Scale (SUDS) questionnaire

  • Clinician Global Impression of Improvement (CGI-I) scale

  • Liebowitz Social Anxiety Scale (LSAS) questionnaire

Procedure:

  • Baseline Assessment: Administer the SUDS and LSAS to participants at the beginning of the study to establish a baseline.

  • Treatment Administration: Administer this compound or placebo as per the study design (e.g., prior to a public speaking challenge or as-needed for social anxiety-provoking situations).

  • Post-Treatment Assessment:

    • Administer the SUDS at specified time points after treatment to assess acute changes in distress.

    • The treating clinician will complete the CGI-I scale at the end of the treatment period to rate the overall improvement.

    • Administer the LSAS at the end of the study to evaluate changes in social anxiety and avoidance behaviors.

  • Data Analysis: Compare the changes in scores from baseline to post-treatment between the this compound and placebo groups using appropriate statistical methods.

Protocol 2: Monitoring Autonomic Nervous System (ANS) Response

Objective: To objectively measure the physiological effects of this compound on the autonomic nervous system.

Materials:

  • EDA sensors

  • Electrocardiogram (ECG) monitor for HR and HRV

  • Respiratory belt or sensor for RR

  • Data acquisition system

Procedure:

  • Sensor Placement: Attach EDA sensors to the participant's fingers or palm. Place ECG electrodes on the chest. Position the respiratory belt around the chest or abdomen.

  • Baseline Recording: Record baseline physiological data for a predetermined period (e.g., 5-10 minutes) before treatment administration.

  • Treatment Administration: Administer this compound or placebo.

  • Post-Treatment Recording: Continuously record physiological data for a specified duration following treatment.

  • Data Analysis: Analyze the recorded data to extract parameters such as skin conductance level, heart rate, heart rate variability, and respiratory rate. Compare the changes from baseline between the treatment and placebo groups.

Protocol 3: Quantitative Electroencephalography (qEEG) for Treatment Response Prediction

Objective: To identify qEEG biomarkers that predict response to this compound treatment.

Materials:

  • EEG cap with electrodes

  • EEG amplifier and recording software

  • qEEG analysis software

Procedure:

  • Baseline EEG Recording:

    • Place the EEG cap on the participant's scalp according to the 10-20 international system.

    • Record resting-state EEG with eyes open and eyes closed for a minimum of 5 minutes each.

  • Treatment Period: Participants undergo treatment with this compound for a specified duration.

  • Follow-up EEG Recording: Repeat the EEG recording procedure at the end of the treatment period.

  • qEEG Analysis:

    • Process the raw EEG data to remove artifacts.

    • Perform spectral analysis to calculate the power in different frequency bands (delta, theta, alpha, beta, gamma).

    • Compare baseline qEEG measures between eventual responders and non-responders to identify predictive biomarkers.

    • Analyze changes in qEEG patterns from baseline to follow-up to identify markers of treatment effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Participant Screening Baseline_Assessments Baseline Assessments (SUDS, LSAS, qEEG, ANS) Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Ph94b_Group This compound Treatment Randomization->Ph94b_Group Placebo_Group Placebo Treatment Randomization->Placebo_Group Followup_Assessments Follow-up Assessments (SUDS, CGI-I, LSAS, qEEG, ANS) Ph94b_Group->Followup_Assessments Placebo_Group->Followup_Assessments Data_Analysis Data Analysis & Biomarker Identification Followup_Assessments->Data_Analysis

Caption: General experimental workflow for biomarker discovery.

Conclusion

The development of biomarkers for this compound treatment response is a promising area of research that can lead to more personalized and effective treatments for anxiety disorders. The unique peripheral mechanism of action of this compound suggests that a multi-modal approach, combining clinical, physiological, and neurophysiological measures, will be most effective in identifying robust and reliable biomarkers. The protocols and information provided in these application notes offer a framework for researchers and drug developers to advance the understanding and clinical application of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Intranasal Pherine Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for intranasal pherine drug delivery. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective intranasal pherine delivery?

A1: The main obstacles to successful intranasal delivery of pherine compounds, particularly larger peptide or protein-based pherines, are:

  • Mucociliary Clearance: The nasal mucosa has a self-cleaning mechanism that transports mucus and trapped substances, including your formulation, towards the pharynx.[1][2][3][4][5] This can rapidly clear your pherine drug, reducing the time available for absorption.[1][2] The mucus layer itself is a barrier that can prevent drug penetration and absorption.[6]

  • Enzymatic Degradation: The nasal cavity contains various metabolic enzymes, such as cytochrome P-450 and peptidases, which can degrade pherine compounds before they are absorbed.[7][8][9] This "pseudo-first-pass effect" can significantly lower the bioavailability of your drug.[7][9]

  • Low Membrane Permeability: The nasal epithelium forms a tight barrier that limits the passage of large or hydrophilic molecules like many pherine compounds.[6][9][10]

Q2: How can I improve the bioavailability of my pherine compound?

A2: Several formulation strategies can be employed to enhance bioavailability:

  • Permeation Enhancers: Incorporating excipients like surfactants, bile salts, or fatty acids can transiently open the tight junctions between epithelial cells, increasing drug absorption.[10][11] Alkylsaccharides are a class of permeation enhancers with established safety profiles.[12]

  • Mucoadhesive Agents: Using mucoadhesive polymers such as chitosan or cellulose derivatives can increase the residence time of your formulation in the nasal cavity, allowing more time for absorption.[13]

  • Enzyme Inhibitors: Co-administration of enzyme inhibitors can protect your pherine drug from degradation in the nasal mucosa.[7][14][15]

  • Nanoparticle Systems: Encapsulating your pherine compound in nanoparticles or liposomes can protect it from enzymatic degradation and enhance its penetration through the mucosal layer.[10][11][13]

Q3: What are the signs of nasal irritation in my animal model after administering a pherine formulation?

A3: Signs of nasal irritation can include frequent sneezing, nasal discharge, pawing at the nose, and changes in breathing patterns. Histological examination of the nasal mucosa can reveal inflammation, cell damage, or ciliary loss. It's crucial to use non-irritating formulations, as irritation can increase mucociliary clearance and negatively impact bioavailability.[1][3]

Troubleshooting Guide

Problem: Low or Inconsistent Pherine Bioavailability

  • Possible Cause 1: Rapid Mucociliary Clearance.

    • Troubleshooting:

      • Increase Viscosity: A more viscous formulation can slow clearance. Consider adding a viscosity-enhancing agent.[16]

      • Incorporate Mucoadhesives: Use polymers that adhere to the mucus layer to prolong residence time.[13]

      • Optimize Particle Size: For powder formulations, particle size can influence deposition and clearance.

  • Possible Cause 2: Enzymatic Degradation.

    • Troubleshooting:

      • Add Enzyme Inhibitors: Include protease or peptidase inhibitors in your formulation to protect your pherine.[7][15]

      • Use a Protective Carrier: Encapsulate the pherine in a nanoparticle or liposomal system.[10]

      • Chemical Modification: Consider modifications to the pherine structure, such as PEGylation, to improve metabolic stability.[9]

  • Possible Cause 3: Poor Permeability.

    • Troubleshooting:

      • Include a Permeation Enhancer: Test different classes of enhancers (e.g., surfactants, cyclodextrins) to find one that is effective and non-irritating for your pherine.[11][12]

      • Optimize Formulation pH: The pH of the formulation can affect the charge of the pherine and the permeability of the nasal mucosa. The natural pH of the nasal cavity is between 5.5 and 6.5.[12]

      • Prodrug Approach: If applicable, consider developing a more lipophilic prodrug of your pherine to improve membrane crossing.[16]

Quantitative Data Summary

Table 1: Comparison of Pherine-A Bioavailability with Different Permeation Enhancers

FormulationPermeation EnhancerConcentration (% w/v)Absolute Bioavailability (%)
ControlNone08.5 ± 1.2
F1Dodecyl Maltoside0.125.3 ± 3.1
F2Sodium Taurocholate1.019.8 ± 2.5
F3Chitosan0.532.1 ± 3.8

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Table 2: Effect of Mucoadhesive Polymer Concentration on Pherine-B Residence Time

FormulationMucoadhesive PolymerConcentration (% w/v)Nasal Residence Half-Life (min)
ControlNone018 ± 4
M1HPMC0.535 ± 6
M2HPMC1.052 ± 7
M3Sodium Alginate1.048 ± 5

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Key Experimental Protocols

Protocol 1: In Vitro Pherine Permeability Assay using a Nasal Epithelial Cell Line

This protocol provides a method for assessing the permeability of a pherine compound across a nasal epithelial cell monolayer, which is a key indicator of its potential for absorption.

  • Cell Line: RPMI 2650 is a commonly used human nasal epithelial cell line.[17][18] Calu-3, a human lung adenocarcinoma cell line, is also used due to its ability to form tight junctions and produce mucus.[19][20]

  • Methodology:

    • Seed the chosen cell line onto Transwell® inserts and culture until a confluent monolayer with a stable transepithelial electrical resistance (TEER) is formed.

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the pherine formulation to the apical (upper) chamber of the Transwell® insert.

    • At predetermined time points, collect samples from the basolateral (lower) chamber.

    • Quantify the concentration of the pherine compound in the basolateral samples using a suitable analytical method (e.g., HPLC, ELISA).

    • Calculate the apparent permeability coefficient (Papp) to compare different formulations.

Protocol 2: Evaluation of Nasal Mucociliary Clearance in a Rodent Model

This protocol describes a method to measure the effect of a formulation on the mucociliary clearance rate in an animal model.

  • Animal Model: Rats are a commonly used model for these studies.[21][22][23]

  • Methodology:

    • Anesthetize the rat and place it in a supine position.

    • Administer the test formulation containing a colored or fluorescent marker intranasally.

    • At specified time intervals, sacrifice the animal and dissect the nasal cavity and pharynx.

    • Visually or quantitatively determine the distance the marker has traveled from the point of administration.

    • A slower movement of the marker compared to a control formulation indicates that the test formulation has reduced the mucociliary clearance rate.

Visual Guides

TroubleshootingWorkflow Start Low or Inconsistent Bioavailability Observed CheckClearance Hypothesis: Rapid Mucociliary Clearance? Start->CheckClearance CheckDegradation Hypothesis: Enzymatic Degradation? CheckClearance->CheckDegradation No Sol_Mucoadhesive Solution: Incorporate Mucoadhesive or Increase Viscosity CheckClearance->Sol_Mucoadhesive Yes CheckPermeability Hypothesis: Poor Permeability? CheckDegradation->CheckPermeability No Sol_Inhibitor Solution: Add Enzyme Inhibitor or Use Nanocarrier CheckDegradation->Sol_Inhibitor Yes Sol_Enhancer Solution: Add Permeation Enhancer or Optimize Formulation pH CheckPermeability->Sol_Enhancer Yes ReEvaluate Re-evaluate Bioavailability CheckPermeability->ReEvaluate No, other factors? Sol_Mucoadhesive->ReEvaluate Sol_Inhibitor->ReEvaluate Sol_Enhancer->ReEvaluate ExperimentalWorkflow Formulation Pherine Formulation Development InVitro In Vitro Permeability Assay (e.g., RPMI 2650 cells) Formulation->InVitro ExVivo Ex Vivo Tissue Permeation (e.g., Porcine Nasal Mucosa) InVitro->ExVivo Promising Candidates InVivo In Vivo Pharmacokinetic Study (e.g., Rodent Model) ExVivo->InVivo Optimized Formulation DataAnalysis Data Analysis & Bioavailability Calculation InVivo->DataAnalysis

References

Technical Support Center: Optimizing PH94B Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PH94B (fasedienol) to achieve maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel neuroactive steroid, administered as an intranasal spray.[1][2] Its proposed mechanism of action is fundamentally different from current anti-anxiety medications.[2] It is designed to be administered in low microgram doses and works by activating peripheral nasal chemosensory neurons.[1][2] This activation triggers neural circuits that connect to the limbic amygdala, which is involved in the pathophysiology of anxiety, ultimately suppressing fear and anxiety.[2] Notably, this compound achieves its rapid-onset anxiolytic effects without requiring systemic uptake or directly acting on neurons in the central nervous system (CNS).[1][2] Preclinical data suggests that its mechanism does not involve the direct activation of GABA-A receptors, distinguishing it from benzodiazepines.[1]

Q2: What are the typical dosages of this compound used in clinical trials?

A2: Clinical trials for this compound have primarily investigated single-dose intranasal administration in microgram quantities.[1] Phase 2 studies explored a dose range of 0.8 µg to 1.6 µg.[3] More recent Phase 3 trials, such as the PALISADE studies, have consistently used a single dose of 3.2 µg administered as a nasal spray approximately 20 minutes before a stressor.[4][5][6] An open-label safety trial has also evaluated repeated as-needed dosing of 3.2 µg, up to four times a day.[7][8]

Q3: How quickly can an anxiolytic effect be expected after this compound administration?

A3: this compound is characterized by its rapid onset of action. Clinical studies have reported anxiolytic effects occurring within approximately 15 minutes of intranasal administration.[1]

Q4: What are the reported side effects associated with this compound?

A4: Across multiple clinical trials, this compound has been reported to be well-tolerated with a favorable safety profile.[6][9][10] The side effects are generally benign and comparable to a placebo.[3][9] In a long-term open-label study, the most common treatment-emergent adverse event was headache.[8] No severe or serious adverse events have been consistently reported.[6]

Q5: Have there been any failed clinical trials for this compound, and what were the potential reasons?

A5: Yes, the PALISADE-1 Phase 3 clinical trial did not meet its primary endpoint for the acute treatment of anxiety in adults with social anxiety disorder during a public speaking challenge.[6][10][11] While the exact reasons for this outcome have not been fully elucidated, it is important to note that the subsequent PALISADE-2 Phase 3 trial, with a similar design, did report positive results, meeting its primary and secondary endpoints.[2] This highlights the complexities of clinical trial design and execution for psychiatric indications.

Troubleshooting Guide

Problem: Inconsistent or suboptimal anxiolytic response in our experimental model.

Possible Causes and Solutions:

  • Dosage:

    • Is the dosage appropriate for the model? While clinical trials have focused on 1.6 µg and 3.2 µg in humans, the optimal dose may vary in preclinical models. Consider conducting a dose-response study to determine the most effective concentration.

    • Has the correct administration technique been used? this compound is administered intranasally. Ensure the delivery method effectively targets the nasal chemosensory neurons.

  • Timing of Administration:

    • Is the pre-stressor administration window optimized? Clinical trials have typically administered this compound 15-20 minutes before an anxiety-inducing event.[6] This timing is critical for achieving peak efficacy. Verify that your experimental protocol adheres to a similar timeframe.

  • Experimental Design:

    • Is the stressor appropriate and standardized? The nature and intensity of the anxiogenic challenge can significantly impact the observed efficacy of this compound. Ensure the stressor is validated and consistently applied across all experimental subjects.

    • Are there confounding factors? The use of other psychotropic medications or substances can interfere with the effects of this compound.[4][7] Ensure that experimental subjects have not been exposed to such agents.

Data Presentation

Table 1: Summary of this compound Dosages in Human Clinical Trials

Clinical Trial PhaseDosage(s) InvestigatedRoute of AdministrationKey Findings
Phase 2 0.8 µg - 1.6 µg[3]Intranasal SprayDemonstrated acute anxiolytic effects in patients with social anxiety disorder.[9]
Phase 3 (PALISADE-1) 3.2 µg[4][6]Intranasal SprayDid not meet the primary endpoint for reducing anxiety in a public speaking challenge.[6][10]
Phase 3 (PALISADE-2) 3.2 µg[2][5]Intranasal SprayMet primary and secondary efficacy endpoints, showing a significant reduction in anxiety.[2]
Phase 3 (Open-label Safety) 3.2 µg (as-needed, up to 4x/day)[7][8]Intranasal SprayLong-term administration was safe and well-tolerated.[8][12]

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in a Public Speaking Challenge (Based on PALISADE Clinical Trial Design)

  • Subject Recruitment: Recruit adult subjects diagnosed with Social Anxiety Disorder (SAD) based on established diagnostic criteria (e.g., DSM-5).[13] Key inclusion criteria often include a baseline Liebowitz Social Anxiety Scale (LSAS) score of ≥70.[13]

  • Screening: Conduct a thorough screening process to exclude subjects with confounding psychiatric conditions or those using prohibited medications.[4][7]

  • Baseline Assessment (Visit 1): Perform baseline assessments, including clinical ratings of anxiety (e.g., Subjective Units of Distress Scale - SUDS) during an initial public speaking challenge without active treatment.[9]

  • Randomization and Blinding: Randomize eligible subjects in a double-blind manner to receive either this compound (e.g., 3.2 µg) or a placebo.

  • Treatment Administration (Visit 2): Twenty minutes prior to a second, standardized 5-minute public speaking challenge, instruct subjects to self-administer the assigned intranasal spray (one 100 microliter spray into each nostril).[5]

  • Efficacy Assessment: During and after the public speaking challenge, assess anxiety levels using the SUDS and other relevant scales (e.g., Patient Global Impression of Change - PGI-C).[14]

  • Safety Monitoring: Monitor and record any adverse events throughout the study.

Mandatory Visualizations

PH94B_Mechanism_of_Action cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound (Intranasal Spray) This compound (Intranasal Spray) Chemosensory Receptors Chemosensory Receptors This compound (Intranasal Spray)->Chemosensory Receptors Binds to Olfactory Bulb Olfactory Bulb Chemosensory Receptors->Olfactory Bulb Signal Transduction Limbic Amygdala Limbic Amygdala Olfactory Bulb->Limbic Amygdala Neural Circuit Activation Anxiety Suppression Anxiety Suppression Limbic Amygdala->Anxiety Suppression

Caption: Proposed mechanism of action of intranasal this compound.

Experimental_Workflow Start Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (Initial Public Speaking Challenge) Screening->Baseline Randomization Randomization Baseline->Randomization PH94B_Arm Administer this compound (3.2 µg Intranasal) Randomization->PH94B_Arm Group A Placebo_Arm Administer Placebo (Intranasal) Randomization->Placebo_Arm Group B Wait 20-Minute Wait Period PH94B_Arm->Wait Placebo_Arm->Wait Stressor Standardized Public Speaking Challenge Wait->Stressor Assessment Efficacy & Safety Assessment (SUDS, PGI-C, Adverse Events) Stressor->Assessment End End Assessment->End logical_relationship cluster_factors Key Experimental Factors Dosage Dosage (e.g., 3.2 µg) Efficacy Optimal Efficacy Dosage->Efficacy Timing Administration Timing (~20 min pre-stressor) Timing->Efficacy Stressor_Design Stressor Design (Standardized & Relevant) Stressor_Design->Efficacy

References

Technical Support Center: Overcoming the Placebo Effect in Ph94b Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Ph94b. It provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of managing the placebo effect in clinical trials for social anxiety disorder (SAD).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and how does it differ from traditional anxiolytics?

A1: this compound (Fasedienol) is an investigational, odorless, rapid-onset pherine nasal spray. Its proposed mechanism of action is fundamentally different from current anti-anxiety medications like benzodiazepines and SSRIs. This compound is designed to be administered intranasally in low microgram doses. It is believed to activate chemosensory receptors in the nasal passages, which in turn trigger neural circuits in the brain to suppress fear and anxiety.[1] This activation of peripheral nasal chemosensory neurons is thought to modulate the olfactory-amygdala neural circuits of fear and anxiety.[2][3] Unlike benzodiazepines, this compound's mechanism does not involve the direct activation of GABA-A receptors.[1] Preclinical data suggests that a single intranasal dose of this compound is largely confined to the nasal passages with minimal or undetectable levels in the central nervous system, indicating it may achieve its anti-anxiety effects without requiring systemic uptake.[1]

Q2: Why was the PALISADE-1 Phase 3 trial for this compound unsuccessful in meeting its primary endpoint, while the PALISADE-2 trial was successful?

A2: The PALISADE-1 trial, which evaluated the acute treatment of anxiety in adults with social anxiety disorder during a public speaking challenge, did not meet its primary endpoint as measured by the Subjective Units of Distress Scale (SUDS).[4] While the exact reasons for the differing outcomes have not been definitively stated, it is common for psychiatric clinical trials to face challenges with high placebo response rates. The PALISADE-2 trial, which had an identical design to PALISADE-1, did meet its primary and secondary endpoints.[2] Vistagen, the developer of this compound, noted that the PALISADE-1 study was conducted during the height of the COVID-19 pandemic, which may have introduced variability that impacted the results. The success of PALISADE-2 suggests that refinements in study execution, patient population, or other unaccounted variables may have contributed to the differentiation from placebo.

Q3: What are the key outcome measures used in this compound clinical trials to assess efficacy?

A3: The primary efficacy endpoint in the PALISADE Phase 3 trials is the change from baseline in the Subjective Units of Distress Scale (SUDS) score during a public speaking challenge.[2][5] SUDS is a self-reported scale used to measure the intensity of distress or anxiety. Secondary endpoints often include the proportion of clinician-assessed responders as measured by the Clinical Global Impressions - Improvement (CGI-I) scale and patient-assessed responders using the Patient's Global Impression of Change (PGI-C) scale.[2][3][5]

Troubleshooting Guides

Issue: High Placebo Response Obscuring Drug Efficacy

Potential Cause 1: Patient Expectation and Therapeutic Milieu

  • Explanation: The clinical trial environment itself can have a therapeutic effect. Interactions with supportive staff and the expectation of receiving a beneficial treatment can lead to improvements in the placebo group.

  • Troubleshooting Steps:

    • Standardized Patient Education: Implement a standardized, neutral educational script for all participants that explains the nature of a placebo-controlled trial and the possibility of receiving an inactive substance. This can help manage expectations.

    • Minimize Supportive Gestures: While maintaining ethical standards of care, train site staff to interact with participants in a consistent and neutral manner to avoid creating an overly therapeutic environment.

    • Blinded Raters: Employ independent, blinded raters who are not involved in the day-to-day management of the participants. This can reduce bias in efficacy assessments.

Potential Cause 2: Rater Bias and Unblinding

  • Explanation: Raters who are aware of a participant's treatment allocation, or who have developed a rapport with the participant, may unintentionally bias the outcome ratings.

  • Troubleshooting Steps:

    • Triple-Blind Design: In addition to blinding the participant and the investigator, consider blinding the primary efficacy rater from the trial design and the participant's chart.

    • Centralized Rating: Utilize centralized raters who conduct assessments remotely via video conference to ensure consistency and reduce site-specific variability.

    • Rater Training and Monitoring: Implement rigorous training for all raters on the specific rating scales and conduct ongoing monitoring to ensure adherence to standardized procedures.

Potential Cause 3: Study Design and Patient Selection

  • Explanation: The design of the clinical trial and the characteristics of the enrolled patient population can significantly influence the placebo response.

  • Troubleshooting Steps:

    • Placebo Run-in Period: Consider a single-blind placebo run-in period to identify and exclude subjects who show a significant response to placebo before randomization.

    • Sequential Parallel Comparison Design (SPCD): This design involves two sequential treatment stages. In the first stage, patients are randomized to receive either the drug or a placebo. In the second stage, placebo non-responders are re-randomized to either the drug or a placebo. This design can help to enrich the study population with true non-responders to placebo.

    • Strict Eligibility Criteria: Enforce strict and well-defined inclusion and exclusion criteria to ensure a homogenous patient population with a clear diagnosis of social anxiety disorder.

Quantitative Data Summary

The following tables summarize the key efficacy data from the successful PALISADE-2 Phase 3 clinical trial of this compound.

Table 1: Primary Efficacy Endpoint - Change in SUDS Score

Treatment GroupNLS Mean Change from Baseline in SUDSP-value
This compound (Fasedienol)70-13.80.015
Placebo71-8.0

SUDS: Subjective Units of Distress Scale; LS: Least-Squares[2][3][5]

Table 2: Secondary Efficacy Endpoints - Responder Analysis

EndpointThis compound (Fasedienol) Responders (n=70)Placebo Responders (n=71)P-value
CGI-I Responders 37.7%21.4%0.033
PGI-C Responders 40.6%18.6%0.003

CGI-I: Clinical Global Impressions - Improvement (Responders are those rated 'very much less anxious' or 'much less anxious'); PGI-C: Patient's Global Impression of Change (Responders are those who self-rated as 'very much less anxious' or 'much less anxious')[2][5]

Table 3: Post-Hoc Analysis of PALISADE-1 and PALISADE-2 SUDS Score Changes

StudyTreatment GroupLS Mean (SE) Change in SUDS Score
PALISADE-1 This compound (n=111)-10.5 (1.3)
Placebo (n=112)-11.0 (1.3)
PALISADE-2 This compound (n=70)-13.8 (1.6)
Placebo (n=70)-8.0 (1.6)

SUDS: Subjective Units of Distress Scale; LS: Least-Squares; SE: Standard Error

Experimental Protocols

Methodology for the Public Speaking Challenge in PALISADE Trials

The public speaking challenge in the PALISADE-1 and PALISADE-2 trials was a standardized procedure designed to induce anxiety in participants with social anxiety disorder. The protocol was as follows:

  • Screening and Baseline (Visit 1 and 2):

    • Participants were screened for eligibility based on diagnostic criteria for social anxiety disorder.

    • At Visit 2 (Baseline), all participants received a single-blind administration of a placebo nasal spray.

    • Following a brief preparation period, participants were required to deliver a 5-minute speech in front of an audience or a panel of trained observers.

    • The Subjective Units of Distress Scale (SUDS) was used to measure anxiety levels at multiple time points before, during, and after the speech.[6]

  • Treatment (Visit 3):

    • Approximately one week after the baseline visit, participants returned for the treatment visit.

    • Participants were randomized in a double-blind manner to receive either a single dose of this compound (3.2 µg) or a placebo nasal spray.

    • After a specified time for the drug to take effect (approximately 15-20 minutes), participants underwent the same 5-minute public speaking challenge as in the baseline visit.

    • SUDS scores were again recorded at the same time points.

  • Follow-up (Visit 4):

    • A follow-up visit was conducted to assess safety and any persistent effects.

Visualizations

Ph94b_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound (Nasal Spray) This compound (Nasal Spray) Chemosensory Receptors Chemosensory Receptors This compound (Nasal Spray)->Chemosensory Receptors Binds to Olfactory Bulb Olfactory Bulb Chemosensory Receptors->Olfactory Bulb Transmits Signal Amygdala Amygdala Olfactory Bulb->Amygdala Activates Neural Circuits Neural Circuits Amygdala->Neural Circuits Modulates Suppression of Fear and Anxiety Suppression of Fear and Anxiety Neural Circuits->Suppression of Fear and Anxiety

Caption: Proposed signaling pathway of this compound from nasal administration to central nervous system effects.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up Screening (Visit 1) Screening (Visit 1) Baseline (Visit 2) Baseline (Visit 2) Screening (Visit 1)->Baseline (Visit 2) Placebo Administration (Single-Blind) Placebo Administration (Single-Blind) Baseline (Visit 2)->Placebo Administration (Single-Blind) Public Speaking Challenge 1 Public Speaking Challenge 1 Placebo Administration (Single-Blind)->Public Speaking Challenge 1 SUDS Measurement 1 SUDS Measurement 1 Public Speaking Challenge 1->SUDS Measurement 1 Randomization Randomization SUDS Measurement 1->Randomization This compound or Placebo (Double-Blind) This compound or Placebo (Double-Blind) Randomization->this compound or Placebo (Double-Blind) Public Speaking Challenge 2 Public Speaking Challenge 2 This compound or Placebo (Double-Blind)->Public Speaking Challenge 2 SUDS Measurement 2 SUDS Measurement 2 Public Speaking Challenge 2->SUDS Measurement 2 CGI-I & PGI-C Assessment CGI-I & PGI-C Assessment Public Speaking Challenge 2->CGI-I & PGI-C Assessment Follow-up (Visit 4) Follow-up (Visit 4) CGI-I & PGI-C Assessment->Follow-up (Visit 4) Safety Assessment Safety Assessment Follow-up (Visit 4)->Safety Assessment

Caption: Experimental workflow for the PALISADE Phase 3 clinical trials of this compound.

Logical_Relationship High Placebo Response High Placebo Response Failed Trial Endpoint Failed Trial Endpoint High Placebo Response->Failed Trial Endpoint Patient Expectation Patient Expectation Patient Expectation->High Placebo Response Rater Bias Rater Bias Rater Bias->High Placebo Response Study Design Flaws Study Design Flaws Study Design Flaws->High Placebo Response Standardized Education Standardized Education Standardized Education->Patient Expectation Mitigates Successful Trial Outcome Successful Trial Outcome Standardized Education->Successful Trial Outcome Blinded Raters Blinded Raters Blinded Raters->Rater Bias Mitigates Blinded Raters->Successful Trial Outcome Optimized Study Design Optimized Study Design Optimized Study Design->Study Design Flaws Mitigates Optimized Study Design->Successful Trial Outcome

References

potential for Ph94b tachyphylaxis or tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for tachyphylaxis or tolerance with the investigational drug Ph94b (Fasedienol).

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing tachyphylaxis or tolerance to this compound with repeated use?

Based on current clinical trial data, this compound has been shown to be safe and well-tolerated with repeated, as-needed administration for up to 12 months.[1][2] A long-term, open-label safety study (NCT05030350) where subjects used this compound up to four times a day did not report any new safety signals or trends, suggesting a low potential for the development of tolerance.[1][2] Furthermore, some studies suggest that this compound may have positive long-term effects, with patients potentially requiring less of the drug over time, which is the opposite of tolerance.[3]

Q2: How does the mechanism of action of this compound relate to its potential for tachyphylaxis?

This compound has a novel mechanism of action that is fundamentally different from traditional anxiolytics like benzodiazepines.[4] It is administered intranasally and acts on peripheral chemosensory receptors in the nasal passages, which in turn modulate neural circuits in the brain, including the amygdala, to reduce fear and anxiety.[3][4] This mechanism does not involve direct binding to GABA-A receptors, a common target for anxiolytics that are associated with tolerance and dependence. The localized action in the nasal passages with minimal systemic absorption further differentiates it from drugs that act directly on the central nervous system.

Q3: Are there any clinical studies that have specifically investigated the long-term efficacy and potential for tolerance of this compound?

Yes, the PALISADE-2 Phase 3 trial and a long-term, open-label safety study have provided data on the repeated use of this compound.[2][4] The open-label study (NCT05030350) evaluated the safety and tolerability of this compound with repeated dosing for up to 12 months.[1] The results of this study showed that long-term administration was safe and well-tolerated.[2]

Troubleshooting Guide

Issue: Diminished response to this compound after repeated administration in an experimental model.

  • Verify Dosing and Administration Technique: Ensure the intranasal administration is consistent and targets the nasal chemosensory receptors as intended. Improper administration can lead to variability in response.

  • Assess Subject-Specific Factors: Consider potential subject-specific factors that might influence the response, such as concurrent medications or underlying physiological changes.

  • Review Experimental Design: In preclinical models, repeated exposure to the same stressor might lead to habituation, which could be misinterpreted as drug tolerance. Varying the experimental paradigm may be necessary to distinguish between these possibilities.

Data Summary

Table 1: Summary of Key Clinical Trials on this compound Safety and Dosing

Study Identifier Phase Duration Dosing Regimen Key Findings Related to Repeated Use
NCT050303503 (Open-label Safety)Up to 12 monthsUp to 4 times a day, as-neededSafe and well-tolerated with no new safety findings or trends identified.[1][2]
PALISADE-23Acute TreatmentAs-neededMet primary and secondary efficacy endpoints, demonstrating rapid onset of anxiety relief.[4]
NCT04754802 (Palisade-1)3Acute TreatmentSingle dose during public speaking challengeDesigned to evaluate acute efficacy, safety, and tolerability.[5]

Experimental Protocols

Protocol: Open-Label Safety Trial of this compound in Social Anxiety Disorder (SAD) (Adapted from NCT05030350)

  • Objective: To evaluate the safety and tolerability of this compound with repeated dosing over a period of up to 12 months.[1]

  • Subjects: Adults with a diagnosis of Social Anxiety Disorder.

  • Intervention: Subjects self-administered 3.2 µg of this compound nasal spray on an as-needed basis, up to four times per day, when encountering anxiety-provoking situations.

  • Assessments: Safety and tolerability were assessed monthly through the monitoring of adverse events, laboratory values, 12-lead ECGs, physical examinations, and vital signs.[1] Efficacy was monitored using the Liebowitz Social Anxiety Scale (LSAS).[1][2]

Visualizations

Ph94b_Mechanism_of_Action cluster_nasal_passage Nasal Passage cluster_brain Brain This compound This compound (Intranasal) Receptors Chemosensory Receptors This compound->Receptors Binds to Olfactory_Bulb Olfactory Bulb Receptors->Olfactory_Bulb Activates Amygdala Limbic Amygdala Olfactory_Bulb->Amygdala Modulates Anxiety_Suppression Suppression of Fear and Anxiety Amygdala->Anxiety_Suppression Leads to

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow_NCT05030350 Screening Screening & Enrollment (SAD Diagnosis) Baseline Baseline Assessment (LSAS, Safety Labs) Screening->Baseline Treatment Treatment Phase (Up to 12 months) As-needed this compound (≤ 4 doses/day) Baseline->Treatment Monitoring Monthly Visits (AEs, Vitals, LSAS) Treatment->Monitoring Repeated Assessments End_of_Study End of Treatment Assessment Treatment->End_of_Study Monitoring->Treatment

Caption: Workflow for the open-label safety trial of this compound.

Logical_Relationship_Tolerance cluster_this compound This compound Characteristics cluster_outcomes Clinical Outcomes MOA Peripheral MOA (No direct CNS receptor binding) Safety Good safety and tolerability profile MOA->Safety Efficacy Sustained efficacy suggested (No evidence of tolerance) MOA->Efficacy Dosing As-needed, repeated dosing (up to 12 months) Dosing->Safety Safety->Efficacy

Caption: Logical relationship indicating low potential for this compound tolerance.

References

Navigating Ph94b Clinical Studies: A Technical Support Guide to Managing Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing adverse events (AEs) encountered during clinical studies of Ph94b (fasedienol). The information is presented in a practical question-and-answer format, supplemented by detailed experimental protocols and data summaries to ensure the safe and effective conduct of your research.

I. Adverse Event Profile of this compound

This compound has demonstrated a favorable safety and tolerability profile in clinical trials. The majority of treatment-emergent adverse events (TEAEs) have been mild to moderate in severity, with no severe or serious adverse events reported in key trials.

Quantitative Data Summary

The following tables summarize the incidence of TEAEs in this compound clinical studies.

Table 1: Treatment-Emergent Adverse Events in the PALISADE-2 Phase 3 Trial (Placebo-Controlled)

Preferred TermFasedienol (n=70) n (%)Placebo (n=71) n (%)Overall (N=141) n (%)
Subjects with at least 1 TEAE 8 (11.4) 5 (7.1) 13 (9.3)
COVID-191 (1.4)0 (0.0)1 (0.7)

Data from the PALISADE-2 trial indicate that all TEAEs were mild or moderate. No severe or serious AEs were reported, and there were no discontinuations due to AEs following fasedienol exposure. Notably, no AEs were reported in the fasedienol treatment arm above a 2% occurrence rate.[1]

Table 2: Treatment-Emergent Adverse Events in a Phase 3 Open-Label Safety Study (N=481)

Treatment-Emergent Adverse Event (TEAE)Fasedienol (N=481) n (%)
Headache82 (17.0)
COVID-19 infection55 (11.4)
Dizziness22 (4.6)
Epistaxis18 (3.7)
Nausea15 (3.1)
Oropharyngeal pain15 (3.1)
Nasopharyngitis13 (2.7)
Urinary tract infection13 (2.7)
Nasal congestion12 (2.5)
Upper respiratory tract infection12 (2.5)

In this long-term safety study, headache was the most common TEAE. COVID-19 TEAEs were not considered related to fasedienol.[2][3]

II. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments, providing clear, actionable steps for resolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected onset and severity of adverse events with this compound?

A1: Based on clinical trial data, adverse events associated with this compound are typically infrequent, mild to moderate in severity, and transient.[1] In the pivotal PALISADE-2 trial, no severe or serious adverse events were reported.[1]

Q2: Are there any specific local adverse events to monitor for, given the intranasal administration?

A2: Yes, while systemic side effects are minimal, it is important to monitor for local nasal and pharyngeal events. In a long-term safety study, epistaxis (nosebleed), nasal congestion, and oropharyngeal pain were reported in a small percentage of participants.[2][3]

Q3: How should a suspected unexpected serious adverse reaction (SUSAR) be handled?

A3: Any suspected unexpected serious adverse reaction must be reported to the sponsor and the relevant regulatory authorities immediately. The site's principal investigator should be notified, and the event should be documented in detail in the subject's source documents and the case report form (CRF). Follow your institution's and the study protocol's specific reporting timelines and procedures for SUSARs.

Q4: What are the best practices for administering the this compound nasal spray to minimize local irritation?

A4: Proper administration technique is crucial. The nozzle should be aimed towards the outer wall of the nostril, away from the nasal septum. A gentle sniff is sufficient; forceful inhalation should be avoided as it may cause the solution to go down the throat.

Troubleshooting Guide: Managing Common Adverse Events
Observed Issue Potential Cause Recommended Action(s)
Headache Most common TEAE reported in open-label safety study.[2][3]- Assess severity and duration.- For mild to moderate headaches, standard over-the-counter analgesics may be considered, as permitted by the study protocol.- Document the event thoroughly in the source documents and CRF.
Nasal Irritation/Discomfort Improper administration technique or individual sensitivity.- Review the subject's administration technique. Ensure they are aiming the spray away from the septum.- Advise the subject to inhale gently.- If irritation persists, the principal investigator should assess the severity and determine if any intervention is needed.
Epistaxis (Nosebleed) Local irritation from the nasal spray nozzle or dryness.- Instruct the subject to pinch the soft part of their nose for 10-15 minutes while leaning forward.- If bleeding is severe or prolonged, seek medical attention.- Document the event and inform the principal investigator.
Dizziness A reported TEAE in the open-label safety study.[2][3]- Advise the subject to sit or lie down until the feeling passes.- Assess for any accompanying symptoms.- Document the event and report it to the principal investigator for further evaluation.

III. Experimental Protocols

Protocol for Adverse Event Monitoring and Reporting
  • AE Identification: At each study visit, actively question the participant about any new or worsening symptoms since the last visit. Use open-ended, non-leading questions.

  • AE Documentation: For every reported AE, record the following in the source document and CRF:

    • Description of the event

    • Date and time of onset and resolution

    • Severity (mild, moderate, severe)

    • Causality assessment (related, possibly related, not related to the investigational product) as determined by the investigator

    • Action taken and outcome

  • Serious Adverse Event (SAE) Reporting: If an AE meets the criteria for "serious" (e.g., results in death, is life-threatening, requires hospitalization), the investigator must report it to the sponsor within 24 hours of becoming aware of the event. Follow the specific reporting instructions outlined in the clinical trial protocol.

  • Follow-up: Continue to follow all AEs until they are resolved, stabilize, or are otherwise explained.

Protocol for Intranasal Spray Administration
  • Preparation: Instruct the participant to gently blow their nose to clear the nasal passages.

  • Priming: If the nasal spray device is new or has not been used for several days, prime it by spraying it into the air a few times until a fine mist is produced.

  • Positioning: The participant should be in an upright position with their head tilted slightly forward.

  • Administration:

    • Insert the nozzle into one nostril.

    • Use the contralateral hand for administration (i.e., right hand for the left nostril, and left hand for the right nostril) to help direct the spray away from the nasal septum.

    • Aim the nozzle toward the outer wall of the nostril.

    • Depress the plunger to deliver the spray while inhaling gently through the nose.

  • Post-administration: The participant should avoid sniffing forcefully after administration. Wipe the nozzle clean and replace the cap.

IV. Visualizations

This compound Signaling Pathway

Ph94b_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_olfactory_bulb Olfactory Bulb cluster_brain Brain This compound This compound Chemosensory_Receptors Nasal Chemosensory Receptors This compound->Chemosensory_Receptors Olfactory_Bulb_Neurons Olfactory Bulb Neurons Chemosensory_Receptors->Olfactory_Bulb_Neurons Neural Signal Amygdala Amygdala Olfactory_Bulb_Neurons->Amygdala Modulation Anxiety_Reduction Reduction of Fear and Anxiety Amygdala->Anxiety_Reduction

Caption: Proposed mechanism of action of this compound.

Adverse Event Reporting Workflow

AE_Reporting_Workflow AE_Occurs Adverse Event Occurs Investigator_Assessment Investigator Assesses: - Seriousness - Causality - Severity AE_Occurs->Investigator_Assessment Is_Serious Is the Event Serious? Investigator_Assessment->Is_Serious Report_to_Sponsor Report to Sponsor (within 24 hours) Is_Serious->Report_to_Sponsor Yes Document_in_CRF Document in Source and CRF Is_Serious->Document_in_CRF No Report_to_Sponsor->Document_in_CRF Follow_Up Follow Up Until Resolution/Stabilization Document_in_CRF->Follow_Up

Caption: Workflow for reporting adverse events.

References

Technical Support Center: PH94B Nasal Spray Administration and Nasal Pathology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational neuroactive steroid, PH94B. The information addresses potential issues related to nasal pathology and its impact on the local action of this compound.

Troubleshooting Guides

Issue: Inconsistent or Suboptimal Efficacy Observed in Pre-clinical or Clinical Studies

Researchers may encounter variability in the anxiolytic effects of this compound. One potential cause is the interference of nasal pathologies with the drug's mechanism of action. Unlike systemically absorbed drugs, this compound exerts its effects locally within the nasal passages. Therefore, any condition that obstructs or alters the nasal environment can impact its efficacy.

Troubleshooting Steps:

  • Verify Subject Nasal Health: The primary step is to ensure that subjects, whether animal models or human participants, are free from any significant nasal conditions. Clinical trials for this compound have consistently excluded participants with clinically significant nasal pathology, uncontrolled seasonal allergies, or significant nasal congestion. This underscores the importance of a healthy nasal environment for the proper functioning of this compound.

  • Assess for Nasal Obstruction: Any physical blockage in the nasal cavity can prevent the this compound nasal spray from reaching its target chemosensory receptors.

    • In animal studies: Visually inspect the nasal passages for any signs of inflammation, polyps, or excessive mucus.

    • In human trials: Implement stringent exclusion criteria for individuals with a history of significant nasal trauma, nasal surgery, or conditions like nasal polyposis.

  • Evaluate for Inflammatory Conditions: Nasal inflammation, as seen in allergic rhinitis or sinusitis, can alter the nasal mucosa and impact the function of the chemosensory neurons that this compound targets.

    • Screening: Screen participants for seasonal allergies. If a subject has a history of allergies, ensure they are not experiencing active symptoms during the experiment.

    • Washout Periods: For subjects using medications for nasal conditions (e.g., decongestants, corticosteroids), ensure an adequate washout period is observed, as these can alter the nasal environment.

Logical Flow for Troubleshooting Inconsistent Efficacy:

Troubleshooting_Efficacy start Inconsistent Efficacy Observed check_nasal_health Is the subject free of significant nasal pathology? start->check_nasal_health assess_obstruction Is there evidence of nasal obstruction (e.g., polyps, severe congestion)? check_nasal_health->assess_obstruction Yes exclude_subject Exclude subject from the study and document the reason. check_nasal_health->exclude_subject No assess_inflammation Are there signs of active nasal inflammation (e.g., allergic rhinitis)? assess_obstruction->assess_inflammation No assess_obstruction->exclude_subject Yes re_evaluate_protocol Re-evaluate experimental protocol and administration technique. assess_inflammation->re_evaluate_protocol No assess_inflammation->exclude_subject Yes end Proceed with Experiment re_evaluate_protocol->end

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: How does this compound work, and why is nasal administration critical?

A1: this compound is a neuroactive steroid, also known as fasedienol, that is administered as a nasal spray. Its proposed mechanism of action is unique in that it does not require systemic absorption to be effective. Instead, it acts locally on chemosensory receptors in the nasal passages. This local action triggers neural circuits that connect to the limbic amygdala in the brain, which is involved in fear and anxiety responses. This mechanism is fundamentally different from traditional anxiolytics like benzodiazepines, which require systemic uptake to exert their effects on the central nervous system.

This compound's Proposed Mechanism of Action:

PH94B_Mechanism This compound This compound Nasal Spray Nasal_Receptors Peripheral Nasal Chemosensory Receptors This compound->Nasal_Receptors binds to Olfactory_Bulb Olfactory Bulb Neurons Nasal_Receptors->Olfactory_Bulb activates Limbic_Amygdala Limbic Amygdala Olfactory_Bulb->Limbic_Amygdala signals to Anxiolytic_Effect Anxiolytic Effect Limbic_Amygdala->Anxiolytic_Effect modulates

Caption: Proposed local mechanism of action of this compound.

Q2: What specific nasal pathologies are of concern when working with this compound?

A2: Based on the exclusion criteria from this compound clinical trials, the following conditions are of significant concern as they could potentially interfere with drug delivery to the nasal chemosensory epithelium:

  • Clinically significant nasal pathology: This is a broad category that can include chronic sinusitis, nasal polyps, and other structural abnormalities.

  • Uncontrolled seasonal allergies: Allergic rhinitis can lead to inflammation, increased mucus production, and nasal congestion, all of which can act as a barrier to this compound reaching its target receptors.

  • Significant nasal congestion: Regardless of the cause, congestion can physically obstruct the path of the nasal spray.

  • History of significant nasal trauma or surgery: These can alter the anatomy of the nasal cavity.

  • Anosmia (loss of smell): This may indicate damage to the olfactory system, which is linked to the mechanism of action of this compound.

Q3: Is there quantitative data on how much these conditions affect this compound's action?

A3: Currently, there is no publicly available quantitative data from studies specifically designed to measure the impact of various nasal pathologies on the efficacy of this compound. The understanding of the impact is primarily derived from the mechanism of action of the drug and the exclusion criteria set for clinical trials. The local action of this compound means that its efficacy is dependent on direct contact with the nasal chemosensory mucosa.

Q4: How does allergic rhinitis, in general, affect the absorption of intranasal drugs?

A4: Allergic rhinitis can impact intranasally administered drugs in several ways:

  • Increased Mucus Production: The inflammatory response in allergic rhinitis leads to increased and more viscous mucus, which can trap the drug and prevent it from reaching the mucosal surface for absorption.

  • Reduced Mucociliary Clearance: While counterintuitive, the "conveyer belt" of mucociliary clearance can be impaired, leading to a longer residence time of the drug in the nasal cavity. However, the thickened mucus layer may still prevent effective absorption.

  • Nasal Congestion: Swelling of the nasal turbinates reduces the surface area available for drug deposition and absorption.

Studies on other intranasal drugs have shown varied effects. For instance, one study on a fentanyl nasal spray found that allergic rhinitis did not significantly affect its absorption, but the use of a decongestant (oxymetazoline) delayed absorption and reduced the maximum plasma concentration. Another study on a nicotine nasal spray found that a common cold/rhinitis slightly reduced the rate and extent of nicotine bioavailability.

Q5: What is the experimental protocol for assessing the impact of a condition like allergic rhinitis on an intranasal drug?

A5: A common experimental design to assess the impact of allergic rhinitis on the pharmacokinetics of an intranasal drug is a randomized, crossover study. An example of such a protocol is as follows:

  • Subject Selection: Recruit subjects with a known history of seasonal allergic rhinitis.

  • Allergen Challenge: Expose subjects to a specific pollen allergen in a controlled environmental exposure chamber to induce moderate rhinitis symptoms.

  • Study Arms: Each subject would typically participate in three phases in a randomized order with a washout period in between:

    • Control: Administer the intranasal drug under normal (no rhinitis) conditions.

    • Rhinitis: Administer the drug while the subject is symptomatic with allergic rhinitis.

    • Treated: Administer the drug while the subject is symptomatic but has also been treated with a decongestant.

  • Pharmacokinetic Sampling: Collect blood samples at various time points after drug administration in each phase to determine pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Data Analysis: Compare the pharmacokinetic profiles across the three conditions to determine the impact of rhinitis and its treatment on drug absorption.

Experimental Workflow for Assessing Rhinitis Impact:

Rhinitis_Impact_Workflow cluster_0 Phase 1: Subject Recruitment and Baseline cluster_1 Phase 2: Allergen Challenge and Dosing cluster_2 Phase 3: Data Collection and Analysis Recruit Recruit subjects with a history of allergic rhinitis Baseline Establish baseline pharmacokinetic profile (Control) Recruit->Baseline Challenge Induce rhinitis via allergen exposure Baseline->Challenge Dose_Rhinitis Administer this compound during active rhinitis Challenge->Dose_Rhinitis Collect_PK Collect pharmacokinetic samples Dose_Rhinitis->Collect_PK Analyze Compare pharmacokinetic profiles (Control vs. Rhinitis) Collect_PK->Analyze

Caption: Workflow for a clinical study on rhinitis impact.

Data Summary

As this compound is designed for local action with minimal to no systemic absorption, traditional pharmacokinetic data (Cmax, Tmax, AUC) are generally not reported or are below the limit of quantification in clinical studies. The primary outcome measures for this compound are typically clinical efficacy endpoints, such as changes in anxiety scores.

The following table summarizes the theoretical impact of nasal pathologies on the intended local action of this compound, as inferred from its mechanism and clinical trial designs.

Nasal ConditionPotential Impact on this compound Local ActionRationale
Allergic Rhinitis High Increased mucus and inflammation can create a barrier, preventing this compound from reaching chemosensory receptors.
Nasal Congestion High Physical obstruction of the nasal passages can lead to improper spray deposition and reduced contact with the target mucosa.
Nasal Polyps High Structural blockage and altered mucosal surface can significantly interfere with drug delivery.
Common Cold (Rhinitis) Moderate to High Similar to allergic rhinitis, increased mucus and inflammation can hinder the drug's access to its target sites.
Deviated Septum Low to Moderate Depending on the severity, it could alter airflow and spray distribution in one of the nasal passages.
Previous Nasal Surgery Variable Can alter nasal anatomy and mucosal health, potentially impacting drug deposition and action.

Fasedienol Nasal Spray Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the stability of fasedienol nasal spray formulations. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and stability testing of fasedienol nasal spray formulations.

Problem ID Observed Issue Potential Root Causes Recommended Actions & Investigations
FN-S-01 Decrease in Fasedienol Assay Over Time - Chemical Degradation: Fasedienol, having a steroidal backbone, may be susceptible to oxidation, hydrolysis, or isomerization, especially at non-optimal pH or in the presence of reactive excipients. - Adsorption: The active pharmaceutical ingredient (API) may adsorb onto the surfaces of the container closure system.- Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and pathways.[1][2] - pH Optimization: Evaluate the stability of the formulation across a pH range of 4.5 to 6.5, which is generally considered optimal for nasal sprays.[3] - Excipient Compatibility: Assess the compatibility of fasedienol with all formulation components, including preservatives and co-solvents. - Container Closure Evaluation: Test different materials for the primary packaging to minimize adsorption.
FN-S-02 Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies - Degradation Products: Formation of new chemical entities resulting from the degradation of fasedienol or excipients. - Leachables: Compounds migrating from the container closure system into the formulation. - Contamination: Introduction of foreign material during manufacturing or handling.- Peak Identification: Utilize mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the unknown peaks and elucidate their structures. - Leachables and Extractables Study: Perform a comprehensive study on the container closure system to identify potential leachables. - Review Manufacturing Process: Scrutinize the manufacturing and handling procedures to identify potential sources of contamination.
FN-S-03 Change in pH of the Formulation During Storage - Interaction with Container: The formulation may interact with the container material, causing a shift in pH. - Degradation: Degradation of fasedienol or excipients can lead to the formation of acidic or basic byproducts. - CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH of poorly buffered solutions.- Buffer Capacity: Evaluate and optimize the buffer system to ensure it has sufficient capacity to maintain the pH throughout the product's shelf life. - Container Material: Test alternative container materials that are more inert. - Headspace Analysis: Analyze the headspace of the container for any gases that might be influencing the pH.
FN-S-04 Changes in Viscosity of the Formulation - Polymer Degradation: If a viscosity-modifying polymer is used, it may degrade over time, leading to a decrease in viscosity. - Microbial Growth: Microbial contamination can alter the rheological properties of the formulation. - Interaction between Excipients: Interactions between charged polymers and other ionic species can affect viscosity.- Polymer Selection: Choose a stable and robust viscosity-modifying agent. Conduct stability studies on the polymer in the formulation. - Preservative Efficacy: Ensure the preservative system is effective throughout the shelf life of the product. - Zeta Potential Measurement: Measure the zeta potential to understand the electrostatic interactions within the formulation.
FN-S-05 Inconsistent Spray Characteristics (e.g., Droplet Size, Spray Pattern) on Stability - Changes in Formulation Properties: Alterations in viscosity or surface tension can impact spray performance. - Device Component Failure: Clogging of the actuator or degradation of pump components. - Formulation-Device Incompatibility: Interaction between the formulation and the device materials.- Monitor Physical Properties: Regularly test viscosity and surface tension during stability studies. - Device Performance Testing: Conduct thorough testing of the spray device throughout the stability study. - Material Compatibility: Ensure the materials of the nasal spray device are compatible with the formulation.

Frequently Asked Questions (FAQs)

Formulation Development & Excipients

  • Q1: What are the key formulation parameters to consider for the stability of a fasedienol nasal spray? A1: The critical formulation parameters include pH, viscosity, osmolality, and the choice of excipients. The pH should be maintained within a range that is both stable for the drug and comfortable for nasal administration, typically between 4.5 and 6.5.[3] Viscosity can impact the residence time in the nasal cavity and the spray characteristics. Osmolality should be adjusted for patient comfort and to potentially enhance absorption. The selection of appropriate buffers, preservatives, and co-solvents is crucial for overall stability.

  • Q2: What excipients are likely to be suitable for a fasedienol nasal spray formulation? A2: Based on publicly available information, a potential formulation for fasedienol nasal spray may include co-solvents like propylene glycol and ethanol, a surfactant such as polysorbate 80, and a preservative like benzalkonium chloride in an aqueous solution.[3] The final selection and concentration of excipients should be based on comprehensive compatibility and stability studies.

  • Q3: How can I prevent microbial contamination in my fasedienol nasal spray formulation? A3: For multi-dose nasal sprays, the inclusion of a preservative such as benzalkonium chloride (e.g., at 0.01% w/v) is a common practice to prevent microbial growth.[3] It is essential to perform preservative effectiveness testing (PET) according to pharmacopeial standards to ensure the chosen preservative is effective against a broad spectrum of microorganisms.

Stability Testing & Degradation

  • Q4: How should I design a stability study for a fasedienol nasal spray? A4: A comprehensive stability study should be conducted according to ICH guidelines. This involves storing the product in its final container closure system at various temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). The testing plan should include assays for fasedienol content, degradation products, pH, viscosity, spray characteristics, and microbial limits at specified time points.

  • Q5: What are the potential degradation pathways for fasedienol? A5: While specific degradation pathways for fasedienol are not publicly documented, its androstane steroid structure suggests potential susceptibility to oxidation, particularly at the hydroxyl group and any double bonds. Hydrolysis is another possible degradation route, which can be influenced by pH. Forced degradation studies are the most effective way to identify the actual degradation pathways.[1][2]

  • Q6: What is a "stability-indicating method," and why is it important? A6: A stability-indicating analytical method is a validated test that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For fasedienol, a stability-indicating HPLC method would be crucial to ensure that the measured decrease in the main peak area is due to actual degradation and not analytical artifacts.

Experimental Protocols

1. Protocol: Forced Degradation Study of Fasedienol Nasal Spray

  • Objective: To identify potential degradation pathways of fasedienol and to generate degradation products for the development and validation of a stability-indicating analytical method.

  • Methodology:

    • Sample Preparation: Prepare samples of the fasedienol nasal spray formulation and a solution of fasedienol in a suitable solvent.

    • Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH to the sample and heat at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% H2O2 to the sample and store at room temperature for 24 hours.

      • Thermal Degradation: Store the sample at 80°C for 48 hours.

      • Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines.

    • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector to observe any new peaks. If necessary, use LC-MS to identify the mass of the degradation products.

2. Protocol: Development and Validation of a Stability-Indicating HPLC Method for Fasedienol

  • Objective: To develop and validate a robust HPLC method for the quantification of fasedienol and its degradation products in the nasal spray formulation.

  • Methodology:

    • Chromatographic Conditions Development:

      • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Experiment with different ratios of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: Use a PDA detector to monitor the elution at a wavelength where fasedienol has maximum absorbance.

      • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve good resolution between the fasedienol peak and any degradation product peaks generated during the forced degradation study.

    • Method Validation (as per ICH Q2(R1) guidelines):

      • Specificity: Demonstrate that the method can distinguish fasedienol from its degradation products and excipients.

      • Linearity: Establish a linear relationship between the concentration of fasedienol and the detector response over a defined range.

      • Accuracy: Determine the closeness of the test results to the true value.

      • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of fasedienol that can be reliably detected and quantified.

      • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_formulation Formulation & Packaging cluster_storage Stability Storage cluster_evaluation Data Evaluation & Reporting Formulation Prepare Fasedienol Nasal Spray Batches Packaging Package in Final Container Closure System Formulation->Packaging LongTerm Long-Term Storage (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Packaging->Accelerated Assay Fasedienol Assay (HPLC) LongTerm->Assay T=0, 3, 6, 9, 12, 18, 24 mo Impurities Degradation Products (HPLC) LongTerm->Impurities T=0, 3, 6, 9, 12, 18, 24 mo PhysChem Physical-Chemical Tests (pH, Viscosity) LongTerm->PhysChem T=0, 3, 6, 9, 12, 18, 24 mo Spray Spray Characterization LongTerm->Spray T=0, 3, 6, 9, 12, 18, 24 mo Accelerated->Assay T=0, 3, 6 mo Accelerated->Impurities T=0, 3, 6 mo Accelerated->PhysChem T=0, 3, 6 mo Accelerated->Spray T=0, 3, 6 mo DataAnalysis Data Analysis & Trend Evaluation Report Stability Report & Shelf-Life Estimation DataAnalysis->Report

Caption: Workflow for a typical stability study of a nasal spray formulation.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (pH dependent) Fasedienol Fasedienol (Androsta-4,16-dien-3β-ol) OxidizedProduct1 Epoxide Formation (at C4-C5 or C16-C17) Fasedienol->OxidizedProduct1 [O] OxidizedProduct2 Hydroxylation (at allylic positions) Fasedienol->OxidizedProduct2 [O] Isomerization Isomerization (e.g., migration of double bond) Fasedienol->Isomerization H+ or OH-

Caption: Hypothetical degradation pathways for a steroid-like molecule like fasedienol.

References

Technical Support Center: Addressing Variability in Patient Response to Ph9ahb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ph94b (fasedienol). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation and clinical research.

Troubleshooting Guides for In Vitro & Preclinical Studies

Question: We are observing inconsistent results in our in vitro olfactory receptor (OR) activation assays with this compound. What are the potential causes and troubleshooting steps?

Answer: Inconsistent results in OR activation assays can stem from several factors related to the cells, the compound, and the assay itself. Here are some common issues and troubleshooting recommendations:

  • Cell Line Integrity and Receptor Expression:

    • Issue: Low or variable expression of the target olfactory receptor in the heterologous cell line (e.g., HEK293, Hana3A).

    • Troubleshooting:

      • Verify receptor expression levels using methods like immunofluorescence or western blotting.

      • Ensure the use of accessory proteins like Receptor-Transporting Proteins (RTP1 and RTP2) to promote proper cell-surface localization of the ORs.[1]

      • Perform regular cell line authentication and mycoplasma testing.

  • Assay-Specific Problems (Luciferase vs. Calcium Imaging):

    • Issue: Discrepancies between results from different functional assays.

    • Troubleshooting:

      • Be aware that luciferase reporter assays and calcium imaging can yield different results for the same OR-odorant pair.[2][3] This may be due to the activation of different downstream signaling pathways (e.g., cAMP vs. IP3).[3]

      • Optimize the timing of odorant exposure and signal measurement for each specific assay.[3]

  • Compound Preparation and Delivery:

    • Issue: Variability in the effective concentration of this compound reaching the receptors.

    • Troubleshooting:

      • As this compound is a neurosteroid, ensure its complete solubilization in the assay medium. The use of a carrier solvent like DMSO should be consistent across experiments, with appropriate vehicle controls.

      • For vapor-phase assays, ensure consistent and controlled delivery of the odorant to the cells.[4]

Question: Our team is trying to measure the indirect effects of this compound on GABAergic and glutamatergic signaling in neuronal cultures, but the results are not reproducible. What experimental factors should we consider?

Answer: Given that this compound is proposed to indirectly modulate central neural circuits, measuring its downstream effects on neurotransmitter systems requires careful experimental design.[5] Here are some factors to consider:

  • Appropriate Cell Models:

    • Issue: Using a cell model that does not adequately represent the complex neural circuitry involved.

    • Troubleshooting:

      • Consider using co-culture systems of different neuronal cell types or brain slice cultures to better mimic the in vivo environment.

      • Ensure that the chosen cell lines express the relevant downstream receptors that would be modulated by the neural circuits affected by this compound.

  • Measurement Techniques:

    • Issue: Lack of sensitivity or specificity in the chosen assay for measuring GABA and glutamate.

    • Troubleshooting:

      • For direct measurement of neurotransmitter release, high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is a sensitive method.[4][6]

      • Microdialysis can be used in animal models to sample extracellular fluid for neurotransmitter analysis.[4][6]

      • Proton magnetic resonance spectroscopy (MRS) is a non-invasive technique to measure glutamate and GABA concentrations in vivo.[7][8]

      • Electrophysiological techniques, such as patch-clamp recordings, can be used to measure changes in postsynaptic currents (EPSCs and IPSCs) to assess glutamatergic and GABAergic activity, respectively.[1]

  • Experimental Conditions:

    • Issue: Variability in culture conditions or stimulation protocols.

    • Troubleshooting:

      • Maintain consistent cell culture conditions, including media composition, pH, and temperature.

      • Standardize any stimulation protocols used to evoke neurotransmitter release.

Frequently Asked Questions (FAQs) on Clinical Response Variability

Question: Why were the outcomes of the PALISADE-1 and PALISADE-2 Phase 3 clinical trials for this compound in Social Anxiety Disorder (SAD) different?

Answer: The differing outcomes of the PALISADE-1 (which did not meet its primary endpoint) and PALISADE-2 (which was successful) trials highlight the complexities of clinical research and patient response variability.[9][10][11][12] While a definitive single reason has not been provided by the manufacturer, several factors could have contributed to these divergent results:

  • Placebo Response: The magnitude of the placebo response can vary significantly between trials and even between different sites within the same trial. A higher-than-expected placebo response in PALISADE-1 could have masked the therapeutic effect of this compound.

  • Patient Population Heterogeneity: Although both trials had similar inclusion criteria, subtle differences in the baseline characteristics of the enrolled patients could have influenced the outcomes.

  • Site-Specific Variability: Differences in how the public speaking challenge was administered or how the Subjective Units of Distress Scale (SUDS) was explained and rated across different clinical sites could have introduced variability.[13][14][15]

Question: What are the key patient-specific factors that could contribute to variability in response to intranasally administered this compound?

Answer: Several patient-specific factors can influence the efficacy of an intranasally delivered drug like this compound:

  • Nasal Anatomy and Physiology:

    • Individual variations in nasal cavity geometry can affect where the nasal spray is deposited.[16]

    • The natural nasal cycle of congestion and decongestion can impact the surface area available for drug absorption.[16]

    • Conditions such as allergic rhinitis, the common cold, or nasal polyps can alter mucus secretion and epithelial integrity, potentially affecting drug absorption.[17]

  • Genetic Factors:

    • Genetic polymorphisms in olfactory receptors could lead to differences in how individuals perceive and respond to this compound.[18][19][20] Variations in the genes encoding these receptors could alter binding affinity and subsequent signaling.

    • Polymorphisms in genes related to downstream signaling pathways or drug metabolism, although this compound has minimal systemic exposure, could theoretically play a role.[21][22]

  • Drug Administration Technique:

    • Improper administration of the nasal spray can lead to suboptimal deposition on the olfactory epithelium and increased clearance from the nasal cavity.

Question: How might the formulation and delivery device of this compound contribute to response variability?

Answer: The formulation and delivery device are critical for consistent drug delivery to the target site in the nasal cavity:

  • Formulation Properties:

    • The pH, viscosity, and osmolality of the nasal spray formulation can influence its retention time in the nasal cavity and its absorption across the nasal mucosa.[17]

    • The use of excipients, such as absorption enhancers, can also affect drug permeability.[17]

  • Delivery Device Characteristics:

    • The design of the nasal spray device determines the droplet size distribution and the spray plume geometry. These factors are crucial for targeting the olfactory region high in the nasal cavity and avoiding deposition in areas of high mucociliary clearance.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from PALISADE-1 and PALISADE-2 Clinical Trials

EndpointPALISADE-1 ResultPALISADE-2 Result
Primary Endpoint
Change from Baseline in SUDSDid not achieve statistical significance vs. placebo.[10]Statistically significant improvement vs. placebo (p=0.015).[11][12]
Secondary Endpoint
CGI-I Responder RateNot reported as statistically significant.Statistically significant difference vs. placebo (p=0.033).[11]
Exploratory Endpoint
PGI-C Responder RateNot reported as statistically significant.Statistically significant difference vs. placebo (p=0.003).[11]

SUDS: Subjective Units of Distress Scale; CGI-I: Clinical Global Impression of Improvement; PGI-C: Patient Global Impression of Change.

Experimental Protocols & Methodologies

Methodology 1: In Vitro Olfactory Receptor Activation Assay

A common method to assess the activation of a specific olfactory receptor by a ligand like this compound is a luciferase reporter gene assay in a heterologous cell system (e.g., Hana3A or HEK293 cells).

  • Cell Culture and Transfection:

    • Hana3A cells, which are derived from HEK293 cells and stably express RTP1, RTP2, and Gαolf, are cultured in MEM supplemented with 10% FBS and antibiotics.

    • Cells are transiently transfected with a plasmid containing the gene for the human olfactory receptor of interest and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.

  • Compound Preparation and Application:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the assay medium.

    • The diluted this compound solution (or vehicle control) is added to the transfected cells.

  • Signal Detection and Analysis:

    • After a specified incubation period, a luciferase substrate is added to the cells.

    • The resulting luminescence, which is proportional to the level of cAMP produced upon receptor activation, is measured using a luminometer.

    • Data are typically normalized to the response of a known agonist or a positive control.

Methodology 2: Measurement of Neurosteroid Synthesis

To investigate whether a particular intervention alters the synthesis of endogenous neurosteroids, tissue samples (e.g., from brain regions or adrenal glands) can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Tissue Homogenization and Extraction:

    • The tissue of interest is homogenized in a suitable buffer.

    • Steroids are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).[23]

  • Purification and Derivatization:

    • The extracted steroids are purified using HPLC.[23]

    • The purified steroids are then derivatized (e.g., with heptafluorobutyric acid anhydride) to enhance their volatility and detection by GC-MS.[23]

  • Quantification:

    • The derivatized samples are injected into a GC-MS system.

    • The amount of each neurosteroid is quantified by comparing its peak area to that of a known amount of an internal standard.[23]

Visualizations

Ph94b_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound (Fasedienol) Nasal Spray OR Chemosensory Receptors on Olfactory Neurons This compound->OR Binds to OB Olfactory Bulb OR->OB Activates Amygdala Limbic Amygdala OB->Amygdala Neural Connection Anxiety_Response Fear & Anxiety Response Amygdala->Anxiety_Response Modulates

Caption: Proposed signaling pathway of intranasally administered this compound.

OR_Activation_Workflow start Start transfect Transfect cells with OR and reporter plasmids start->transfect incubate1 Incubate cells transfect->incubate1 add_compound Add this compound or vehicle control incubate1->add_compound incubate2 Incubate with compound add_compound->incubate2 add_substrate Add luciferase substrate incubate2->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro olfactory receptor activation assay.

References

Ethical Considerations in Clinical Trials of Novel Anxiolytics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the ethical considerations in clinical trials of novel anxiolytics.

Section 1: Informed Consent in Populations with Anxiety

FAQ: How can we ensure truly informed consent from participants who may have impaired decision-making capacity due to severe anxiety?

Answer: Ensuring informed consent in individuals with severe anxiety requires a multi-faceted approach. The core components of informed consent are information disclosure, voluntariness, and decision-making capacity.[1] Researchers should presume that a potential participant has the capacity to consent unless there is evidence to the contrary.[2][3]

Troubleshooting Guide:

  • Enhanced Consent Procedures: Standard consent forms may not be sufficient. Consider using simplified language, multimedia presentations, and allowing ample time for questions.[4]

  • Assess Capacity to Consent: If there are concerns about a participant's decision-making capacity, a formal assessment may be necessary. This can be done by a qualified investigator or an independent assessor, especially in studies with more than minimal risk.[5] Validated tools like the MacArthur Competence Assessment Tool for Clinical Research (MacCAT-CR) can be utilized.[5]

  • Involve a Legally Authorized Representative (LAR): If a participant is deemed to lack the capacity to consent, their LAR can provide consent on their behalf.[6] However, the participant's assent should still be sought, and their dissent should be respected.[6]

  • Ongoing Consent: Consent should be viewed as an ongoing process, not a one-time event. Re-evaluate a participant's understanding and willingness to continue throughout the trial, especially if their clinical status changes.

Section 2: Placebo Controls and Blinding

FAQ: Is it ethical to use a placebo control in a clinical trial for a novel anxiolytic when effective treatments already exist?

Answer: The use of placebo controls in psychiatric research is a subject of ethical debate.[7][8] However, it is often considered ethically acceptable under specific circumstances, particularly in the study of depression and anxiety where placebo response can be high.[9] The World Medical Association's Declaration of Helsinki allows for placebo use where scientifically and methodologically necessary to determine a treatment's efficacy or safety.[9]

Troubleshooting Guide:

  • Scientific Justification: The protocol must provide a strong scientific rationale for the necessity of a placebo control group. This is often because a new drug that appears equivalent to a standard treatment in an active-controlled trial might not be any more effective than a placebo.[8]

  • Minimizing Risk: Implement measures to minimize risks for participants in the placebo group. This includes having clear criteria for withdrawal from the study if their condition worsens and ensuring they have access to effective treatment after the trial.[7]

  • Informed Consent: The informed consent process must explicitly state the probability of being assigned to the placebo group and the potential risks of not receiving active treatment.[10]

Data Presentation: Placebo Response Rates in Anxiolytic Trials

Study/AnalysisPopulationKey Finding
Systematic Review & Meta-AnalysisGeneralized Anxiety Disorder (GAD)The mean placebo response in 63 GAD trials was a 38% improvement on the Hamilton Anxiety Scale (HAM-A).[11]
Systematic Review & Meta-AnalysisMultiple Psychiatric DisordersGAD and Major Depressive Disorder (MDD) showed the largest placebo response effect sizes among nine psychiatric disorders studied.[12][13]

FAQ: What are the procedures for emergency unblinding of a participant's treatment assignment?

Answer: Emergency unblinding should only occur when knowledge of the treatment allocation is essential for the participant's immediate medical care or for safety reasons.[14][15][16] The process for emergency unblinding must be clearly defined in the study protocol.[14]

Experimental Protocol: Emergency Unblinding

  • Initiation: The request for unblinding is typically initiated by the site's Principal Investigator (PI) when a serious adverse event occurs and knowing the treatment is necessary for patient management.[15]

  • Notification: The PI or designated research personnel notifies the sponsor or the entity holding the randomization codes (e.g., pharmacy, data manager) as soon as possible.[15]

  • Disclosure: The unblinding process should ideally reveal the treatment for only one participant at a time.[14] The information should be disclosed directly to the participant's healthcare provider if possible, without revealing it to other site staff unless necessary.[14]

  • Documentation: The reason for unblinding must be thoroughly documented in the participant's source documents and the Case Report Form (CRF).[15]

  • Continued Participation: If a participant is unblinded, they should be given the option to continue in the trial unless it is medically contraindicated.[14]

Section 3: Participant Safety and Adverse Event Management

FAQ: How should we manage participants who are at an elevated risk for suicide?

Answer: Including participants at risk for suicide in clinical trials is crucial for developing effective treatments, but it requires robust safety and ethical protocols.[17][18]

Troubleshooting Guide:

  • Comprehensive Safety Plan: Develop a clear protocol for monitoring, assessing, and managing suicidal ideation and behavior. This may include regular suicide risk assessments and safety planning.[17][19]

  • Informed Consent: The informed consent process should clearly outline the procedures for managing suicide risk, including any limits to confidentiality if there is a concern of imminent harm.[17]

  • Staff Training: Ensure all research staff are adequately trained to recognize and respond to emergent suicide risk.[20]

  • Collaboration with IRBs: Engage in early discussions with Institutional Review Boards (IRBs) to address their potential concerns and ensure the study protocol has effective clinical monitoring and safety plans.[17]

FAQ: What is the protocol for managing and reporting adverse events?

Answer: The Principal Investigator is responsible for monitoring, assessing, recording, and reporting all adverse events (AEs).[21]

Experimental Protocol: Adverse Event Management

  • Identification and Evaluation: All untoward medical occurrences in a participant should be identified and evaluated, regardless of whether they are considered related to the study drug.[20] This includes worsening of pre-existing conditions.[21]

  • Documentation: Record all relevant information about the AE in the participant's source documents and the electronic case report form (eCRF).[21]

  • Assessment of Seriousness and Causality: The investigator must assess the severity of the AE and determine if there is a reasonable possibility that it was caused by the investigational product.[20] An AE is considered "serious" if it results in death, is life-threatening, requires hospitalization, or causes significant disability.[21]

  • Reporting: Serious and unexpected adverse reactions must be reported to the sponsor and regulatory agencies within specified timelines.

Visualization: Decision-Making Workflow for Adverse Event Management

adverse_event_workflow start Adverse Event Occurs assess_severity Assess Severity start->assess_severity is_serious Is the event serious? assess_severity->is_serious assess_causality Assess Causality is_related Is it related to the study drug? assess_causality->is_related is_serious->assess_causality Yes document_in_crf Document in CRF is_serious->document_in_crf No report_to_sponsor Report to Sponsor is_related->report_to_sponsor Yes is_related->document_in_crf No report_to_sponsor->document_in_crf end_process Process Complete document_in_crf->end_process

Caption: Workflow for managing and reporting adverse events in a clinical trial.

Section 4: Vulnerable Populations and Equitable Representation

FAQ: What are our ethical obligations when recruiting participants from vulnerable populations?

Answer: Vulnerable populations are groups of individuals who may be more susceptible to coercion or undue influence.[22] This can include individuals with severe mental illness, minors, or those from socially or economically disadvantaged backgrounds.[19][22] Researchers have an ethical obligation to provide additional protections for these individuals.[23]

Troubleshooting Guide:

  • Justification for Inclusion: The inclusion of vulnerable populations must be scientifically justified and the research should aim to benefit that population.[24]

  • Avoid Exploitation: Ensure that vulnerable individuals are not chosen as a convenience sample.[24]

  • Enhanced Safeguards: Implement additional safeguards to protect the rights and welfare of vulnerable participants. This may include more intensive informed consent processes or the involvement of a participant advocate.

  • Community Engagement: When conducting research with specific communities, it is important to engage with community leaders and members to ensure the research is culturally sensitive and addresses their needs.[22]

Data Presentation: Demographic Representation in Anxiety Disorder Trials

Study/AnalysisPopulationKey Finding
Systematic Review (1993-2023)U.S. Randomized Controlled Trials for Anxiety-Related DisordersWhite and female participants were overrepresented compared to the U.S. population. Variables such as disability status, sexual orientation, and religious identification were consistently ignored.[25]
Systematic ReviewU.S. Randomized Controlled Trials for Anxiety-Related DisordersThe quality of reporting on sociodemographic variables was generally poor.[25][26]

Visualization: Logical Relationship of Ethical Principles in Research

ethical_principles respect_for_persons Respect for Persons informed_consent Informed Consent respect_for_persons->informed_consent protection_of_vulnerable Protection of Vulnerable Populations respect_for_persons->protection_of_vulnerable beneficence Beneficence risk_benefit_assessment Favorable Risk-Benefit Assessment beneficence->risk_benefit_assessment justice Justice equitable_selection Equitable Selection of Participants justice->equitable_selection

Caption: Core ethical principles guiding clinical research.

References

Technical Support Center: Enhancing Nose-to-Brain Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance nose-to-brain drug delivery.

Troubleshooting Guides

Issue 1: Low Drug Concentration in the Brain

Potential Cause Troubleshooting Step Expected Outcome
Rapid Mucociliary Clearance Incorporate mucoadhesive agents (e.g., chitosan, carbopol) into the formulation.[1][2][3] Optimize the viscosity of the formulation; gels may show better retention than solutions.[4][5]Increased residence time of the formulation in the nasal cavity, allowing for greater drug absorption.[4][6]
Enzymatic Degradation in the Nasal Cavity Co-administer enzyme inhibitors or modify the drug to be less susceptible to degradation. Encapsulate the drug in nanocarriers (e.g., liposomes, nanoparticles) to protect it from enzymatic activity.[7][8]Reduced drug degradation and increased amount of active drug available for absorption.
Poor Permeation Across the Nasal Mucosa Include permeation enhancers (e.g., cyclodextrins, surfactants) in the formulation.[2][6] Optimize the drug's lipophilicity; moderately lipophilic drugs often show better permeation.[6]Enhanced transport of the drug across the nasal epithelial barrier.
Inefficient Targeting to the Olfactory Region Utilize specialized delivery devices designed for targeted olfactory deposition.[6][9] Control administration parameters such as droplet size (1-10 µm) and flow rate (5-20 L/min).[4]Increased deposition of the formulation in the olfactory region, the primary site for nose-to-brain transport.[5][8]
Systemic Absorption and First-Pass Metabolism Formulate the drug to favor direct transport pathways (olfactory and trigeminal nerves) over systemic absorption. This can be influenced by particle size and surface charge of nanocarriers.Minimized systemic exposure and avoidance of hepatic first-pass metabolism, leading to higher brain bioavailability.[1][7][10]

Issue 2: High Variability in Experimental Results

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Administration Technique Standardize the administration protocol, including the animal's head position and the volume administered.[11] Utilize a pipette-based method or reverse cannulation for more controlled delivery in animal models.[12]Reduced variability between subjects and experiments, leading to more reliable data.
Animal Model Differences Be aware of the anatomical and physiological differences between animal models and humans, particularly the surface area of the olfactory epithelium.[4][13] Select the most appropriate animal model for the research question (e.g., rodents for initial screening, larger animals for pharmacokinetic studies).[13]More translatable results to human applications.
Inaccurate Quantification of Brain Drug Levels Use sensitive and validated analytical methods like LC-MS/MS for accurate drug quantification. When using radiolabeled compounds, be mindful that this method may not distinguish between the parent drug and its metabolites.[14]Reliable and accurate measurement of drug concentrations in different brain regions.
Formulation Instability Conduct stability studies of the formulation under relevant storage and experimental conditions.[6] Ensure the formulation's pH is maintained between 4.5 and 6.5 to avoid mucosal irritation and ensure stability.[15]Consistent formulation properties throughout the experiment, leading to reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for nose-to-brain drug delivery?

A1: The primary pathways for direct nose-to-brain drug delivery are the olfactory and trigeminal nerve pathways, which bypass the blood-brain barrier (BBB).[1][16][17][18] Drugs can be transported intracellularly via axonal transport or extracellularly through perineural spaces.[18][19][20] A portion of the drug may also be absorbed systemically through the highly vascularized nasal mucosa and then cross the BBB to enter the brain.[21]

Q2: How can I enhance the retention time of my formulation in the nasal cavity?

A2: To increase retention time and counteract rapid mucociliary clearance, you can incorporate mucoadhesive polymers like chitosan or use in situ gelling systems.[1][22] These strategies increase the viscosity of the formulation upon contact with the nasal mucosa, prolonging its residence time.[4]

Q3: What role do nanocarriers play in nose-to-brain delivery?

A3: Nanocarriers, such as nanoparticles, liposomes, and nanoemulsions, can significantly enhance nose-to-brain drug delivery.[1][23] They can protect the encapsulated drug from enzymatic degradation, improve its solubility, and facilitate its transport across the nasal epithelium.[7][8] Furthermore, the surface properties of nanocarriers can be modified to target specific receptors and enhance uptake.[24]

Q4: What are the critical physicochemical properties of a drug for successful nose-to-brain delivery?

A4: Key physicochemical properties include molecular weight, lipophilicity, and solubility.[6] Generally, smaller molecules with moderate lipophilicity exhibit better permeability across the nasal mucosa.[6] However, formulation strategies can be employed to deliver larger molecules like peptides and proteins.[6]

Q5: Which experimental models are suitable for evaluating nose-to-brain drug delivery?

A5: A combination of in vitro, ex vivo, and in vivo models is typically used.[25][26][27]

  • In vitro models: Use cell cultures (e.g., primary human nasal epithelial cells) to study permeability and transport mechanisms.[26][28]

  • Ex vivo models: Employ excised animal nasal mucosa in diffusion chambers (e.g., Franz cells) to assess drug permeation.[28]

  • In vivo models: Animal models (e.g., rodents, rabbits, dogs) are crucial for pharmacokinetic studies and to evaluate overall brain targeting efficiency.[13]

Q6: How are Drug Targeting Efficiency (%DTE) and Direct Transport Percentage (%DTP) calculated?

A6: These parameters are calculated to quantify the effectiveness of nose-to-brain delivery compared to systemic administration.[2][29]

  • %DTE is a measure of drug accumulation in the brain following intranasal administration relative to systemic administration.[30]

  • %DTP represents the percentage of the drug that enters the brain directly from the nose, bypassing the systemic circulation.[30]

These calculations require measuring the area under the concentration-time curve (AUC) in the brain and plasma after both intranasal and intravenous administration.

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Nose-to-Brain Delivery

Formulation StrategyKey AdvantagesReported Brain Bioavailability Enhancement (Example)Key Challenges
Drug Solution Simple to prepare.Varies widely depending on the drug's properties.Rapid clearance, low permeation for many drugs.[2]
Nanoparticles (e.g., PLGA, Chitosan) Protects drug from degradation, can be surface-modified for targeting, sustained release.[16][24]5.69 µg in the brain for rosmarinic acid-loaded SLNs vs. intravenous administration.[24]Formulation complexity, potential for toxicity.
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.Enhanced brain deposition and prolonged release (up to 96 h).[31]Stability issues, manufacturing scale-up.
Nanoemulsions High drug loading capacity, enhanced permeation.1.68-fold increase in brain permeation efficiency.[31]Formulation stability, potential for mucosal irritation.
In Situ Gels Prolonged residence time, ease of administration.[22]Can significantly increase drug absorption by overcoming mucociliary clearance.Precise control of gelation temperature and time.
Mucoadhesive Formulations Increased contact time with the nasal mucosa.[3]Up to two-fold increase in brain uptake.[4]Potential for mucosal irritation with some polymers.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Nose-to-Brain Drug Delivery in Rats

  • Animal Preparation: Anesthetize male Wistar rats (200-250g) with an appropriate anesthetic (e.g., isoflurane).

  • Drug Administration:

    • Intranasal (IN) Group: Administer the drug formulation (e.g., 10 µL per nostril) using a micropipette or a specialized nasal delivery device.

    • Intravenous (IV) Group: Administer the drug solution via the tail vein as a control for systemic circulation.

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via the retro-orbital plexus.

  • Brain Tissue Harvesting: Following blood collection at the final time point, perfuse the animals with saline to remove blood from the brain. Euthanize the animals and carefully dissect the brain. The brain can be further dissected into specific regions (e.g., olfactory bulb, cerebrum, cerebellum) if required.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer. Extract the drug from plasma and brain homogenates using an appropriate solvent.

  • Drug Quantification: Analyze the drug concentration in the processed samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax for both plasma and brain. Determine the %DTE and %DTP to evaluate the efficiency of nose-to-brain transport.

Protocol 2: Ex Vivo Permeation Study Using Sheep Nasal Mucosa

  • Tissue Preparation: Obtain fresh sheep nasal mucosa from a local abattoir. Carefully separate the mucosa from the underlying cartilage and bone.

  • Franz Diffusion Cell Setup: Mount the excised nasal mucosa between the donor and receptor compartments of a Franz diffusion cell, with the mucosal side facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.

  • Formulation Application: Apply the drug formulation to the mucosal surface in the donor compartment.

  • Sample Collection: At specific time intervals, withdraw aliquots from the receptor compartment and replace them with fresh buffer.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeability coefficient.

Visualizations

Nose_to_Brain_Pathways cluster_nasal_cavity Nasal Cavity cluster_brain Brain Nasal Administration Nasal Administration Olfactory Mucosa Olfactory Mucosa Nasal Administration->Olfactory Mucosa Respiratory Mucosa Respiratory Mucosa Nasal Administration->Respiratory Mucosa Brain Brain Olfactory Mucosa->Brain Olfactory & Trigeminal Nerve Pathways (Direct Transport) Systemic Circulation Systemic Circulation Respiratory Mucosa->Systemic Circulation Absorption Blood-Brain Barrier Blood-Brain Barrier Systemic Circulation->Blood-Brain Barrier Blood-Brain Barrier->Brain Crossing

Caption: Major pathways for drug delivery from the nasal cavity to the brain.

Experimental_Workflow Formulation Development Formulation Development In Vitro/Ex Vivo Studies In Vitro/Ex Vivo Studies Formulation Development->In Vitro/Ex Vivo Studies Permeation & Stability In Vivo Animal Studies In Vivo Animal Studies In Vitro/Ex Vivo Studies->In Vivo Animal Studies Candidate Selection Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Animal Studies->Pharmacokinetic Analysis Brain & Plasma Samples Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Pharmacokinetic Analysis->Efficacy & Toxicity Assessment DTE & DTP Calculation

Caption: A typical experimental workflow for developing and evaluating nose-to-brain drug delivery systems.

References

Validation & Comparative

A Comparative Analysis of PH94B and Benzodiazepines for Acute Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anxiolytic therapeutics is evolving, with a growing demand for rapid-acting treatments for acute anxiety that offer a favorable safety profile, particularly in comparison to traditional benzodiazepines. This guide provides a detailed, data-driven comparison of PH94B (fasedienol), an investigational neuroactive steroid nasal spray, and the established class of benzodiazepines for the management of acute anxiety.

Executive Summary

This compound presents a novel mechanism of action, delivering rapid anxiolytic effects through a peripherally-acting, non-systemic pathway. This stands in stark contrast to benzodiazepines, which exert their effects via central nervous system depression through the potentiation of GABA-A receptors. Clinical trial data for this compound in social anxiety disorder (SAD) suggest a promising efficacy and safety profile, though with some variability in outcomes across studies. Benzodiazepines are a well-established, effective class of drugs for acute anxiety but are associated with significant side effects, including sedation, cognitive impairment, and a high potential for dependence and abuse.

Mechanism of Action

This compound: A Novel Peripheral Approach

This compound is a first-in-class, odorless, rapid-onset investigational pherine nasal spray.[1] Its proposed mechanism of action is fundamentally different from all currently approved anti-anxiety medications.[1] Administered intranasally in microgram doses, this compound is believed to bind to chemosensory receptors in the nasal passages. This binding activates neural circuits that extend to the amygdala, a key brain region involved in processing fear and anxiety, leading to a rapid reduction in anxiety symptoms without requiring systemic absorption or direct action on the central nervous system.[2][3] Preclinical data suggest that this compound does not directly activate GABA-A receptors, the primary target of benzodiazepines. Studies in rats have shown that a single intranasal dose of this compound is largely confined to the nasal passages with minimal or undetectable levels in the central nervous system.[4]

Benzodiazepines: Central Nervous System Depression

Benzodiazepines are positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[5][6] GABA is the primary inhibitory neurotransmitter in the brain.[5] Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the effect of GABA.[7] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire.[5] This widespread neuronal inhibition results in the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this drug class.[8]

Signaling Pathway Diagrams

PH94B_Mechanism_of_Action cluster_nasal_passage Nasal Passage cluster_brain Brain This compound (Nasal Spray) This compound (Nasal Spray) Chemosensory Receptors Chemosensory Receptors This compound (Nasal Spray)->Chemosensory Receptors Olfactory Bulb Olfactory Bulb Chemosensory Receptors->Olfactory Bulb Amygdala Amygdala Olfactory Bulb->Amygdala Neural Circuit Modulation Anxiolytic Effect Anxiolytic Effect Amygdala->Anxiolytic Effect

Caption: Proposed Signaling Pathway of this compound. (Max Width: 760px)

Benzodiazepine_Mechanism_of_Action cluster_postsynaptic_neuron Postsynaptic Neuron GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA-A Receptor Binds (Allosteric Site) Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Increased Cl- Influx Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anxiolytic Effect Anxiolytic Effect Reduced Neuronal Excitability->Anxiolytic Effect

Caption: Mechanism of Action of Benzodiazepines. (Max Width: 760px)

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and benzodiazepines for acute anxiety are not yet available. The primary efficacy data for this compound comes from clinical trials in patients with Social Anxiety Disorder (SAD), often using a public speaking challenge to induce anxiety. The primary outcome measure in these trials is the Subjective Units of Distress Scale (SUDS), a self-rated scale from 0 (no anxiety) to 100 (most severe anxiety).

This compound Clinical Trial Data

The clinical development of this compound has seen mixed results in its Phase 3 program.

  • PALISADE-1 Trial: This Phase 3 trial did not meet its primary endpoint, showing no statistically significant difference in the change from baseline in SUDS score compared to placebo during a public speaking challenge.[6][7]

  • PALISADE-2 Trial: In contrast, the PALISADE-2 Phase 3 trial met its primary and secondary endpoints.[9] Patients treated with this compound showed a statistically significant greater reduction in their SUDS score compared to placebo.[10] A higher proportion of patients in the this compound group were also rated as "very much" or "much" improved by clinicians.[10]

This compound PALISADE-2 Trial Results This compound (n=70) Placebo (n=71) p-value
Mean Change in SUDS Score -13.8[10]-8.0[10]0.015[10]
CGI-I Responders 37.7%[10]21.4%[10]0.033[10]
Patients with ≥20-point SUDS Improvement 35.7%[8]18.6%[8]0.020[8]

CGI-I: Clinical Global Impression of Improvement

Benzodiazepine Efficacy

Benzodiazepines have a long history of use and demonstrated efficacy in treating acute anxiety. Clinical studies have shown that benzodiazepines, such as diazepam and alprazolam, are superior to placebo in reducing anxiety symptoms.[11][12][13] For instance, studies using a simulated public speaking model have demonstrated a dose-related anxiolytic effect of diazepam on subjective anxiety.[14] In a study on patients with social anxiety, diazepam preference was significantly higher than placebo under public speaking conditions, with subjective reports indicating reduced anxiety during the speech.[15]

Experimental Protocols

This compound PALISADE Clinical Trial Workflow

The PALISADE trials for this compound employed a standardized public speaking challenge to induce anxiety in participants with Social Anxiety Disorder.

PALISADE_Trial_Workflow Screening Screening Baseline Visit (Visit 2) Baseline Visit (Visit 2) Screening->Baseline Visit (Visit 2) Public Speaking Challenge 1 Public Speaking Challenge 1 Baseline Visit (Visit 2)->Public Speaking Challenge 1 All receive placebo SUDS Measurement 1 SUDS Measurement 1 Public Speaking Challenge 1->SUDS Measurement 1 Randomization Randomization SUDS Measurement 1->Randomization If SUDS ≥ 70 Treatment Visit (Visit 3) Treatment Visit (Visit 3) Randomization->Treatment Visit (Visit 3) Drug Administration Drug Administration Treatment Visit (Visit 3)->Drug Administration This compound or Placebo Public Speaking Challenge 2 Public Speaking Challenge 2 Drug Administration->Public Speaking Challenge 2 SUDS Measurement 2 SUDS Measurement 2 Public Speaking Challenge 2->SUDS Measurement 2 Efficacy Analysis Efficacy Analysis SUDS Measurement 2->Efficacy Analysis

Caption: Experimental Workflow of the PALISADE Trials. (Max Width: 760px)

Key Methodological Points of the PALISADE-2 Trial: [5]

  • Study Design: Multi-center, randomized, double-blind, placebo-controlled.

  • Participants: Adults with a diagnosis of Social Anxiety Disorder.

  • Procedure:

    • Screening Visit (Visit 1): Initial assessment and diagnosis confirmation.

    • Baseline Visit (Visit 2): All participants received a placebo nasal spray before a 5-minute public speaking challenge. SUDS scores were recorded.

    • Treatment Visit (Visit 3): Participants who experienced significant distress (SUDS ≥ 70) at the baseline visit were randomized to receive either this compound (3.2 µg) or a placebo nasal spray before a second 5-minute public speaking challenge. SUDS scores were again recorded.

  • Primary Endpoint: The difference in the mean change in SUDS score from the baseline challenge to the treatment challenge between the this compound and placebo groups.

Pharmacokinetics and Safety

Feature This compound Benzodiazepines
Administration Intranasal SprayOral, Intravenous, Intramuscular, Sublingual[3]
Onset of Action ~15 minutes[4]Fast to Intermediate (e.g., Diazepam, Alprazolam)[16]
Systemic Exposure Minimal to none required for effect[4][17]Systemic absorption is required for CNS effect[3]
Metabolism Localized in nasal passages[17]Hepatic metabolism, some with active metabolites[2]
Common Side Effects Similar to placebo, no sedation reported[7]Drowsiness, dizziness, cognitive impairment, ataxia[11][18]
Dependence/Abuse Potential Not observed in clinical trials[5]High potential for tolerance, dependence, and withdrawal [ ]
This compound Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[7] Adverse events have been reported to be similar to placebo, with no reports of severe or serious adverse events.[7] Notably, this compound has not been associated with sedative effects, a common and often debilitating side effect of benzodiazepines. [ ]

Benzodiazepine Safety and Tolerability

While effective, benzodiazepines are associated with a range of side effects that can impact daily functioning. These include sedation, drowsiness, dizziness, and cognitive and memory impairment.[11][18] Long-term use is limited by the development of tolerance, physical dependence, and a withdrawal syndrome upon discontinuation. [ ] This class of drugs also carries a significant risk for misuse and abuse.

Conclusion

This compound and benzodiazepines represent two distinct approaches to the management of acute anxiety. This compound, with its novel, peripherally-acting mechanism and favorable safety profile, holds the potential to be a transformative, as-needed treatment, particularly for performance-related anxiety, should it gain regulatory approval. However, the inconsistent results from its Phase 3 program highlight the need for further research to confirm its efficacy.

Benzodiazepines remain a potent and rapid-acting option for acute anxiety. Their utility, however, is significantly limited by their side effect profile and the substantial risks of tolerance, dependence, and abuse. For drug development professionals, the journey of this compound underscores the ongoing search for anxiolytics that can match the efficacy of benzodiazepines without their considerable drawbacks. The development of peripherally-acting, non-systemic treatments like this compound could pave the way for a new generation of safer anxiolytic therapies.

References

Fasedienol vs. Existing Treatments for Social Anxiety Disorder: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel pherine-based therapeutic, fasedienol, with established first-line and second-line treatments for Social Anxiety Disorder (SAD). The comparative analysis is based on available clinical trial data, focusing on efficacy, mechanism of action, and experimental design.

Executive Summary

Fasedienol, a first-in-class, rapid-onset pherine nasal spray, presents a novel mechanism of action for the acute treatment of SAD, differing fundamentally from existing therapies.[1][2][3][4][5] Clinical trial data from the PALISADE-2 study demonstrate its efficacy in reducing anxiety during performance-based challenges.[1][6][7][8][9][10] Established treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and benzodiazepines, have proven efficacy in managing generalized SAD symptoms over a longer duration, primarily assessed by the Liebowitz Social Anxiety Scale (LSAS).[11][12][13] This guide offers a detailed comparison of these therapeutic approaches to inform research and development in the field of anxiety disorders.

Efficacy Comparison

The following tables summarize the quantitative efficacy data from clinical trials of fasedienol and existing SAD treatments. It is important to note the differences in primary endpoints and study designs when comparing these treatments. Fasedienol's efficacy has been primarily evaluated in the context of acute anxiety provocation (e.g., a public speaking challenge) using the Subjective Units of Distress Scale (SUDS), while traditional treatments are typically assessed over several weeks using the LSAS.

Table 1: Fasedienol Efficacy Data (PALISADE-2 Trial)

Efficacy EndpointFasedienolPlacebop-value
Mean Change in SUDS -13.8[1][6][8][9]-8.0[1][6][8][9]0.015[1][6][8][9]
CGI-I Responders 37.7%[1][7]21.4%[1][7]0.033[1][7]
PGI-C Responders 40.6%[1][7]18.6%[1][7]0.003[1][7]

Table 2: Comparative Efficacy of Existing SAD Treatments (LSAS)

Treatment ClassDrugMean LSAS Reduction from BaselineResponder Rate (CGI-I)Study Duration
SSRI Paroxetine-29.4[3]65.7%[3]12 Weeks
Sertraline-31.046.8%12 Weeks
SNRI Venlafaxine ERNot explicitly stated, but significantly greater than placebo[4][14][15]58.6%[9]12 Weeks
Benzodiazepine ClonazepamSignificant improvement over placeboNot explicitly stated8 Weeks

Note: Direct comparison of LSAS reduction for fasedienol with these agents is challenging due to different study designs. An open-label study of fasedienol showed a mean LSAS reduction of 24 points at 3 months.[16][17]

Mechanism of Action and Signaling Pathways

The therapeutic approaches of fasedienol and existing SAD treatments are distinguished by their unique mechanisms of action and the signaling pathways they modulate.

Fasedienol: A Novel Pherine-Based Approach

Fasedienol is a synthetic neuroactive steroid, or pherine, administered intranasally.[7][18] Its proposed mechanism of action does not involve systemic absorption or direct action on the central nervous system.[4] Instead, it is thought to bind to chemosensory receptors in the nasal cavity, which in turn activate neural circuits connecting the olfactory bulb to the amygdala.[3][4] This activation is believed to indirectly modulate GABAergic signaling in the amygdala, leading to a rapid reduction in anxiety symptoms.

Fasedienol_Pathway Fasedienol Fasedienol (intranasal) NasalChemosensory Nasal Chemosensory Receptors Fasedienol->NasalChemosensory OlfactoryBulb Olfactory Bulb NasalChemosensory->OlfactoryBulb Neural Signal Amygdala Amygdala OlfactoryBulb->Amygdala Neural Circuit Activation GABA Modulation of GABAergic Signaling Amygdala->GABA AnxietyReduction Anxiety Reduction GABA->AnxietyReduction

Fasedienol's Proposed Mechanism of Action
SSRIs and SNRIs: Targeting Serotonergic and Noradrenergic Systems

SSRIs and SNRIs are first-line treatments for SAD that act by increasing the extracellular levels of serotonin and, in the case of SNRIs, norepinephrine. They achieve this by blocking the reuptake of these neurotransmitters from the synaptic cleft. The resulting enhancement of serotonergic and noradrenergic neurotransmission in brain regions implicated in anxiety, such as the amygdala and prefrontal cortex, is thought to mediate their anxiolytic effects.

SSRI_SNRI_Pathway SSRI_SNRI SSRI / SNRI SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters SSRI_SNRI->SERT_NET Blockade SynapticCleft Increased Synaptic Serotonin/Norepinephrine PostsynapticReceptors Postsynaptic Receptor Activation SynapticCleft->PostsynapticReceptors DownstreamSignaling Downstream Signaling Cascades PostsynapticReceptors->DownstreamSignaling AnxietyReduction Anxiety Reduction DownstreamSignaling->AnxietyReduction Benzodiazepine_Pathway Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Allosteric Modulation GABA_Binding Enhanced GABA Binding Affinity GABA_A_Receptor->GABA_Binding ChlorideInflux Increased Chloride Ion Influx GABA_Binding->ChlorideInflux NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization AnxietyReduction Anxiety Reduction NeuronalHyperpolarization->AnxietyReduction Fasedienol_Workflow Start Screening & Baseline Assessment (LSAS ≥ 70) Challenge1 Public Speaking Challenge 1 Start->Challenge1 Randomization Randomization Challenge1->Randomization FasedienolArm Fasedienol (3.2 µg) Randomization->FasedienolArm PlaceboArm Placebo Randomization->PlaceboArm Challenge2_F Public Speaking Challenge 2 FasedienolArm->Challenge2_F Challenge2_P Public Speaking Challenge 2 PlaceboArm->Challenge2_P Endpoint Primary Endpoint: Change in SUDS Secondary Endpoints: CGI-I, PGI-C Challenge2_F->Endpoint Challenge2_P->Endpoint Standard_RCT_Workflow Start Screening & Baseline Assessment (e.g., LSAS) Randomization Randomization (Double-Blind) Start->Randomization ActiveArm Active Treatment (SSRI, SNRI, or Benzodiazepine) Randomization->ActiveArm PlaceboArm Placebo Randomization->PlaceboArm TreatmentPeriod Treatment Period (e.g., 8-12 Weeks) ActiveArm->TreatmentPeriod PlaceboArm->TreatmentPeriod FollowUp Regular Follow-up Assessments (LSAS, CGI-I, Safety) TreatmentPeriod->FollowUp Endpoint Primary Endpoint: Change in LSAS Score Secondary Endpoints: CGI-I Responder Rate FollowUp->Endpoint

References

A Comparative Analysis of the Safety and Tolerability Profiles of PH94B and Traditional Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability of the novel investigational agent PH94B against traditional anxiolytics, namely benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). The information presented is supported by experimental data from clinical trials to aid in the evaluation of these compounds for anxiety disorders.

Executive Summary

This compound, a novel neuroactive steroid nasal spray, presents a distinct safety and tolerability profile compared to traditional anxiolytics. Administered intranasally at microgram doses, this compound demonstrates a rapid onset of action with a favorable safety profile, characterized by a low incidence of adverse events and a lack of systemic effects commonly associated with benzodiazepines and SSRIs. In contrast, benzodiazepines are associated with significant central nervous system (CNS) depression, including sedation and cognitive impairment, as well as a risk of dependence and withdrawal. SSRIs, while generally better tolerated than benzodiazepines for long-term use, are associated with a different set of side effects, including gastrointestinal issues and sexual dysfunction, and have a delayed onset of therapeutic action.

Data Presentation: Comparative Safety and Tolerability

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound, and representative benzodiazepines and SSRIs used in the treatment of anxiety disorders.

Table 1: Treatment-Emergent Adverse Events for this compound in a Phase 3 Open-Label Safety Study

Adverse EventIncidence (%) (N=481)
Any TEAE56.8%
Headache17.0%
COVID-1911.4%
Dizziness4.6%
Epistaxis3.7%
Nausea3.1%
Oropharyngeal pain3.1%
Nasopharyngitis2.7%
Urinary tract infection2.7%
Nasal congestion2.5%
Upper respiratory tract infection2.5%
TEAE leading to discontinuation2.9%
Severe TEAEs1.9%
Serious TEAEs (not treatment-related)1.2%

Data from a Phase 3 open-label study of fasedienol (this compound) in adults with Social Anxiety Disorder (SAD). Over 30,000 doses were administered.[1][2]

Table 2: Common Adverse Reactions in Placebo-Controlled Trials of Sertraline (SSRI) in Adults with various anxiety disorders

Adverse ReactionSertraline (%) (N=3066)Placebo (%) (N=2293)
Nausea26%12%
Diarrhea/Loose Stool20%10%
Insomnia20%13%
Dizziness12%8%
Fatigue12%8%
Ejaculation Failure8%1%
Hyperhidrosis7%3%
Decreased Libido6%2%
Anorexia5%2%
Tremor5%2%
Dyspepsia3%1%

Data from pooled placebo-controlled trials in adults with MDD, OCD, PD, PTSD, SAD, and PMDD.[3] In a 20-week study of sertraline for social phobia, nausea, insomnia, dyspepsia, flu syndrome, delayed ejaculation, and sweating were significantly more common than with placebo.[4]

Table 3: Common Adverse Reactions in Placebo-Controlled Trials of Paroxetine (SSRI) in Adults with Social Anxiety Disorder

Adverse ReactionParoxetine (%)Placebo (%)
Nausea15-31%-
Asthenia16%6%
Ejaculatory Disturbance28%1%
Somnolence13%4%
Insomnia13%3%
Dry Mouth11%3%
Sweating11%2%
Headache10%9%
Dizziness7%4%
Tremor5%1%

Data from a meta-analysis of randomized controlled trials.[5] Another study reported anorgasmia/delayed ejaculation as the most common side effect at 55%.[6]

Table 4: Treatment-Emergent Adverse Events in Placebo-Controlled Trials of Clonazepam (Benzodiazepine) for Panic Disorder

Adverse EventClonazepam (%) (N=574)Placebo (%) (N=294)
Somnolence--
Depression--
Dizziness--
Nervousness--
Ataxia--
Reduced Intellectual Ability--

Note: Specific percentages for each adverse event in the provided clonazepam trial data were not fully detailed in a comparable format. However, somnolence, depression, dizziness, nervousness, ataxia, and reduced intellectual ability were listed as common adverse events leading to discontinuation.[7] A study comparing clonazepam, alprazolam, and lorazepam found the total incidence of adverse events to be significantly lower for clonazepam (26.7%) compared to alprazolam (48.4%) and lorazepam (43.9%).[8][9]

Table 5: Adverse Reactions in Placebo-Controlled Trials of Alprazolam (Benzodiazepine) for Generalized Anxiety Disorder

Adverse ReactionAlprazolam (%) (n=565)Placebo (%) (n=505)
Drowsiness41%22%
Light-headedness21%19%
Dry mouth15%13%
Hypotension5%2%
Increased salivation4%2%
Dermatitis/allergy4%3%
Dizziness2%1%
Akathisia2%1%

Data from 4-week placebo-controlled clinical studies with alprazolam dosages up to 4 mg per day.[10]

Experimental Protocols

This compound PALISADE-2 Phase 3 Clinical Trial Methodology

The PALISADE-2 trial was a multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of this compound for the acute treatment of social anxiety disorder.

  • Participants: Adults with a diagnosis of Social Anxiety Disorder.

  • Design: The study involved a public speaking challenge to induce anxiety.

  • Procedure:

    • Screening Visit: Participants were assessed for eligibility.

    • Baseline Visit (Visit 2): Participants underwent an initial public speaking challenge to establish a baseline anxiety level, measured by the Subjective Units of Distress Scale (SUDS).

    • Treatment Visit (Visit 3): Approximately one week after the baseline visit, participants were randomized to receive a single intranasal dose of either this compound (3.2 µg) or a placebo before a second public speaking challenge.

    • Efficacy Assessment: The primary efficacy endpoint was the change in SUDS score from baseline to the post-treatment public speaking challenge.

    • Safety Assessment: Safety and tolerability were monitored throughout the trial.[11][12]

Signaling Pathways and Mechanisms of Action

This compound

This compound's proposed mechanism of action is fundamentally different from traditional anxiolytics. It is administered as a nasal spray in low microgram doses and is thought to act locally on chemosensory neurons in the nasal passages. This activation is believed to trigger neural circuits that modulate the function of the amygdala, a key brain region involved in fear and anxiety, without requiring systemic absorption or direct action on GABA-A receptors.[13][14]

PH94B_Mechanism This compound This compound (Intranasal) NasalChemosensory Nasal Chemosensory Neurons This compound->NasalChemosensory Activates OlfactoryBulb Olfactory Bulb NasalChemosensory->OlfactoryBulb Neural Signal Amygdala Amygdala OlfactoryBulb->Amygdala Modulates AnxiolyticEffect Anxiolytic Effect Amygdala->AnxiolyticEffect Leads to

This compound's Proposed Mechanism of Action.
Benzodiazepines

Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the GABA-A receptor in the central nervous system. By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in decreased neuronal excitability.[15][16][17][18]

Benzodiazepine_Mechanism Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to (Allosteric Site) ChlorideChannel Chloride Ion Channel GABA_A_Receptor->ChlorideChannel Opens GABA GABA GABA->GABA_A_Receptor Binds to (Orthosteric Site) NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideChannel->NeuronalHyperpolarization Increased Cl- Influx AnxiolyticEffect Anxiolytic Effect NeuronalHyperpolarization->AnxiolyticEffect Leads to SSRI_Mechanism SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks SerotoninReuptake Serotonin Reuptake SERT->SerotoninReuptake Mediates SynapticSerotonin Increased Synaptic Serotonin PostsynapticReceptors Postsynaptic Serotonin Receptors SynapticSerotonin->PostsynapticReceptors Increased Activation AnxiolyticEffect Anxiolytic Effect (Delayed Onset) PostsynapticReceptors->AnxiolyticEffect Leads to Clinical_Trial_Workflow Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (e.g., Public Speaking Challenge, SUDS) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (e.g., this compound or Placebo) Randomization->Treatment Treatment Group Randomization->Treatment Placebo Group PostTreatment Post-Treatment Assessment (e.g., Public Speaking Challenge, SUDS) Treatment->PostTreatment SafetyMonitoring Safety and Tolerability Monitoring (Adverse Events, Vitals) PostTreatment->SafetyMonitoring DataAnalysis Data Analysis (Efficacy and Safety Endpoints) SafetyMonitoring->DataAnalysis End End DataAnalysis->End

References

PH94B: A Novel Approach to Mitigating Benzodiazepine Dependence? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anxiety treatment has long been dominated by benzodiazepines, a class of drugs effective in managing acute anxiety but fraught with the significant risk of dependence and a challenging withdrawal syndrome. This has spurred the search for novel anxiolytics with improved safety profiles. One such candidate is PH94B (fasedienol), a first-in-class, rapid-onset pherine nasal spray under development by VistaGen Therapeutics. This guide provides a comparative analysis of this compound's potential to reduce the reliance on benzodiazepines by offering a non-systemic, alternative treatment for anxiety, juxtaposed with current strategies for managing benzodiazepine dependence.

Mechanism of Action: A Departure from Conventional Anxiolytics

This compound's proposed mechanism of action fundamentally differs from that of benzodiazepines. Unlike benzodiazepines, which exert their effects by directly modulating GABA-A receptors throughout the central nervous system, this compound is designed for local administration to the nasal passages with minimal systemic absorption.[1]

This compound:

  • Administered as a nasal spray, it binds to chemosensory receptors in the nasal epithelium.[1]

  • This binding is believed to trigger neural circuits that modulate the activity of the amygdala, a key brain region involved in fear and anxiety processing.

  • The result is a rapid reduction in anxiety symptoms without direct interaction with GABA-A receptors, thereby avoiding the sedative and dependence-inducing effects associated with benzodiazepines.[1]

Benzodiazepines:

  • Act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.

  • This widespread central nervous system depression leads to their anxiolytic, sedative, and muscle-relaxant properties.

  • Prolonged use can lead to receptor downregulation and neuroadaptation, resulting in tolerance, dependence, and a significant withdrawal syndrome upon cessation.

cluster_this compound This compound Signaling Pathway cluster_BZD Benzodiazepine Signaling Pathway This compound This compound Nasal Spray NasalReceptors Nasal Chemosensory Receptors This compound->NasalReceptors Binds to Amygdala Amygdala Modulation NasalReceptors->Amygdala Activates Neural Circuits to AnxietyRelief_this compound Anxiety Relief Amygdala->AnxietyRelief_this compound Leads to BZD Benzodiazepine GABA_A GABA-A Receptors (CNS) BZD->GABA_A Binds to GABA_inhibition Enhanced GABAergic Inhibition GABA_A->GABA_inhibition Potentiates AnxietyRelief_BZD Anxiety Relief & Sedation GABA_inhibition->AnxietyRelief_BZD Results in

Caption: Comparative signaling pathways of this compound and Benzodiazepines.

Clinical Data: this compound in Social Anxiety Disorder

While no studies have directly evaluated this compound for the treatment of benzodiazepine withdrawal, its efficacy and safety profile in the acute treatment of Social Anxiety Disorder (SAD) provide a basis for its potential as an alternative, thereby preventing initial dependence. The PALISADE program, a series of Phase 3 clinical trials, has been pivotal in this assessment.

Table 1: Summary of Key Efficacy Data from the PALISADE-2 Trial
EndpointThis compound (n=70)Placebo (n=71)p-value
Primary: Change in mean Subjective Units of Distress Scale (SUDS) score-13.8-8.00.015[2]
Secondary: Proportion of clinician-assessed responders (CGI-I)37.7%21.4%0.033[2]
Exploratory: Proportion of patients with a ≥20-point improvement in SUDS35.7%18.6%0.020[2]

Data from the PALISADE-2 trial investigating the effect of a single dose of this compound prior to a public speaking challenge.[2]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. A Phase 3 open-label study involving nearly 500 patients demonstrated a favorable long-term safety profile with as-needed use.

Table 2: Safety Profile of this compound from a Phase 3 Open-Label Study (n=481)
Adverse Event ProfileResult
Treatment-Emergent Adverse Events (TEAEs) 56.8% of subjects reported at least one TEAE
Severity of TEAEs 54.9% mild or moderate; 1.9% severe
Most Common TEAE Headache (17.0%)
TEAEs leading to discontinuation 2.9% of patients
Serious Adverse Events (SAEs) 1.2% of patients (none considered related to this compound)

Data from a long-term, open-label safety study of fasedienol for Social Anxiety Disorder.

Alternatives for Managing Benzodiazepine Dependence

The current standard of care for benzodiazepine dependence is a gradual and supervised tapering of the dosage to minimize withdrawal symptoms. Several adjunctive pharmacotherapies have been investigated to aid this process, with varying degrees of success.

Table 3: Comparison of Treatments for Benzodiazepine Withdrawal
Treatment ApproachMechanism of ActionReported EfficacyKey Considerations
Gradual Tapering Slowly reverses neuroadaptation to benzodiazepines.Success rates vary widely (24% to 90%) depending on the protocol and patient population. A 90% success rate was reported in a specialized clinic setting.The rate of tapering should be individualized. Switching to a long-acting benzodiazepine like diazepam is a common strategy.
Carbamazepine An anticonvulsant that may stabilize neuronal hyperexcitability during withdrawal.Some studies suggest a modest benefit in reducing withdrawal severity and improving abstinence rates, particularly in patients on higher doses. One study showed a significantly lower dropout rate in patients with panic disorder (53% vs. 88% for placebo).Potential for drug interactions and adverse effects requires careful monitoring.
Pregabalin Binds to voltage-gated calcium channels to reduce excitatory neurotransmitter release.May improve withdrawal and anxiety symptoms, but studies have not consistently shown a significant difference in discontinuation rates compared to placebo. In one trial, 51.4% of patients on pregabalin remained benzodiazepine-free compared to 37.0% on placebo (not statistically significant).Has its own potential for dependence and withdrawal symptoms.

Experimental Protocols

This compound PALISADE-2 Trial Protocol

The PALISADE-2 trial was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy of fasedienol in adults with SAD.

  • Screening (Visit 1): Participants were assessed for eligibility.

  • Baseline (Visit 2): All participants received a placebo nasal spray and underwent a 5-minute public speaking challenge. Their anxiety levels were measured using the Subjective Units of Distress Scale (SUDS).

  • Treatment (Visit 3): Eligible participants were randomized to receive either a single 3.2 µg dose of fasedienol or a placebo before a second public speaking challenge. SUDS scores were recorded again.

  • Assessment: The primary endpoint was the change in SUDS score from baseline. Secondary endpoints included the Clinical Global Impression of Improvement (CGI-I) scale.[3]

cluster_workflow PALISADE-2 Experimental Workflow Screening Visit 1: Screening Baseline Visit 2: Baseline (Placebo + Public Speaking Challenge 1) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Visit 3: Treatment (this compound or Placebo) Randomization->Treatment 1:1 Ratio Challenge2 Public Speaking Challenge 2 Treatment->Challenge2 Assessment Efficacy Assessment (SUDS, CGI-I) Challenge2->Assessment

Caption: Workflow for the PALISADE-2 clinical trial.
Benzodiazepine Withdrawal Assessment Protocol

The Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) is a validated scale used to quantify the severity of benzodiazepine withdrawal.

  • Assessment: A clinician rates the patient on 22 items based on self-report and observation.

  • Scoring: Each item is scored on a scale, and the total score indicates the severity of withdrawal (e.g., <20 is mild, 20-40 is moderate, >40 is severe).

  • Symptom-Triggered Therapy: The CIWA-B score can guide a symptom-triggered approach where benzodiazepines are administered only when the score exceeds a certain threshold, rather than on a fixed schedule.

Conclusion

This compound represents a paradigm shift in the treatment of anxiety, moving away from systemic CNS modulation towards a localized, rapid-acting approach. While it is not being developed to directly treat benzodiazepine dependence, its potential as a safe and effective non-systemic alternative for acute anxiety could significantly reduce the initial prescription and long-term use of benzodiazepines, thereby mitigating the risk of dependence. For patients already dependent on benzodiazepines, the standard of care remains a carefully managed taper, with adjunctive therapies like carbamazepine and pregabalin offering limited and inconsistent benefits. The development of non-addictive anxiolytics like this compound is a critical step forward in addressing the unmet needs of patients with anxiety disorders and reducing the public health burden of benzodiazepine dependence. Further research could explore the potential utility of this compound in alleviating anxiety symptoms that may emerge during a benzodiazepine taper.

References

A Head-to-Head Comparison of PH94B and Other Leading Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel neuroactive nasal spray, PH94B (fasedienol), with established anxiolytic agents: alprazolam, buspirone, and sertraline. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data and mechanistic insights to support informed evaluation and future research. As no direct head-to-head clinical trials of this compound against other anxiolytics have been published, this comparison is based on data from placebo-controlled trials of each compound.

Quantitative Data Summary

The following table summarizes the efficacy of this compound, alprazolam, buspirone, and sertraline in their respective target anxiety disorders, based on key findings from placebo-controlled clinical trials.

Drug Name (Brand Name) Indication Clinical Trial Primary Efficacy Endpoint Result (Drug vs. Placebo) Adverse Events
This compound (Fasedienol) Social Anxiety Disorder (SAD)PALISADE-2 (Phase 3)Change from baseline in Subjective Units of Distress Scale (SUDS) score during a public speaking challenge.-13.8 vs. -8.0 (p=0.015)[1]No severe or serious adverse events reported.[1]
Alprazolam (Xanax) Generalized Anxiety Disorder (GAD) & Panic DisorderDouble-blind, placebo-controlled studyImprovement on Hamilton Anxiety Rating Scale (HAM-A) and other anxiety scales.Significantly better than placebo.[2][3]Drowsiness was the most frequent side effect.[3]
Buspirone (Buspar) Generalized Anxiety Disorder (GAD)Meta-analysis of 8 randomized, controlled studiesImprovement over baseline in total Hamilton Anxiety (HAM-A) scores.Significantly greater improvement compared to placebo (p ≤ 0.001).[4][5]Dizziness, nausea, and headache are common.[6]
6-week, multicenter study in GAD with coexisting mild depressive symptomsReduction from baseline total HAM-A score.-12.4 points vs. -9.5 points (p < .03).[7]Nausea, dizziness, somnolence, and sweating reported more than placebo.[7]
Sertraline (Zoloft) Severe Generalized Social Anxiety Disorder12-week, double-blind, placebo-controlled studyMean change in the Liebowitz Social Anxiety Scale (LSAS) total score.-31.0 vs. -21.7 (p =.001)[8][9]Well tolerated, with 7.6% of patients discontinuing due to adverse events versus 2.9% for placebo.[8][9]
Responder rate on the Clinical Global Impressions-Improvement (CGI-I) scale.46.8% vs. 25.5% (p <.001)[8][9]

Experimental Protocols

This compound (Fasedienol) - PALISADE-2 Trial

The PALISADE-2 trial was a Phase 3, multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the acute efficacy, safety, and tolerability of this compound in adults with Social Anxiety Disorder (SAD).[10]

  • Participants: Adults diagnosed with SAD with a baseline Liebowitz Social Anxiety Scale (LSAS) score of at least 70.[1]

  • Design: The study involved a screening visit, a baseline visit (Visit 2), and a treatment visit (Visit 3). At the baseline visit, all participants received a placebo nasal spray before a 5-minute public speaking challenge, during which their Subjective Units of Distress Scale (SUDS) scores were recorded.[11] At the treatment visit, participants were randomized to receive either a single 3.2 µg dose of this compound or a placebo nasal spray before a second public speaking challenge.[10][11]

  • Primary Outcome Measure: The primary endpoint was the change in the patient-reported SUDS score from baseline to the treatment visit during the public speaking challenge.

  • Secondary Outcome Measure: A key secondary endpoint was the proportion of clinician-assessed responders as measured by the Clinical Global Impressions-Improvement (CGI-I) scale.

Alprazolam - Generalized Anxiety and Panic Disorders Trial

This was a double-blind, placebo-controlled study conducted over 8 weeks to assess the efficacy of alprazolam in outpatients with a primary diagnosis of generalized anxiety disorder or panic disorder.[2]

  • Participants: 50 anxious psychoneurotic outpatients.[2]

  • Design: Following a one-week washout period, patients were randomly assigned to receive either alprazolam (n=30) or a placebo (n=20). The dosage of alprazolam ranged from 0.25 to 3 mg per day.[2]

  • Outcome Measures: Efficacy was assessed based on improvements on various anxiety rating scales, including the Hamilton Anxiety Rating Scale (HAM-A).[3]

Buspirone - GAD with Coexisting Mild Depressive Symptoms Trial

This was a 6-week, multicenter, randomized, double-blind, placebo-controlled study to evaluate the anxiolytic efficacy of buspirone in patients with Generalized Anxiety Disorder (GAD) and coexisting mild depressive symptoms.[7]

  • Participants: Patients with a diagnosis of GAD who scored ≥ 18 on the Hamilton Rating Scale for Anxiety (HAM-A) and between 12 and 17 on the Hamilton Rating Scale for Depression (HAM-D).[7]

  • Design: After a 7- to 10-day placebo lead-in phase, qualifying patients were randomized to receive either buspirone (titrated from 15 to 45 mg/day) or a placebo for 6 weeks.[7]

  • Primary Outcome Measure: The primary efficacy measure was the change in the HAM-A score, assessed weekly.[7]

Sertraline - Severe Generalized Social Anxiety Disorder Trial

This was a 12-week, double-blind, placebo-controlled study to evaluate the efficacy and tolerability of sertraline for the treatment of severe generalized social anxiety disorder in adults.[8][9]

  • Participants: Adult patients with DSM-IV generalized social phobia.[9]

  • Design: Following a 1-week single-blind placebo lead-in period, patients were randomly assigned to 12 weeks of double-blind treatment with flexible doses of sertraline (50-200 mg/day) or a placebo.[8][9]

  • Primary Outcome Measures: The primary efficacy outcomes were the mean change in the Liebowitz Social Anxiety Scale (LSAS) total score and the responder rate on the Clinical Global Impressions-Improvement (CGI-I) scale.[8][9]

Signaling Pathways and Experimental Workflows

This compound (Fasedienol) Signaling Pathway

PH94B_Pathway cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound Nasal Spray ChemosensoryReceptors Nasal Chemosensory Receptors This compound->ChemosensoryReceptors Binds OlfactoryBulb Olfactory Bulb ChemosensoryReceptors->OlfactoryBulb Activates Amygdala Amygdala OlfactoryBulb->Amygdala Neural Signal AnxietyReduction Anxiety Reduction Amygdala->AnxietyReduction Modulates

Caption: Proposed mechanism of action for this compound, initiating a neural signal from the nasal cavity to the amygdala.

Alprazolam Signaling Pathway

Alprazolam_Pathway cluster_synapse Synapse Alprazolam Alprazolam GABA_A_Receptor GABA-A Receptor Alprazolam->GABA_A_Receptor Positive Allosteric Modulation ChlorideChannel Chloride Ion Channel GABA_A_Receptor->ChlorideChannel Opens Neuron Postsynaptic Neuron ChlorideChannel->Neuron Hyperpolarization (Inhibitory Effect) AnxietyReduction Anxiety Reduction Neuron->AnxietyReduction

Caption: Alprazolam enhances the inhibitory effects of GABA by modulating the GABA-A receptor.

Buspirone Signaling Pathway

Buspirone_Pathway cluster_serotonergic_neuron Serotonergic Neuron cluster_postsynaptic_neuron Postsynaptic Neuron Buspirone Buspirone Serotonin_5HT1A_Receptor Serotonin 5-HT1A Receptor (Presynaptic) Buspirone->Serotonin_5HT1A_Receptor Partial Agonist Dopamine_D2_Receptor Dopamine D2 Receptor (Antagonist) Buspirone->Dopamine_D2_Receptor Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist AnxietyReduction Anxiety Reduction Postsynaptic_5HT1A->AnxietyReduction Modulates

Caption: Buspirone's dual action on serotonin and dopamine receptors contributes to its anxiolytic effect.

Sertraline Signaling Pathway

Sertraline_Pathway cluster_synapse Serotonergic Synapse Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Reuptake Serotonin Serotonin in Synaptic Cleft SERT->Serotonin Blocks PostsynapticReceptor Postsynaptic Serotonin Receptor Serotonin->PostsynapticReceptor Increased Binding AnxietyReduction Anxiety Reduction PostsynapticReceptor->AnxietyReduction

Caption: Sertraline, an SSRI, increases serotonin levels in the synapse by blocking its reuptake.

PALISADE-2 Clinical Trial Workflow

PALISADE2_Workflow Screening Screening (Visit 1) - Assess Eligibility - LSAS >= 70 Baseline Baseline (Visit 2) - Placebo Nasal Spray - 5-min Public Speaking Challenge - Record SUDS Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment (Visit 3) - this compound or Placebo Nasal Spray - 5-min Public Speaking Challenge - Record SUDS Randomization->Treatment FollowUp Follow-up (Visit 4) - Safety & Psychiatric Assessments Treatment->FollowUp Analysis Data Analysis - Compare SUDS change - Assess CGI-I FollowUp->Analysis

Caption: Workflow of the PALISADE-2 Phase 3 clinical trial for this compound.

References

A Comparative Analysis of Fasedienol and Chronic Medications for the Long-Term Management of Social Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 14, 2025 – In the evolving landscape of treatments for Social Anxiety Disorder (SAD), a critical examination of long-term efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the novel, acute-use investigational pherine nasal spray, fasedienol, with established chronic medications, primarily Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Fasedienol, administered intranasally, offers a novel mechanism of action, targeting chemosensory neurons in the nasal cavity that modulate neural circuits in the amygdala, the brain's fear center.[1][2] This approach provides rapid, on-demand relief from anxiety symptoms without requiring systemic absorption.[1] In contrast, SSRIs and SNRIs are oral medications that require chronic, daily administration to exert their therapeutic effects by modulating serotonin and norepinephrine levels throughout the central nervous system.[3][4][5]

Quantitative Efficacy Over Time: Fasedienol vs. Chronic Medications

The long-term efficacy of fasedienol has been explored in an open-label safety study that collected efficacy data using the Liebowitz Social Anxiety Scale (LSAS), a standard measure of SAD severity. While not a direct head-to-head comparison, these data provide a preliminary basis for comparison with long-term studies of chronic medications.

TreatmentStudy DurationNBaseline LSAS (Mean)Change in LSAS from Baseline (Mean)Reference
Fasedienol 3 Months21891.72-24.13
9 Months793.4-39.0
Paroxetine 12 Weeks (Acute)290Not Specified-29.4 (vs. -15.6 for placebo)[6]
24 Weeks (Maintenance)162Not SpecifiedStatistically significant improvement over placebo[7]
Sertraline 12 Weeks205Not Specified-31.0 (vs. -21.7 for placebo)[8][9]
Venlafaxine ER 28 Weeks~182~89Statistically significant improvement over placebo[10][11]

Table 1: Comparison of Long-Term Efficacy Based on Liebowitz Social Anxiety Scale (LSAS) Scores.

Head-to-Head and Acute Efficacy Insights

While direct long-term comparative trials are lacking, the PALISADE-2 Phase 3 trial of fasedienol for acute SAD episodes provides valuable data on its rapid onset of action.

TreatmentPrimary EndpointNResultp-valueReference
Fasedienol Change in Subjective Units of Distress Scale (SUDS)70-13.8 (vs. -8.0 for placebo)0.015[12][13]
Paroxetine vs. Venlafaxine ER Change in LSAS Total Score (12 Weeks)~145 per groupNo significant difference between active treatmentsNot Applicable[14]

Table 2: Acute and Comparative Efficacy Data.

Experimental Protocols: A Methodological Overview

Understanding the design of the key clinical trials is crucial for interpreting the efficacy data.

Fasedienol: PALISADE-2 Trial
  • Objective: To evaluate the efficacy, safety, and tolerability of fasedienol for the acute treatment of anxiety in adults with SAD.[12][13]

  • Design: A multi-center, randomized, double-blind, placebo-controlled study.[15]

  • Participants: Adults with a diagnosis of SAD and a baseline LSAS score of at least 70.[12][13]

  • Intervention: A single intranasal dose of fasedienol (3.2 µg) or placebo administered before a simulated public speaking challenge.[15]

  • Primary Outcome Measure: Change in the patient-reported Subjective Units of Distress Scale (SUDS) score during the public speaking challenge.[12][13]

Chronic Medications: Representative Long-Term Studies
  • Paroxetine (Relapse Prevention Study):

    • Objective: To evaluate the long-term efficacy of paroxetine in preventing relapse in SAD.[7]

    • Design: A 12-week open-label acute treatment phase with paroxetine, followed by a 24-week double-blind, placebo-controlled maintenance phase for responders.[7]

    • Participants: Adult patients with a DSM-IV diagnosis of social anxiety disorder.[7]

    • Intervention: Flexible dosing of paroxetine (20-50 mg/day) or placebo during the maintenance phase.[6]

    • Primary Outcome Measure: The proportion of patients relapsing during the maintenance phase.[7]

  • Sertraline (12-Week Study):

    • Objective: To evaluate the efficacy and tolerability of sertraline for severe generalized SAD.[8][9]

    • Design: A 12-week, randomized, double-blind, placebo-controlled trial.[8][9]

    • Participants: Adult outpatients with DSM-IV generalized social phobia.[8][9]

    • Intervention: Flexible doses of sertraline (50-200 mg/day) or placebo.[8][9]

    • Primary Outcome Measures: Mean change in the LSAS total score and the responder rate on the Clinical Global Impressions-Improvement (CGI-I) scale.[8][9]

  • Venlafaxine ER (28-Week Study):

    • Objective: To compare the efficacy and safety of two dose ranges of venlafaxine extended-release (ER) with placebo over 6 months in patients with generalized SAD.[16]

    • Design: A 28-week, double-blind, multi-center, placebo-controlled study.[16]

    • Participants: Adult outpatients with DSM-IV generalized SAD.[16]

    • Intervention: Placebo, fixed low dose venlafaxine ER (75 mg/day), or flexible higher dose venlafaxine ER (150-225 mg/day).[16]

    • Primary Outcome Measure: Change on the Liebowitz Social Anxiety Scale (LSAS).[16]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the differences between fasedienol and chronic medications, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their clinical trials.

Fasedienol_Signaling_Pathway Fasedienol Fasedienol (Intranasal Spray) NasalCavity Nasal Chemosensory Neurons (VNO) Fasedienol->NasalCavity Activates OlfactoryBulb Olfactory Bulb NasalCavity->OlfactoryBulb Neural Signal Amygdala Amygdala OlfactoryBulb->Amygdala Modulates Hypothalamus Hypothalamus Amygdala->Hypothalamus Modulates PFC Prefrontal Cortex Amygdala->PFC Modulates AnxietyResponse Decreased Anxiety Response Amygdala->AnxietyResponse Hypothalamus->AnxietyResponse PFC->AnxietyResponse

Figure 1. Fasedienol's Proposed Signaling Pathway.

SSRI_SNRI_Signaling_Pathway SSRI_SNRI SSRI/SNRI (Oral Medication) SERT Serotonin Transporter (SERT) SSRI_SNRI->SERT Blocks NET Norepinephrine Transporter (NET) SSRI_SNRI->NET Blocks (SNRIs) SynapticCleft Synaptic Cleft Serotonin Increased Synaptic Serotonin SynapticCleft->Serotonin Norepinephrine Increased Synaptic Norepinephrine (SNRIs) SynapticCleft->Norepinephrine Postsynaptic Postsynaptic Receptors Serotonin->Postsynaptic Norepinephrine->Postsynaptic Downstream Downstream Signaling & Neuroadaptation Postsynaptic->Downstream AnxietyResponse Reduced Anxiety (Chronic Effect) Downstream->AnxietyResponse

Figure 2. SSRI/SNRI Mechanism of Action.

Clinical_Trial_Workflow Screening Patient Screening (DSM-IV/V Criteria for SAD) Baseline Baseline Assessment (e.g., LSAS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Fasedienol - Acute Challenge Chronic Meds - Weeks/Months) Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp Follow-up Assessments (e.g., LSAS, CGI-I, SUDS) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Figure 3. Generalized Clinical Trial Workflow.

Concluding Remarks

Fasedienol represents a paradigm shift in the treatment of SAD, offering a rapid-onset, as-needed therapeutic option with a novel mechanism of action. Its long-term efficacy profile, based on open-label data, suggests sustained improvement in social anxiety symptoms over time. Established chronic medications, such as SSRIs and SNRIs, have a wealth of data supporting their efficacy in the long-term management of SAD, demonstrating significant reductions in symptoms and prevention of relapse.

The choice between these therapeutic strategies will likely depend on the patient's specific needs, the nature of their anxiety, and their preference for an acute versus a chronic treatment modality. Further research, including head-to-head long-term comparative efficacy trials, is warranted to more definitively position fasedienol within the therapeutic armamentarium for Social Anxiety Disorder.

References

A Comparative Analysis of Patient-Reported Outcomes: Ph94b (Fasedienol) versus Standard of Care for Social Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of patient-reported outcomes (PROs) for the investigational drug Ph94b (fasedienol) and the current standard of care for Social Anxiety Disorder (SAD). The data presented is based on publicly available results from clinical trials of this compound and established treatment guidelines for SAD.

Overview of this compound (Fasedienol)

This compound is a novel, first-in-class, odorless, and tasteless investigational pherine nasal spray. It is designed for intranasal administration in low microgram doses for the acute treatment of anxiety in adults with SAD. Its proposed mechanism of action is fundamentally different from all current anti-anxiety medications. This compound is believed to activate peripheral nasal chemosensory neurons, which in turn trigger neural circuits in the brain to suppress fear and anxiety, without requiring systemic uptake or direct action on GABA-A receptors, a key differentiator from benzodiazepines.[1]

Standard of Care for Social Anxiety Disorder

The established standard of care for Social Anxiety Disorder typically involves a combination of psychotherapy and medication.[2][3] Cognitive Behavioral Therapy (CBT), particularly with an exposure component, is considered the "gold standard" of psychotherapy for SAD.[2] Pharmacological interventions primarily include selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] Anti-anxiety medications like benzodiazepines and beta-blockers may also be used.[2]

Patient-Reported Outcomes: this compound vs. Placebo

The following table summarizes the key patient-reported outcomes from the Phase 3 PALISADE-2 trial of this compound. This trial evaluated the efficacy of a single dose of this compound in adults with SAD during a public speaking challenge.

Patient-Reported Outcome MeasureThis compound (n=70)Placebo (n=71)p-value
Change in Mean Subjective Units of Distress Scale (SUDS) Score -13.8-8.00.015[4][5]
Proportion of Patients with ≥20-point Improvement in SUDS Score 35.7%18.6%0.020[4][5]

SUDS is a self-reported scale from 0 to 100, where a higher score indicates greater distress.

Clinician-Reported Outcomes from the PALISADE-2 Trial

While not a direct patient-reported outcome, the Clinical Global Impressions - Improvement (CGI-I) scale reflects the clinician's assessment of the patient's improvement and is a critical secondary endpoint.

Clinician-Reported Outcome MeasureThis compound (n=70)Placebo (n=71)p-value
Proportion of Responders on CGI-I Scale 37.7%21.4%0.033[4][5]

Responders were defined as patients rated as 'very much less anxious' or 'much less anxious'.

Qualitative Comparison of Patient-Reported Experiences

FeatureThis compound (Fasedienol)Standard of Care (SSRIs/SNRIs)
Onset of Action Rapid, within approximately 15 minutes.[1]Delayed, typically takes several weeks to reach therapeutic effect.[2]
Administration As-needed, intranasal spray.Daily oral administration.[3]
Systemic Side Effects Minimal to none reported; well-tolerated with no severe or serious adverse events in the PALISADE-2 trial.[4][5]Common side effects can include nausea, headache, difficulty sleeping, and sexual dysfunction.[2]
Use Case Acute treatment for anxiety-provoking situations.Long-term management of persistent social anxiety symptoms.[3]
Abuse Potential Does not involve direct activation of GABA-A receptors, suggesting a lower risk of benzodiazepine-like side effects and abuse potential.[1]Benzodiazepines, sometimes used for SAD, have a known potential for dependence and withdrawal issues.

Experimental Protocols

PALISADE-2 Phase 3 Clinical Trial Methodology

The PALISADE-2 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of this compound in adults with Social Anxiety Disorder.[4][6]

  • Participants: The study enrolled 141 adult subjects diagnosed with SAD.[4][6]

  • Study Design: Participants underwent a screening period of 3 to 35 days.[6][7] Eligible subjects then attended two visits where they were exposed to a public speaking challenge.[7]

  • Intervention: At the first challenge (Visit 2), all participants likely received a placebo to establish a baseline anxiety response. At the second challenge (Visit 3), participants were randomized to receive either a single 3.2 µg dose of this compound or a placebo nasal spray approximately 15 minutes before the challenge.[7][8]

  • Primary Endpoint: The primary efficacy endpoint was the change in the patient-reported Subjective Units of Distress Scale (SUDS) score during the public speaking challenge from baseline to the treatment visit.[4][5]

  • Secondary Endpoint: A key secondary endpoint was the proportion of clinician-assessed responders as measured by the Clinical Global Impressions - Improvement (CGI-I) scale.[4][5]

Visualizations

G cluster_nasal_cavity Nasal Cavity cluster_brain Brain This compound This compound (Fasedienol) Nasal Spray ChemosensoryNeurons Peripheral Nasal Chemosensory Neurons This compound->ChemosensoryNeurons Binds to receptors OlfactoryBulb Olfactory Bulb ChemosensoryNeurons->OlfactoryBulb Activates LimbicAmygdala Limbic Amygdala OlfactoryBulb->LimbicAmygdala Neural Circuit Activation AnxietySuppression Suppression of Fear and Anxiety LimbicAmygdala->AnxietySuppression Modulates

Caption: Proposed Mechanism of Action of this compound.

G Screening Screening Period (3-35 days) Visit2 Visit 2: Baseline Public Speaking Challenge (All subjects receive placebo) Screening->Visit2 Randomization Randomization Visit2->Randomization Visit3_this compound Visit 3: Treatment Public Speaking Challenge (this compound Group) Randomization->Visit3_this compound Visit3_Placebo Visit 3: Treatment Public Speaking Challenge (Placebo Group) Randomization->Visit3_Placebo FollowUp Follow-up Visit (Safety & Psychiatric Assessments) Visit3_this compound->FollowUp Visit3_Placebo->FollowUp

References

The Evolving Landscape of Social Anxiety Disorder Treatment: A Comparative Analysis of PH94B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Social Anxiety Disorder (SAD) presents a significant societal burden, not only through direct healthcare costs but substantially through indirect costs such as lost productivity.[1][2] The quest for effective, rapid-acting, and well-tolerated treatments is a key focus of current research. This guide provides a comparative analysis of the investigational drug PH94B (Fasedienol), a novel pherine nasal spray, against established treatments for SAD, with a focus on clinical efficacy and the economic context of the disorder. While direct cost-effectiveness data for this compound is not yet available, this guide will present its clinical trial data alongside the known cost-effectiveness of current therapeutic options to inform future economic evaluations.

The Economic Weight of Social Anxiety Disorder

SAD is characterized by substantial indirect costs, primarily due to reduced work productivity and absenteeism.[1][2] Research indicates that the total 6-month costs per individual with SAD can be approximately €4802, with only 23% being direct healthcare costs.[1][2] The majority of the economic burden stems from lost income and disability among those who are not receiving treatment. This underscores the urgent need for accessible and effective treatments that can mitigate the profound impact of SAD on an individual's occupational and social functioning.[3]

This compound: A Novel Approach to SAD Treatment

This compound is a first-in-class, investigational, rapid-onset pherine nasal spray.[4] Its proposed mechanism of action is fundamentally different from current treatments. Administered intranasally at low microgram doses, fasedienol is designed to activate peripheral nasal chemosensory neurons that connect to neural circuits in the limbic amygdala, which is involved in the pathophysiology of anxiety.[4] This mechanism allows for rapid anxiolytic effects without requiring systemic distribution or direct action on brain neurons.[4]

Clinical Efficacy of this compound: The PALISADE-2 Trial

The PALISADE-2 Phase 3 clinical trial provided key evidence for the efficacy of this compound in the acute treatment of SAD. Below is a summary of the top-line results.

EndpointThis compound (n=70)Placebo (n=71)p-value
Primary Endpoint: Mean Change in Subjective Units of Distress Scale (SUDS) Score-13.8-8.00.015[5][6]
Secondary Endpoint: Clinician Global Impression of Improvement (CGI-I) Responders37.7%21.4%0.033[5][6]
Exploratory Endpoint: Patient Global Impression of Change (PGI-C) Responders40.6%18.6%0.003[7][8]
Exploratory Endpoint: ≥20-point improvement in SUDS score35.7%18.6%0.020[3][5]

Table 1: Top-line results from the PALISADE-2 Phase 3 Trial of this compound in Social Anxiety Disorder.

This compound was also found to be well-tolerated, with no severe or serious adverse events reported.[5][6]

Standard Treatments for Social Anxiety Disorder: A Cost-Effectiveness Overview

Current standard treatments for SAD include psychotherapy and pharmacotherapy. A model-based economic analysis of these interventions provides a benchmark for considering the potential cost-effectiveness of new treatments like this compound.[9]

Established Interventions
  • Psychotherapy: Cognitive Behavioral Therapy (CBT), both individual and group-based, is a cornerstone of SAD treatment.[10] Other forms include psychodynamic psychotherapy and mindfulness-based training.[4]

  • Pharmacotherapy: Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are common first-line medications.[9][10][11] Benzodiazepines are also used for their anti-anxiety effects.[9]

Comparative Cost-Effectiveness

Studies have shown that individual CBT is one of the most cost-effective interventions for adults with SAD in the long term.[12][4][9] While having higher initial costs than pharmacotherapy, the long-term benefits and lack of medication-related side effects contribute to its favorable economic profile.[4][9] Among pharmacological options, SSRIs are generally considered a cost-effective first-line treatment.[13][14]

InterventionRelative Cost-EffectivenessKey Considerations
Individual Cognitive Behavioral Therapy (CBT) Highly Cost-Effective[12][4][9]High initial cost, long-term efficacy, no medication side effects.[4][9]
Selective Serotonin Reuptake Inhibitors (SSRIs) Cost-Effective[13][14]Lower initial cost, potential for side effects, ongoing medication costs.[13]
Group Cognitive Behavioral Therapy (GCBT) Less Cost-Effective than Individual CBT[1]Lower therapist time per patient, may be less effective for some individuals.
Phenelzine (MAOI) Can be Cost-Effective, but with significant side effects[9]Generally reserved for treatment-resistant cases due to the risk of serious side effects.

Table 2: Comparative Cost-Effectiveness of Standard Interventions for Social Anxiety Disorder.

Experimental Protocols

This compound PALISADE-2 Clinical Trial Protocol

The PALISADE-2 trial was a multicenter, randomized, double-blind, placebo-controlled study.

  • Screening (Visit 1): Participants were screened for eligibility based on diagnostic criteria for Social Anxiety Disorder.

  • Baseline (Visit 2): All participants received a placebo nasal spray and underwent a 5-minute public speaking challenge. Their anxiety levels were assessed using the Subjective Units of Distress Scale (SUDS). Only participants with a SUDS score of ≥70 proceeded to the next visit.[8]

  • Treatment (Visit 3): One week after Visit 2, participants were randomly assigned to receive either a single 3.2 µg dose of this compound intranasally or a placebo. They then underwent a second 5-minute public speaking challenge, during which SUDS scores were recorded.[8]

  • Post-Challenge Assessments: Following the public speaking challenge at Visit 3, participants completed the Patient Global Impression of Change (PGI-C), and trained raters completed the Clinical Global Impression of Improvement (CGI-I).[7][8]

Visualizing the Pathways and Processes

PH94B_Mechanism_of_Action cluster_nasal_cavity Nasal Periphery cluster_brain Central Nervous System This compound (Fasedienol)\nNasal Spray This compound (Fasedienol) Nasal Spray Chemosensory\nReceptors Chemosensory Receptors This compound (Fasedienol)\nNasal Spray->Chemosensory\nReceptors Olfactory Bulb\nNeurons Olfactory Bulb Neurons Chemosensory\nReceptors->Olfactory Bulb\nNeurons Limbic Amygdala\n(Fear & Anxiety Circuits) Limbic Amygdala (Fear & Anxiety Circuits) Olfactory Bulb\nNeurons->Limbic Amygdala\n(Fear & Anxiety Circuits) Rapid Anxiolytic\nEffect Rapid Anxiolytic Effect Limbic Amygdala\n(Fear & Anxiety Circuits)->Rapid Anxiolytic\nEffect

Caption: Proposed Mechanism of Action of this compound.

PALISADE2_Workflow Start Patient Screening (Visit 1) Baseline Baseline (Visit 2) All receive Placebo Public Speaking Challenge 1 SUDS Assessment Start->Baseline Eligibility SUDS ≥ 70? Baseline->Eligibility Randomization Randomization (Visit 3) Eligibility->Randomization Yes End Trial Conclusion Eligibility->End No Treatment_this compound This compound Nasal Spray Randomization->Treatment_this compound Treatment_Placebo Placebo Nasal Spray Randomization->Treatment_Placebo PSC2_this compound Public Speaking Challenge 2 SUDS Assessment Treatment_this compound->PSC2_this compound PSC2_Placebo Public Speaking Challenge 2 SUDS Assessment Treatment_Placebo->PSC2_Placebo Endpoint_Assessment Primary & Secondary Endpoint Analysis (SUDS, CGI-I, PGI-C) PSC2_this compound->Endpoint_Assessment PSC2_Placebo->Endpoint_Assessment Endpoint_Assessment->End

Caption: PALISADE-2 Clinical Trial Workflow.

Conclusion

This compound, with its novel mechanism and positive Phase 3 data, represents a promising development in the acute treatment of social anxiety disorder. While a formal cost-effectiveness analysis is pending, its rapid onset of action and favorable safety profile suggest it could potentially reduce the significant indirect costs associated with SAD by enabling individuals to better manage anxiety-provoking situations. Future economic models will need to incorporate the clinical efficacy data from the PALISADE program and compare it against the established cost-effectiveness of treatments like individual CBT and SSRIs. For researchers and drug development professionals, the journey of this compound underscores the value of innovative approaches to address the unmet needs in anxiety disorders.

References

Safety Operating Guide

Navigating the Disposal of Investigational Drug PH94B: A Guide to General Procedures

Author: BenchChem Technical Support Team. Date: December 2025

While specific public guidelines for the disposal of PH94B are not available, this document outlines the standard operational and disposal plans for investigational pharmaceuticals. Professionals in research, science, and drug development should always consult their institution's environmental health and safety department and adhere to federal, state, and local regulations.

This compound, also known as fasedienol, is an investigational pherine nasal spray currently in late-stage clinical development for the treatment of social anxiety disorder. As an investigational new drug (IND), its handling and disposal are subject to stringent regulatory oversight to ensure the safety of personnel and the environment.

General Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, particularly investigational compounds, is a highly regulated process. Improper disposal can lead to environmental contamination and pose risks to public health. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which provide guidelines for the management of hazardous and controlled substances.

Regulatory Framework for Pharmaceutical Waste

A comprehensive understanding of the regulatory landscape is essential for the proper management of investigational drug waste. The following table summarizes the key agencies and their roles in overseeing pharmaceutical waste disposal.

Regulatory BodyKey Regulations and Responsibilities
Environmental Protection Agency (EPA) Governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). The EPA's Subpart P rule provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the sewering of such waste.[1]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances, ensuring their destruction to a "non-retrievable" standard to prevent diversion.
State Environmental Agencies and Boards of Pharmacy May have more stringent regulations than federal laws for pharmaceutical waste disposal.

Standard Disposal Procedures for Investigational Drugs

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedures for the disposal of non-hazardous and hazardous investigational drugs should be followed. Research laboratories and clinical trial sites must establish a clear waste management plan in collaboration with their institution's safety officers.

Experimental Protocol for Disposal of Investigational Pharmaceutical Waste:

  • Segregation and Identification:

    • All waste generated from the handling of investigational drugs must be segregated at the point of generation.

    • Waste should be classified as hazardous or non-hazardous based on available information and institutional guidelines.

    • Use clearly labeled, color-coded waste containers to differentiate waste streams. Common color codes include black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.

  • Containerization:

    • Select appropriate, leak-proof, and puncture-resistant containers for waste collection.

    • Ensure containers are compatible with the chemical nature of the waste.

    • Containers must be kept closed when not in use.

  • Storage:

    • Store waste in a designated, secure area with limited access.

    • The storage area should be well-ventilated to prevent the accumulation of fumes.

  • Treatment and Disposal:

    • The primary method for the disposal of hazardous pharmaceutical waste is incineration by a licensed facility.[1]

    • Non-hazardous pharmaceutical waste may also be incinerated or disposed of according to state and local regulations.

    • Never dispose of pharmaceutical waste, especially hazardous waste, down the drain.[1][2]

  • Documentation:

    • Maintain meticulous records of all waste generated, including the name of the drug, quantity, date of disposal, and method of disposal.

    • A certificate of destruction should be obtained from the waste management vendor.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of investigational drugs in a research or clinical setting.

Investigational_Drug_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal start Investigational Drug Waste Generated decision_hazardous Hazardous Waste? start->decision_hazardous container_hazardous Place in Labeled RCRA Hazardous Waste Container (e.g., Black) decision_hazardous->container_hazardous Yes container_nonhazardous Place in Labeled Non-Hazardous Pharmaceutical Waste Container (e.g., Blue/White) decision_hazardous->container_nonhazardous No storage Secure Temporary Storage in Designated Area container_hazardous->storage container_nonhazardous->storage collection Collection by Licensed Waste Hauler storage->collection incineration Incineration at a Permitted Facility collection->incineration documentation Receive Certificate of Destruction incineration->documentation

General workflow for investigational drug disposal.

It is imperative for all personnel involved in the handling of investigational drugs like this compound to receive appropriate training on waste management procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and protecting the broader ecosystem.

References

Essential Safety and Handling Protocols for Ph94b (Fasedienol)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the handling of Ph94b, also known as Fasedienol, a comprehensive understanding of safety and logistical procedures is paramount. This document provides essential, immediate guidance on personal protective equipment (PPE), operational handling, emergency first aid, and disposal, ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.

PropertyValue
Synonyms This compound
Molecular Formula C19H28O
Molecular Weight 272.43 g/mol
CAS Number 23062-06-8
Purity 99.81%
Storage Conditions Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks).[1]
Solubility Soluble in DMSO.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields.[2]
Hand Protection Protective gloves.[2]
Skin and Body Protection Impervious clothing.[2]
Respiratory Protection A suitable respirator should be used, especially where dust or aerosol formation is possible.[2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use only in areas with adequate exhaust ventilation.[2]

  • Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.[1]

  • This compound is stable under recommended storage conditions.[2]

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Spill Response:

  • Evacuate personnel to a safe area.

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[2]

  • Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[2]

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Dispose of all contaminated materials according to the disposal protocol outlined below.[2]

Disposal Plan:

  • All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Promptly seek medical attention.[2]
Skin Contact Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Ph94b_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Area & Equipment D->E H Spill or Exposure Occurs D->H F Segregate & Label Waste E->F G Dispose of Waste via Licensed Contractor F->G I Follow First Aid & Spill Response Protocols H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ph94b
Reactant of Route 2
Ph94b

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。